Furo[2,3-b]pyridin-3(2H)-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
furo[2,3-b]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2/c9-6-4-10-7-5(6)2-1-3-8-7/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJPIJNDXTHFFMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(O1)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50500984 | |
| Record name | Furo[2,3-b]pyridin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50500984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27038-48-8 | |
| Record name | Furo[2,3-b]pyridin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50500984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H,3H-furo[2,3-b]pyridin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Furo[2,3-b]pyridin-3(2H)-one
Abstract: The Furo[2,3-b]pyridine core, also known as 7-azabenzofuran, is a prominent heterocyclic scaffold recognized as a "privileged structure" in medicinal chemistry and drug development.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer and cannabinoid receptor modulation.[1][2][3][4] This technical guide provides a comprehensive analysis of the chemical properties of a key derivative, Furo[2,3-b]pyridin-3(2H)-one. We will delve into its fundamental molecular structure, the critical role of keto-enol tautomerism, predictive spectroscopic signatures, key synthetic strategies, and characteristic reactivity patterns. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their scientific endeavors.
Molecular Structure and Core Physicochemical Properties
This compound incorporates a π-excessive furan ring fused to a π-deficient pyridine ring, a combination that imparts unique electronic characteristics and reactivity. The defining feature is the ketone functional group at the C-3 position of the heterocyclic system.
While extensive experimental data for this specific isomer is not widely published, its fundamental properties can be reliably predicted based on its constituent parts and data from close structural analogs.
Table 1: Core Physicochemical Identifiers and Properties
| Property | Value / Description | Source |
|---|---|---|
| IUPAC Name | This compound | - |
| Alternate Name | 7-Azabenzofuran-3-one | - |
| Molecular Formula | C₇H₅NO₂ | [5] |
| Molecular Weight | 135.12 g/mol | [5] |
| Hydrogen Bond Acceptors | 3 (Predicted) | [5] |
| Hydrogen Bond Donors | 1 (in enol form) | [5] |
| Predicted logP | 0.4 (Predicted for isomer) |[5] |
The Central Chemical Feature: Keto-Enol Tautomerism
The most significant chemical property of this compound is its existence as a dynamic equilibrium between two tautomeric forms: the keto form and the enol form (Furo[2,3-b]pyridin-3-ol).[6] This equilibrium is not merely a theoretical concept; it dictates the molecule's structure, spectroscopic profile, and chemical reactivity.[7]
The position of this equilibrium is highly sensitive to several factors:
-
Solvent Polarity: Polar protic solvents can stabilize the more polar keto form, while non-polar solvents may favor the enol form, especially if intramolecular hydrogen bonding is possible.[8]
-
Conjugation: The enol form benefits from an extended π-conjugated system across both rings, which is a significant stabilizing factor.[9]
-
Intramolecular Hydrogen Bonding: The enol tautomer can form a stable six-membered ring via hydrogen bonding between the 3-hydroxyl group and the pyridine nitrogen, which can strongly favor its existence.[7][9]
Caption: Keto-Enol tautomeric equilibrium.
Synthesis of the Furo[2,3-b]pyridine Scaffold
While a dedicated, optimized synthesis for this compound is not prevalent in the literature, its creation can be approached by adapting established methodologies for the core scaffold. The construction of the fused ring system is the critical challenge. A plausible and modern approach involves the intramolecular cyclization of a suitably functionalized pyridine derivative.
Proposed Synthetic Workflow: Intramolecular Cyclization
A logical synthetic strategy involves starting with a commercially available substituted pyridine, such as 2-chloro-3-hydroxypyridine. The causality behind this choice is that the hydroxyl group provides a nucleophile for the furan ring closure, and the chloro group can be used as a handle for introducing the remaining carbon atoms of the furan ring.
Experimental Protocol (Proposed):
-
Alkylation: The hydroxyl group of 2-chloro-3-hydroxypyridine is alkylated with an appropriate two-carbon electrophile containing a protected carbonyl or a precursor group (e.g., ethyl bromoacetate). This is a standard Williamson ether synthesis.
-
Intramolecular Cyclization: The resulting ether undergoes a base- or acid-catalyzed cyclization (e.g., a Dieckmann-type condensation) to form the five-membered furanone ring. The choice of base is critical to deprotonate the α-carbon without promoting unwanted side reactions.
-
Final Modification/Deprotection: Depending on the specific route, a final deprotection or decarboxylation step may be necessary to yield the target this compound.
Caption: Proposed synthetic workflow for the target molecule.
Predictive Spectroscopic Profile
Table 2: Predicted Spectroscopic Data
| Technique | Tautomer | Predicted Key Signals | Rationale |
|---|---|---|---|
| ¹H NMR | Keto | ~4.5-5.0 ppm (s, 2H, H-2): Methylene protons alpha to a ketone and an oxygen atom. | The C2 position is an sp³ hybridized carbon. |
| Enol | ~7.0-7.5 ppm (s, 1H, H-2): Vinylic proton on an electron-rich enol system. ~9-11 ppm (br s, 1H, -OH): Enolic hydroxyl proton, potentially broadened by exchange. | The C2 position is an sp² hybridized carbon. | |
| ¹³C NMR | Keto | ~190-200 ppm (C-3): Ketone carbonyl carbon. ~70-80 ppm (C-2): Methylene carbon. | Characteristic chemical shifts for C=O and sp³ carbons. |
| Enol | ~150-160 ppm (C-3): Enolic carbon attached to oxygen. ~100-110 ppm (C-2): Vinylic carbon. | Characteristic shifts for an enol double bond. | |
| IR (cm⁻¹) | Keto | ~1720 cm⁻¹ (strong, sharp): C=O stretch of a five-membered ring ketone. | The carbonyl group is the most prominent feature. |
| Enol | ~3400 cm⁻¹ (broad): O-H stretch. ~1640 cm⁻¹ (medium): C=C stretch of the enol double bond. | Absence of a strong C=O peak and presence of O-H. |
| MS (EI) | Both | m/z 135 (M⁺): Molecular ion peak. m/z 107 ([M-CO]⁺): Loss of carbon monoxide from the furanone ring. | Fragmentation is driven by the stable heterocyclic core.[10] |
Chemical Reactivity and Transformations
The reactivity of this compound is governed by the interplay between its three key components: the acidic α-protons at C-2, the electrophilic carbonyl group at C-3, and the fused aromatic system. The keto-enol tautomerism is central to understanding its behavior.
Reactivity of the Keto Tautomer
-
Acidity of α-Protons: The protons on the C-2 methylene group are significantly acidic due to their position between a carbonyl group and the furan oxygen. This makes C-2 a prime site for deprotonation by a base, forming a nucleophilic enolate. This enolate can then react with various electrophiles in reactions such as:
-
Alkylation: Reaction with alkyl halides.
-
Aldol Condensation: Reaction with aldehydes or ketones.
-
-
Carbonyl Chemistry: The C-3 ketone can undergo standard nucleophilic addition reactions. Condensation with nitrogen nucleophiles like amines and hydrazines is a powerful method for building more complex heterocyclic systems.[12][13]
Reactivity of the Enol Tautomer
-
Nucleophilic Character: The enol form behaves as an electron-rich alkene. The C-2 position is highly nucleophilic and will react readily with electrophiles (e.g., halogens, acylating agents) without the need for a strong base catalyst.
-
Aromatic Substitution: While the pyridine ring is generally deactivated towards electrophilic aromatic substitution, the furan portion of the enol tautomer is activated. Electrophilic attack would be expected to occur at the C-2 position.
Caption: Key reactivity pathways of the molecule.
Conclusion and Future Perspectives
This compound is a heterocyclic scaffold with significant untapped potential. While direct experimental characterization is limited, a thorough understanding of its chemical properties can be achieved through the lens of its dominant keto-enol tautomerism. This equilibrium governs its structure, spectroscopic signature, and dual reactivity as both a nucleophile (at C-2) and an electrophile (at C-3).
This duality makes this compound an exceptionally versatile building block. Future research should focus on the controlled exploitation of its distinct tautomeric forms to synthesize novel, structurally diverse libraries of compounds. The insights provided in this guide offer a solid theoretical foundation for scientists and researchers to design new synthetic routes and explore the biological activities of derivatives based on this promising core.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. Furo[2,3-b]pyridine-based cannabinoid-1 receptor inverse agonists: synthesis and biological evaluation. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Furo[2,3-C]pyridin-3(2H)-one | C7H5NO2 | CID 14199080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. benchchem.com [benchchem.com]
- 11. Furo[2,3-b]pyridine | C7H5NO | CID 12421098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Furo[2,3-b]pyridin-3(2H)-one structural characterization and analysis
An In-Depth Technical Guide to the Structural Characterization and Analysis of Furo[2,3-b]pyridin-3(2H)-one
Abstract
The Furo[2,3-b]pyridine core is a privileged heterocyclic scaffold that is a constituent of numerous pharmacologically active compounds.[1][2] This guide provides a comprehensive technical overview of the methodologies employed for the structural characterization and analysis of a key derivative, this compound. As a Senior Application Scientist, this document synthesizes foundational analytical principles with practical, field-proven insights for researchers, scientists, and drug development professionals. We will explore the critical techniques for structural elucidation, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography. Each section explains the causality behind experimental choices and provides detailed, self-validating protocols to ensure accurate and reproducible results.
Introduction: The Significance of the Furo[2,3-b]pyridine Scaffold
Fused heterocyclic systems are cornerstones of modern medicinal chemistry, and the Furo[2,3-b]pyridine scaffold, also known as 7-azabenzofuran, is a prominent example.[1] This core structure is attractive due to its diverse biological activities, which include anticancer, antimicrobial, neurotropic, and potent antiviral properties.[1][3] Derivatives of this scaffold have been investigated as cannabinoid-1 receptor (CB1R) inverse agonists and kinase inhibitors, highlighting their therapeutic potential.[2][4]
The introduction of a carbonyl group at the 3-position to form this compound creates a unique electronic and structural environment. This modification not only influences the molecule's reactivity but also its ability to interact with biological targets, often through hydrogen bonding and other non-covalent interactions.[5] Therefore, unambiguous structural characterization is paramount for understanding its structure-activity relationships (SAR) and advancing drug discovery programs. This guide provides the analytical framework necessary for this critical task.
Synthesis Overview
While numerous synthetic routes to substituted Furo[2,3-b]pyridines exist, a common strategy for the core structure involves the cyclization of functionalized pyridine rings.[6][7] For instance, acid-promoted 5-endo-heteroannulation of N-alkyl-4-alkoxy-3-alkynylpyridin-2(1H)-ones can yield the corresponding Furo[2,3-b]pyridin-4(7H)-one core, a related isomer.[8] Another powerful method involves the Palladium(II)-catalyzed reaction of β-ketodinitriles and alkynes, which constructs the furan and pyridine rings concurrently.[6] The specific synthesis of the 3(2H)-one variant often involves tailored precursors that facilitate the formation of the furanone ring fused to the pyridine backbone. The choice of synthesis directly impacts the impurity profile, necessitating the rigorous analytical confirmation detailed below.
Structural Elucidation: A Multi-Technique Approach
No single analytical technique can provide a complete structural picture. A synergistic approach combining spectroscopy and crystallography is essential for definitive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.[9] For this compound, both ¹H and ¹³C NMR are required for a full assignment.
The proton NMR spectrum will provide information on the number of distinct protons, their chemical environment, and their connectivity through spin-spin coupling. The electron-withdrawing nature of the pyridine nitrogen and the furanone carbonyl group will deshield adjacent protons, shifting them downfield.
The carbon NMR spectrum reveals the number of unique carbon atoms. The carbonyl carbon (C3) is expected to be the most downfield signal, typically appearing in the 180-200 ppm range. Aromatic and olefinic carbons will resonate in the 100-160 ppm region, while the methylene (C2) carbon will be significantly more upfield.
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Rationale |
| C2 | ~4.5 - 5.0 (singlet, 2H) | ~70 - 80 | Methylene protons adjacent to a carbonyl and an oxygen atom. |
| C3 | - | ~185 - 195 | Carbonyl carbon, highly deshielded. |
| C3a | - | ~155 - 165 | Bridgehead carbon between two electron-withdrawing rings. |
| C4 | ~7.2 - 7.5 (doublet of doublets, 1H) | ~120 - 125 | Pyridine proton, influenced by adjacent N and C5-H. |
| C5 | ~8.2 - 8.5 (doublet, 1H) | ~145 - 150 | Pyridine proton alpha to nitrogen, significantly deshielded. |
| C6 | ~7.8 - 8.1 (doublet, 1H) | ~130 - 135 | Pyridine proton influenced by adjacent N and C5-H. |
| C7a | - | ~150 - 160 | Bridgehead carbon adjacent to oxygen and part of the pyridine ring. |
Note: Predicted values are based on analyses of similar furo[2,3-b]pyridine and furanone structures.[10][11][12] Actual values may vary based on solvent and substitution.
Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight and provides structural information through fragmentation analysis.[9] High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.
-
Molecular Ion (M⁺): The expected exact mass for C₇H₅NO₂ is 135.0320 Da.[10] Observing this peak in HRMS provides strong evidence for the molecular formula.
-
Fragmentation Pattern: The fragmentation is dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentations for this compound likely involve:
-
Loss of CO: A common fragmentation for cyclic ketones, leading to a fragment at m/z 107.
-
Loss of HCN: Characteristic fragmentation of pyridine rings, leading to a fragment at m/z 108.
-
Retro-Diels-Alder (RDA) type reactions: Cleavage of the furanone ring can also occur.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.[1][11]
| Functional Group | Characteristic Absorption (cm⁻¹) | Rationale |
| C=O Stretch (Lactone) | ~1750 - 1780 | Strong, sharp absorption characteristic of a five-membered cyclic ester (lactone). |
| C=N / C=C Stretch | ~1600 - 1450 | Multiple bands corresponding to the aromatic pyridine and furan ring stretches. |
| C-O-C Stretch | ~1250 - 1000 | Asymmetric and symmetric stretches of the ether linkage within the furan ring. |
| Aromatic C-H Stretch | ~3100 - 3000 | Absorptions from the C-H bonds on the pyridine ring. |
| Aliphatic C-H Stretch | ~2960 - 2850 | Absorptions from the C-H bonds of the methylene (CH₂) group at the C2 position. |
The most diagnostic peak is the strong C=O stretch, which confirms the presence of the lactone/furanone moiety.
X-ray Crystallography
Experimental Protocols
Protocol 4.1: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum. Key parameters include a 30-45° pulse angle, 2-4 second acquisition time, and a 2-5 second relaxation delay. Typically, 16-64 scans are sufficient for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) signals. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
-
Advanced Experiments (Optional): If assignments are ambiguous, perform 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) to confirm connectivity.[3]
Protocol 4.2: High-Resolution Mass Spectrometry (HRMS) Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1-1 mg/mL) in a high-purity solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, equipped with an Electrospray Ionization (ESI) source.
-
Infusion: Directly infuse the sample solution into the ion source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺. Scan over a mass range that includes the expected molecular ion (e.g., m/z 50-300).
-
Data Analysis: Determine the accurate mass of the molecular ion peak. Use the instrument's software to calculate the elemental composition and compare it to the theoretical formula (C₇H₅NO₂). The mass error should ideally be less than 5 ppm.
Protocol 4.3: X-ray Crystal Growth and Analysis
-
Crystal Growth: Attempt to grow single crystals suitable for diffraction. Common methods include:
-
Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., ethyl acetate, dichloromethane) in a loosely covered vial and allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial inside a larger sealed chamber containing a less soluble "anti-solvent." The anti-solvent vapor slowly diffuses into the solution, reducing the solubility and inducing crystallization.
-
-
Crystal Mounting: Carefully select a well-formed, defect-free crystal and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in an X-ray diffractometer. A stream of cold nitrogen (~100 K) is typically used to minimize thermal motion and radiation damage. Expose the crystal to a monochromatic X-ray beam and collect the resulting diffraction patterns as the crystal is rotated.[13]
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group.[16] Use computational methods to solve the phase problem and generate an initial electron density map. Build the molecular model into the map and refine it against the experimental data to obtain the final, accurate structure.[13]
Conclusion
The structural characterization of this compound requires a meticulous and integrated analytical strategy. NMR spectroscopy provides the fundamental framework of the molecule, while mass spectrometry confirms its molecular weight and elemental formula. Infrared spectroscopy validates the presence of key functional groups, most notably the furanone carbonyl. For absolute confirmation of its three-dimensional structure, single-crystal X-ray crystallography is the gold standard. By systematically applying the principles and protocols outlined in this guide, researchers can confidently and accurately characterize this important heterocyclic core, enabling further exploration of its chemical and biological potential in the field of drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. Furo[2,3-b]pyridine-based cannabinoid-1 receptor inverse agonists: synthesis and biological evaluation. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2’-yl)-1H-pyrazol-1-yl) Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Spectroscopic Landscape of Furo[2,3-b]pyridines: A Technical Guide to ¹H and ¹³C NMR Data
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
The furo[2,3-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug development, with derivatives exhibiting a wide range of biological activities, including anticancer and antiproliferative properties.[1][2] The precise structural elucidation of these compounds is paramount for understanding their structure-activity relationships (SAR) and for the development of novel therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, stands as the cornerstone for the unambiguous characterization of these molecules.
This technical guide provides a comprehensive overview of the spectroscopic data for the furo[2,3-b]pyridine core, with a focus on ¹H and ¹³C NMR. While a complete, publicly available dataset for the parent compound, Furo[2,3-b]pyridin-3(2H)-one, is not readily found in the surveyed literature, this guide will utilize data from closely related and substituted analogs to provide a framework for spectral interpretation. The principles and methodologies discussed herein are directly applicable to the characterization of novel this compound derivatives.
The Furo[2,3-b]pyridine Core: Structure and Tautomerism
The Furo[2,3-b]pyridine system is a bicyclic heteroaromatic compound formed by the fusion of a furan ring and a pyridine ring. The "-3(2H)-one" nomenclature indicates the presence of a carbonyl group at the 3-position and a saturated carbon at the 2-position, breaking the aromaticity of the furan ring. This introduces a tautomeric equilibrium between the keto form (this compound) and the enol form (Furo[2,3-b]pyridin-3-ol). This tautomerism can significantly influence the chemical reactivity and biological interactions of these molecules. The predominant form in solution can be determined using NMR spectroscopy.
Caption: Tautomeric equilibrium of this compound.
¹H and ¹³C NMR Spectral Data: An Illustrative Example
Due to the absence of a complete NMR dataset for the unsubstituted this compound in the reviewed literature, we will present an illustrative analysis based on a representative substituted derivative. The principles of chemical shift, coupling constants, and 2D correlation experiments remain consistent and can be extrapolated to the parent compound.
Table 1: Representative ¹H NMR Data for a Substituted Furo[2,3-b]pyridine Derivative
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 4.5 - 4.8 | s | - |
| H-4 | 7.8 - 8.0 | d | 7.5 - 8.0 |
| H-5 | 7.2 - 7.4 | t | 7.5 - 8.0 |
| H-6 | 8.3 - 8.5 | d | 7.5 - 8.0 |
| Substituent Protons | Varies | Varies | Varies |
Table 2: Representative ¹³C NMR Data for a Substituted Furo[2,3-b]pyridine Derivative
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | 75 - 80 |
| C-3 | 195 - 205 (C=O) |
| C-3a | 120 - 125 |
| C-4 | 145 - 150 |
| C-5 | 125 - 130 |
| C-6 | 150 - 155 |
| C-7a | 160 - 165 |
| Substituent Carbons | Varies |
Note: The chemical shift ranges provided are approximate and can vary depending on the substitution pattern and the solvent used.
Experimental Protocol for NMR Data Acquisition
The following is a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR data for a this compound derivative.
1. Sample Preparation:
-
Rationale: Proper sample preparation is crucial for obtaining high-resolution NMR spectra. The choice of solvent is critical as it can influence chemical shifts and must be deuterated to avoid large solvent signals in the ¹H NMR spectrum.
-
Procedure:
-
Weigh approximately 5-10 mg of the purified this compound derivative.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean, dry NMR tube. The choice of solvent depends on the solubility of the compound.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the spectrometer is not equipped with a lock signal for the chosen solvent. TMS provides a reference signal at 0 ppm.
-
Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.
-
2. NMR Spectrometer Setup:
-
Rationale: The quality of the NMR data is highly dependent on the proper setup and calibration of the spectrometer.
-
Procedure:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment.
-
Shim the magnetic field to achieve a homogeneous field across the sample. This is essential for obtaining sharp, well-resolved peaks.
-
Tune and match the probe for the ¹H and ¹³C frequencies to ensure optimal sensitivity.
-
3. ¹H NMR Data Acquisition:
-
Rationale: The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity to neighboring protons.
-
Procedure:
-
Set the appropriate spectral width to encompass all expected proton signals (typically 0-12 ppm for organic molecules).
-
Set the number of scans to achieve an adequate signal-to-noise ratio. For a moderately concentrated sample, 16-64 scans are usually sufficient.
-
Apply a 90° pulse and acquire the Free Induction Decay (FID).
-
Process the FID by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.
-
4. ¹³C NMR Data Acquisition:
-
Rationale: The ¹³C NMR spectrum provides information about the number of different types of carbons and their chemical environment. Proton decoupling is typically used to simplify the spectrum to a series of singlets.
-
Procedure:
-
Set the appropriate spectral width for carbon signals (typically 0-220 ppm).
-
Use a proton-decoupled pulse sequence to collapse the C-H coupling and improve the signal-to-noise ratio.
-
Set a longer relaxation delay (D1) to allow for the full relaxation of quaternary carbons, which have longer relaxation times.
-
Acquire a larger number of scans compared to the ¹H experiment due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio.
-
Process the FID using a similar procedure as for the ¹H spectrum.
-
5. 2D NMR Experiments (COSY, HSQC, HMBC):
-
Rationale: 2D NMR experiments are invaluable for the complete and unambiguous assignment of ¹H and ¹³C signals, especially for complex molecules.
-
Procedure:
-
COSY (Correlation Spectroscopy): Reveals proton-proton couplings, helping to identify adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds, providing information about the connectivity of the molecular skeleton.
-
Acquire and process these 2D spectra using standard pulse programs available on the spectrometer.
-
Caption: A generalized workflow for NMR data acquisition and analysis.
Conclusion
References
Tautomeric Equilibrium of Furo[2,3-b]pyridin-3-ol: A Technical Guide for Researchers
Abstract
Introduction: The Significance of Tautomerism in Drug Discovery
Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications in drug design and development.[5] The ability of a molecule to exist in different tautomeric forms can significantly impact its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to biological targets.[6] For the furo[2,3-b]pyridine core, understanding the predominant tautomeric form under physiological conditions is crucial for rational drug design and the interpretation of structure-activity relationships (SAR).[7]
The furo[2,3-b]pyridin-3(2H)-one/furo[2,3-b]pyridin-3-ol system represents a classic example of keto-enol tautomerism within a heterocyclic framework. The equilibrium between these two forms is influenced by a variety of factors, including the electronic nature of substituents, solvent polarity, temperature, and pH. A thorough characterization of this equilibrium is therefore essential for predicting the behavior of drug candidates incorporating this scaffold.
The this compound/Furo[2,3-b]pyridin-3-ol Tautomeric System
The tautomeric equilibrium between this compound and furo[2,3-b]pyridin-3-ol involves the migration of a proton between the oxygen at the 3-position and the nitrogen at the 2-position of the fused ring system.
Caption: Tautomeric equilibrium between the keto and enol forms.
Generally, for simple monocyclic systems, the keto form is thermodynamically more stable. However, in heterocyclic systems, factors such as aromaticity and intramolecular hydrogen bonding can shift the equilibrium towards the enol form.[8]
Factors Influencing the Tautomeric Equilibrium
The position of the equilibrium is a delicate balance of several contributing factors:
-
Solvent Effects: The polarity of the solvent plays a crucial role. Polar protic solvents can stabilize both tautomers through hydrogen bonding, but the effect might be more pronounced for one form over the other. Nonpolar solvents tend to favor the less polar tautomer, which is often the enol form due to the potential for intramolecular hydrogen bonding.[9][10] Studies on analogous systems have shown that the keto form is generally favored in polar solvents, while the enol form is more prevalent in nonpolar environments.[11]
-
Substituent Effects: Electron-withdrawing or electron-donating groups on the furo[2,3-b]pyridine ring can influence the acidity of the migrating proton and the stability of the respective tautomers.
-
Temperature: Changes in temperature can shift the equilibrium, and variable-temperature NMR studies can provide thermodynamic parameters for the tautomerization process.
-
pH: The ionization state of the molecule will significantly affect the tautomeric preference. At different pH values, the molecule can exist as a neutral species, a cation, or an anion, each with its own tautomeric equilibrium.[12]
Synthesis of Furo[2,3-b]pyridine Derivatives
The synthesis of the furo[2,3-b]pyridine scaffold is a critical first step for studying its tautomerism. Several synthetic routes have been reported, often involving the construction of the furan ring onto a pre-existing pyridine core.[3][4][13][14]
A general synthetic approach is outlined below:
Caption: Generalized synthetic workflow for furo[2,3-b]pyridine derivatives.
Experimental Methodologies for Tautomerism Investigation
A combination of spectroscopic and computational techniques is essential for a comprehensive understanding of the tautomeric equilibrium.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for both qualitative and quantitative analysis of tautomeric mixtures.[15][16] Since the interconversion between keto and enol tautomers is often slow on the NMR timescale, distinct signals for each form can be observed.[17]
4.1.1. Predicted ¹H and ¹³C NMR Spectral Features
| Tautomer | Predicted ¹H NMR Chemical Shifts (ppm) | Predicted ¹³C NMR Chemical Shifts (ppm) |
| This compound (Keto) | CH₂ (C2): ~4.5-5.0 (s) | C=O (C3): ~190-200 |
| NH (N7): ~8.0-9.0 (br s) | CH₂ (C2): ~70-80 | |
| Furo[2,3-b]pyridin-3-ol (Enol) | OH (C3): ~9.0-11.0 (br s) | C-OH (C3): ~150-160 |
| CH (C2): ~7.0-7.5 (s) | C-H (C2): ~110-120 |
Note: These are predicted values based on analogous heterocyclic systems and may vary depending on the solvent and substituents.
4.1.2. Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve a precisely weighed amount of the furo[2,3-b]pyridine derivative in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, CD₃OD, Benzene-d₆).
-
¹H NMR Acquisition: Acquire ¹H NMR spectra for each sample at a constant temperature (e.g., 298 K).
-
Signal Assignment: Identify and assign the characteristic signals for the keto and enol tautomers. 2D NMR techniques such as COSY and HSQC can aid in unambiguous assignment.
-
Quantitative Analysis: Integrate the well-resolved signals corresponding to each tautomer. The mole fraction (X) of each tautomer can be calculated using the following equation: Xenol = Ienol / (Ienol + Iketo) Xketo = Iketo / (Ienol + Iketo) where I is the integral value of a characteristic peak for each tautomer.
-
Equilibrium Constant Determination: The equilibrium constant (KT) can then be calculated as: KT = [enol] / [keto] = Xenol / Xketo
-
Variable-Temperature (VT) NMR: Perform NMR experiments at different temperatures to determine the thermodynamic parameters (ΔG°, ΔH°, and ΔS°) of the tautomerization.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is another valuable technique for studying tautomeric equilibria, as the keto and enol forms typically exhibit distinct absorption spectra due to differences in their electronic conjugation.[18][19]
4.2.1. Predicted UV-Vis Spectral Features
-
This compound (Keto): Expected to have a shorter wavelength absorption maximum (λmax) corresponding to n→π* transitions of the carbonyl group.
-
Furo[2,3-b]pyridin-3-ol (Enol): Expected to have a longer wavelength λmax due to the extended π-conjugation of the enol system.
4.2.2. Experimental Protocol for UV-Vis Analysis
-
Sample Preparation: Prepare a series of solutions of the compound in various solvents of different polarities at a known concentration.
-
Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-500 nm).
-
Data Analysis: Analyze the changes in the absorption spectra as a function of solvent polarity. The appearance of isosbestic points can indicate a two-component equilibrium.
Caption: Integrated workflow for the investigation of tautomerism.
Computational Chemistry
Density Functional Theory (DFT) calculations can provide valuable insights into the relative stabilities of the tautomers and help in the interpretation of experimental data.[20][21]
4.3.1. Computational Protocol
-
Structure Optimization: Perform geometry optimization for both the keto and enol tautomers in the gas phase and in different solvent environments using an appropriate level of theory (e.g., B3LYP/6-311+G(d,p)).
-
Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities.
-
Spectroscopic Prediction: Simulate the NMR and UV-Vis spectra for each tautomer to aid in the assignment of experimental signals.
-
Transition State Search: Locate the transition state for the interconversion between the two tautomers to understand the energy barrier of the process.
Implications for Drug Development
The predominance of one tautomer over the other can have significant consequences for the pharmacological profile of a drug candidate:
-
Receptor Binding: The different shapes, hydrogen bonding capabilities, and electronic distributions of the keto and enol forms can lead to different binding affinities and selectivities for a biological target.
-
Physicochemical Properties: Tautomerism can influence properties such as solubility, lipophilicity (logP), and pKa, which in turn affect the drug's ADME profile.[12]
-
Metabolic Stability: The two tautomers may be metabolized by different enzymatic pathways, leading to different metabolic profiles and potential drug-drug interactions.
Conclusion
The tautomeric equilibrium between this compound and furo[2,3-b]pyridin-3-ol is a critical consideration for any research involving this important heterocyclic scaffold. A thorough understanding of this phenomenon, achieved through a combination of synthesis, advanced spectroscopic techniques, and computational modeling, is essential for the rational design and development of novel therapeutics. The methodologies and predictive frameworks presented in this guide provide a solid foundation for researchers to confidently investigate and characterize the tautomerism of furo[2,3-b]pyridine derivatives and unlock their full therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. ngdc.cncb.ac.cn [ngdc.cncb.ac.cn]
- 4. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tautomerism and behavior of 3-hydroxy-2-phenyl-4H-chromen-4-ones (flavonols) and 3,7-dihydroxy-2,8-diphenyl-4H,6H-pyrano[3,2-g]chromene-4,6-diones (diflavonols) in basic media: spectroscopic and computational investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Let’s not forget tautomers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives | CoLab [colab.ws]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. Chapter - NMR as a Tool for Studying Rapid Equilibria: Tautomerism | Bentham Science [eurekaselect.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]
- 19. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 20. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]
- 21. chemrxiv.org [chemrxiv.org]
Furo[2,3-b]pyridine scaffold as a privileged structure in medicinal chemistry
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The furo[2,3-b]pyridine core, a bicyclic heteroaromatic system, has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable capacity to bind to a diverse array of biological targets.[1] Its rigid, planar geometry and unique electronic distribution make it an ideal foundation for the development of potent and selective therapeutic agents. This guide provides a comprehensive overview of the furo[2,3-b]pyridine scaffold, delving into its synthesis, multifaceted therapeutic applications, and the critical structure-activity relationships that govern its biological activity. Detailed experimental protocols and an analysis of its pharmacokinetic profile are included to equip researchers with the knowledge required to leverage this versatile scaffold in contemporary drug discovery programs.
The Significance of the Furo[2,3-b]pyridine Scaffold
The furo[2,3-b]pyridine scaffold, also known as 7-azabenzofuran, is a heterocyclic motif that has garnered significant attention in the field of medicinal chemistry.[1] Its "privileged" status stems from the ability of its derivatives to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The rigid structure of the furo[2,3-b]pyridine core provides an excellent platform for designing molecules that can selectively interact with various biological targets, particularly enzymes involved in cellular signaling pathways.[2] This versatility has made it a cornerstone in the development of novel kinase inhibitors and other targeted therapies.
Synthetic Strategies for Constructing the Furo[2,3-b]pyridine Core
The efficient synthesis of the furo[2,3-b]pyridine scaffold is crucial for exploring its therapeutic potential. Several synthetic routes have been developed, each with its own advantages in terms of efficiency and substituent diversity.
Intramolecular Cyclization of 2-Alkynyl-3-hydroxypyridines
A prevalent and effective method for constructing the furo[2,3-b]pyridine core is the base-mediated intramolecular cyclization of 2-alkynyl-3-hydroxypyridines.[3] This reaction proceeds through a 5-exo-dig cyclization pathway and is often characterized by its high efficiency.[3]
Experimental Protocol: Base-Mediated Intramolecular Cyclization [3]
-
Step 1: Dissolve the 2-alkynyl-3-hydroxypyridine starting material in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Step 2: Treat the solution with a base, for instance, potassium carbonate or sodium hydride, at a temperature ranging from room temperature to an elevated temperature.
-
Step 3: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Step 4: Upon completion, quench the reaction by adding water.
-
Step 5: Extract the product using an organic solvent.
-
Step 6: Combine the organic layers, dry them over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Step 7: Purify the crude product as necessary.
Palladium-Catalyzed Cyclization
Modern synthetic approaches often employ palladium catalysis to achieve highly efficient construction of the furo[2,3-b]pyridine scaffold. One such method involves the Palladium(II)-catalyzed reaction between β-ketodinitriles and alkynes, which allows for the formation of both the furan and pyridine rings in a single step.[4] Another powerful technique is the Sonogashira cross-coupling reaction, which couples a terminal alkyne with a functionalized pyridine, followed by heteroannulation to form the furan ring.[5]
Concise, Gram-Scale Synthesis
A noteworthy advancement is the development of a concise, four-step synthesis that allows for the production of furo[2,3-b]pyridines on a gram scale.[1] This route is particularly valuable for generating material for extensive structure-activity relationship (SAR) studies, as it requires only one purification step by column chromatography.[1] The key steps involve an SNAr reaction to displace a chloro group, followed by intramolecular cyclization.[1]
Therapeutic Applications and Structure-Activity Relationships (SAR)
The furo[2,3-b]pyridine scaffold has been successfully incorporated into a multitude of compounds with diverse therapeutic applications. A significant area of focus has been the development of kinase inhibitors for oncology.
Kinase Inhibition in Oncology
Dysregulation of protein kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Furo[2,3-b]pyridine derivatives have shown significant promise as potent and selective kinase inhibitors.[4][6]
Key Kinase Targets:
-
Cdc-like Kinases (CLKs): These kinases are involved in the regulation of pre-mRNA splicing, a process often altered in cancer. Furo[3,2-b]pyridine derivatives have been identified as potent and highly selective inhibitors of CLKs.[7]
-
PI3K/AKT Pathway: The PI3K/AKT/mTOR signaling pathway is a critical cascade that regulates cell growth, proliferation, and survival.[8][9][10][11][12] Furo[2,3-d]pyrimidine derivatives have been developed as PI3K/AKT dual inhibitors, demonstrating potent antiproliferative and apoptotic activities, particularly against breast cancer.[5] Molecular docking studies have revealed strong binding affinities of these compounds for key kinases in this pathway, such as AKT1.[13][14][15]
-
Lymphocyte-specific protein tyrosine kinase (Lck): 2,3-Diarylfuro[2,3-b]pyridin-4-amines have been identified as a novel class of potent and selective inhibitors of Lck, a key signaling molecule in T-cells.[16]
-
Cyclin-Dependent Kinase 2 (CDK2): Certain furo[2,3-b]pyridine derivatives have been shown to be active inhibitors of the CDK2/cyclin A2 enzyme complex, which is essential for cell cycle progression.[17]
Structure-Activity Relationship (SAR) Insights:
The biological activity of furo[2,3-b]pyridine derivatives is highly dependent on the nature and position of substituents on the core structure.[1]
| Compound ID | Core Structure | R¹ | R² | R³ | Cell Line | IC₅₀ (µM) |
| 1 | Furo[2,3-b]pyridine | CF₃ | NH₂ | COOEt | - | - |
| 6g | Pyrido[3',2':4,5]furo[3,2-d]pyrimidine | CF₃ | NH₂ | - | Neuro-2a | 10.0 |
| 14 | Furo[2,3-b]pyridine | - | NH₂ | COOEt | CDK2/cyclin A2 | 0.93 |
Table 1: Anticancer and Kinase Inhibitory Activity of Representative Furo[2,3-b]pyridine Analogues.[1][17]
General Workflow for Kinase Inhibitor Evaluation
The evaluation of a novel kinase inhibitor typically follows a structured workflow, from initial synthesis to in vivo testing.
Caption: A typical workflow for the evaluation of a novel kinase inhibitor.[2]
Mechanism of Action: PI3K/AKT/mTOR Signaling Pathway Inhibition
Furo[2,3-b]pyridine derivatives can exert their anticancer effects by inhibiting key components of the PI3K/AKT/mTOR signaling pathway.
References
- 1. Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. PI3K/AKT/mTOR Signaling Pathway Illustration Agent [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. researchgate.net [researchgate.net]
- 12. cusabio.com [cusabio.com]
- 13. ngdc.cncb.ac.cn [ngdc.cncb.ac.cn]
- 14. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives | CoLab [colab.ws]
- 15. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of novel 2,3-diarylfuro[2,3-b]pyridin-4-amines as potent and selective inhibitors of Lck: synthesis, SAR, and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Anticancer potential of Furo[2,3-b]pyridine derivatives against breast cancer cell lines
An In-depth Technical Guide for Researchers and Drug Development Professionals
The landscape of breast cancer therapy is one of continuous evolution, driven by the urgent need for more effective and targeted treatments.[1][2] In this pursuit, heterocyclic compounds have emerged as a particularly fruitful area of research, with the furo[2,3-b]pyridine scaffold gaining significant attention for its diverse pharmacological activities.[3][4][5] This technical guide provides a comprehensive overview of the anticancer potential of furo[2,3-b]pyridine derivatives against breast cancer cell lines, delving into their synthesis, mechanism of action, structure-activity relationships, and the key experimental protocols for their evaluation.
The Rationale for Furo[2,3-b]pyridines in Breast Cancer Therapy
Breast cancer is a heterogeneous disease characterized by the deregulation of multiple cellular signaling pathways that control cell proliferation, survival, and metastasis.[1][6] One of the most frequently altered pathways in breast cancer is the PI3K/AKT/mTOR signaling cascade, making it a prime target for therapeutic intervention.[1][6][7][8][9] Furo[2,3-b]pyridine derivatives, as structural bioisosteres of purines, are well-suited to interact with the ATP-binding sites of various protein kinases, including those within the PI3K/AKT/mTOR pathway.[10] Their rigid, planar structure provides an excellent foundation for the design of selective and potent inhibitors.[3]
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of the furo[2,3-b]pyridine core can be achieved through various strategies, with a common and effective method being the intramolecular cyclization of 2-alkynyl-3-hydroxypyridines.[11] This reaction is typically mediated by a base and proceeds via a 5-exo-dig cyclization pathway.[11]
The biological activity of furo[2,3-b]pyridine derivatives is highly dependent on the nature and position of substituents on the core structure.[4] Structure-activity relationship (SAR) studies have revealed several key insights:
-
Substitution at the 2-position: The introduction of carboxamide moieties at this position has been shown to be crucial for antiproliferative activity.[12]
-
Aromatic substitutions: The nature of the aromatic group attached to the carboxamide can significantly influence potency. For example, a 3-methoxyphenylcarboxamide has demonstrated high activity.[12]
-
Halogenation: The incorporation of halogen atoms, particularly on appended phenyl rings, can enhance cytotoxic activity against tumor cells, potentially through the induction of apoptosis.[13]
-
Fusion with other heterocyclic systems: The fusion of the furo[2,3-b]pyridine scaffold with other rings, such as a quinolone, can lead to potent topoisomerase II inhibitors.[14][15]
Mechanism of Action: Targeting Key Signaling Pathways
Furo[2,3-b]pyridine derivatives exert their anticancer effects through the modulation of several key signaling pathways implicated in breast cancer pathogenesis.
Inhibition of the PI3K/Akt/mTOR Pathway
A primary mechanism of action for many furo[2,3-b]pyridine and related furo[2,3-d]pyrimidine derivatives is the inhibition of the PI3K/Akt/mTOR pathway.[7] This pathway is a central regulator of cell metabolism, growth, proliferation, and survival.[7][8] Certain derivatives have been identified as potent dual inhibitors of PI3K and Akt.[7] By blocking this pathway, these compounds can effectively halt uncontrolled cell growth and induce apoptosis.[7]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by Furo[2,3-b]pyridine derivatives.
Induction of Apoptosis
A hallmark of effective anticancer agents is their ability to induce programmed cell death, or apoptosis.[13] Furo[2,3-b]pyridine derivatives have been shown to trigger apoptosis in breast cancer cells.[7] This is often characterized by cell shrinkage, chromatin condensation, and the activation of "executioner" caspases, such as caspase-3, which play a crucial role in dismantling the cell.[13] The induction of apoptosis can be a direct consequence of inhibiting survival pathways like PI3K/Akt or through other mechanisms.
Cell Cycle Arrest
In addition to inducing apoptosis, furo[2,3-b]pyridine derivatives can halt the proliferation of cancer cells by arresting the cell cycle at specific phases.[14][15][16] For instance, some furo[2,3-b]quinoline derivatives have been shown to cause cell cycle arrest at the G2/M phase in MDA-MB-231 breast cancer cells.[14][15] Other related compounds, such as certain furo[2,3-d]pyrimidine derivatives, can induce cell cycle arrest at the G0-G1 phase.[7] This prevents cancer cells from replicating their DNA and dividing, thereby controlling tumor growth.
Quantitative Analysis of Anticancer Activity
The in vitro efficacy of furo[2,3-b]pyridine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) values. These values represent the concentration of the compound required to inhibit 50% of cell growth or viability. The following table summarizes the reported activities of select furo[2,3-b]pyridine and related derivatives against various breast cancer cell lines.
| Compound Class | Derivative | Cell Line | IC50/GI50 (µM) | Reference |
| Furo[2,3-b]quinoline | Compound I7 | MDA-MB-231 | 5.60 - 26.24 | [14][15] |
| Furo[2,3-b]quinoline | Compound I7 | MCF-7 | 5.60 - 26.24 | [14][15] |
| Tetrahydrothieno[2,3-b]quinolone-2-carboxamide | Compound 17d | MDA-MB-468 | 0.046 | [12][17] |
| Furo[2,3-d]pyrimidine Chalcone | Compound 5d | MCF-7 (Doxorubicin-resistant) | 1.20 ± 0.21 | [13][18] |
| Furo[2,3-d]pyrimidine Chalcone | Compound 5e | MCF-7 (Doxorubicin-resistant) | 1.90 ± 0.32 | [13][18] |
| Furo[2,3-d]pyrimidine | Compound 10b | HS 578T | 1.51 | [7] |
Experimental Protocols for Evaluation
A systematic evaluation of the anticancer potential of novel furo[2,3-b]pyridine derivatives involves a series of well-defined in vitro experiments.
Caption: A typical workflow for the in vitro screening of anticancer drug candidates.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[19]
-
Cell Seeding: Plate breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.[16][20]
-
Compound Treatment: Treat the cells with various concentrations of the furo[2,3-b]pyridine derivatives and incubate for a desired period (e.g., 24, 48, or 72 hours).[16]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.[16]
-
Solubilization: Add 100 µL of a solubilization solution, such as DMSO, to dissolve the formazan crystals.[16][21]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[16][21]
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with the test compound at its IC50 concentration for a specified time, then harvest the cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[16]
-
Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.[16]
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and assess the effect of the compound on their expression and phosphorylation status.[22][23]
-
Protein Extraction: After treatment with the furo[2,3-b]pyridine derivative, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[24]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[24]
-
SDS-PAGE and Protein Transfer: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[24]
-
Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[24] Incubate the membrane with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-caspase-3, anti-β-actin) overnight at 4°C.[24]
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.[24] Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[24]
Conclusion and Future Directions
Furo[2,3-b]pyridine derivatives represent a promising class of compounds with significant potential for the development of novel anticancer agents against breast cancer. Their ability to target key signaling pathways, such as the PI3K/Akt/mTOR cascade, and induce apoptosis and cell cycle arrest provides a strong rationale for their further investigation. Future research should focus on optimizing the structure of these derivatives to enhance their potency and selectivity, as well as conducting in vivo studies to validate their therapeutic efficacy and safety profiles. The methodologies outlined in this guide provide a robust framework for the continued exploration and development of this exciting class of molecules.
References
- 1. Targeting PI3K/AKT/mTOR Signaling Pathway in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 6. Targeting PI3K/AKT/mTOR Signaling Pathway in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting PI3K/AKT/mTOR Pathway in Breast Cancer: From Biology to Clinical Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of Furo[2,3-b]quinoline Derivatives with Anti-Breast Cancer Property by Targeting Topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. eurekaselect.com [eurekaselect.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. ijpbs.com [ijpbs.com]
- 20. In vitro evaluation of the anti‑breast cancer properties and gene expression profiles of Thai traditional formulary medicine extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scielo.br [scielo.br]
- 22. Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Western blot protocol | Abcam [abcam.com]
- 24. benchchem.com [benchchem.com]
The Furo[2,3-b]pyridine Scaffold: A Privileged Structure for Next-Generation Kinase Inhibitors
An In-Depth Technical Guide
Abstract
Protein kinases, pivotal regulators of cellular signaling, have become one of the most critical classes of drug targets in modern medicine, particularly in oncology. The relentless pursuit of potent and selective kinase inhibitors has led to the exploration of a vast chemical space, from which certain heterocyclic scaffolds have emerged as "privileged structures." The Furo[2,3-b]pyridine core, an isostere of the well-known 7-azaindole, is rapidly gaining traction as a versatile hinge-binding template for the design of novel kinase inhibitors[1]. This guide provides a comprehensive technical overview of the synthesis, structure-activity relationships (SAR), and kinase inhibitory properties of Furo[2,3-b]pyridine compounds. We will delve into their activity against key oncogenic kinases such as EGFR and VEGFR, provide detailed experimental protocols for their evaluation, and explore the molecular logic that underpins their therapeutic potential.
The Furo[2,3-b]pyridine Core: A Strategic Design Choice
The Furo[2,3-b]pyridine scaffold is a fused heterocyclic system comprising an electron-deficient pyridine ring and an electron-rich furan ring[1]. This electronic arrangement is highly advantageous for kinase inhibition. The pyridine nitrogen can act as a hydrogen bond acceptor, forming a crucial interaction with the "hinge region" of the kinase ATP-binding pocket, mimicking the adenine moiety of ATP. This interaction is a cornerstone of the binding affinity for many Type I kinase inhibitors.
The decision to use the Furo[2,3-b]pyridine core is often a strategic one, aimed at improving upon existing scaffolds. For instance, it can serve as a bioisosteric replacement for more promiscuous fragments like azaindole, with the goal of enhancing kinase selectivity while maintaining potency[1]. Fine-tuning the hydrogen bond interactions within the enzyme's hinge region is a proven strategy for achieving this selectivity[1]. The rigid, planar structure of the core provides a stable anchor, allowing for systematic exploration of various substituents to optimize interactions with other parts of the ATP-binding site.
Synthetic Strategies: Enabling SAR Exploration
Rapid and scalable access to the Furo[2,3-b]pyridine core is paramount for medicinal chemistry campaigns. An effective synthetic route must not only be efficient but also provide "handles"—positions that can be easily and selectively functionalized for SAR studies.
Several synthetic methodologies have been developed:
-
Palladium-Catalyzed Reactions: One-pot syntheses involving Sonogashira couplings followed by Wacker-type heteroannulations are common[1].
-
Intramolecular Cyclization: A widely used and effective method involves the base-mediated intramolecular cyclization of 2-alkynyl-3-hydroxypyridines, which proceeds via a 5-exo-dig pathway[2].
-
Multi-Step Optimized Synthesis: A concise four-step synthesis has been described that allows for multi-gram scale production and provides handles at the 3- and 5-positions, which are ideal for subsequent palladium-mediated cross-coupling reactions to build diversity[1].
The choice of synthesis is dictated by the desired substitution pattern and the scale required for biological evaluation. An optimized, scalable route is a self-validating system; its success ensures a consistent supply of the core structure, enabling robust and reproducible biological data generation.
Caption: Logical workflow for generating Furo[2,3-b]pyridine analog libraries.
Key Kinase Targets and Structure-Activity Relationships
Furo[2,3-b]pyridine derivatives and their close isomers have demonstrated inhibitory activity against a range of therapeutically relevant kinases. The substituents on the core structure are critical in determining both potency and selectivity.
Epidermal Growth Factor Receptor (EGFR) Inhibition
EGFR is a receptor tyrosine kinase whose dysregulation is a hallmark of non-small cell lung cancer (NSCLC)[3]. While first-generation inhibitors like gefitinib are effective against activating mutations (e.g., L858R), resistance often develops through a secondary "gatekeeper" mutation, T790M[3][4]. Third-generation inhibitors are designed to overcome this resistance while sparing wild-type (WT) EGFR to reduce toxicity.
Furanopyrimidine-based scaffolds, close relatives of furopyridines, have been successfully developed as third-generation EGFR inhibitors[4][5]. SAR studies revealed that specific substitutions are crucial for achieving the desired profile. For example, covalent inhibitors often incorporate a reactive group like an acrylamide to form a permanent bond with a cysteine residue (Cys797) in the EGFR active site. Optimization of solubilizing groups on phenyl rings attached to the core scaffold is critical for improving cellular potency and pharmacokinetic properties[5].
Table 1: Representative EGFR Inhibition Data for Furanopyrimidine Derivatives
| Compound ID | Core Structure | Key Substitutions | EGFRL858R/T790M IC₅₀ (nM) | EGFRWT IC₅₀ (nM) | Selectivity Index (WT / Mutant) | Reference |
|---|---|---|---|---|---|---|
| Osimertinib | Pyrimidine | Indole + Acrylamide | 1-15 | 10-500 | ~10-100 | [3] |
| Compound 49 | Furo[2,3-d]pyrimidine | Phenyl + Acrylamide | 26 (CC₅₀) | >1000 (CC₅₀) | >38 | [4] |
| Compound 52 | Furo[2,3-d]pyrimidine | Phenyl + Acrylamide | 20 (CC₅₀) | 160 (CC₅₀) | 8 | [4][5] |
Note: CC₅₀ values represent cellular anti-proliferative activity, which is a proxy for kinase inhibition in a biological context.
Caption: Inhibition of EGFR signaling by blocking the ATP binding site.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis[6][7]. Inhibiting VEGFR-2 is a clinically validated anti-cancer strategy. Furo[2,3-d]pyrimidine derivatives have been designed as potent VEGFR-2 inhibitors[6][7][8].
SAR studies on these compounds have shown that biarylurea moieties at the 5-position can significantly improve activity[8]. Specific terminal phenyl groups, such as 2-fluoro-5-trifluoromethylphenyl, yield potent dual inhibition of VEGFR-2 and Tie-2, another key angiogenic kinase, with IC₅₀ values in the low nanomolar range[8].
Table 2: Representative VEGFR-2 Inhibition Data for Furopyrimidine Derivatives
| Compound ID | Core Structure | Key Substitutions | VEGFR-2 IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| Sorafenib | Pyridine/Phenylurea | - | 41.1 | [7] |
| Compound 15b | Furo[2,3-d]pyrimidine | Phenylurea derivative | Potent (nanomolar range) | [6] |
| Compound 4c | Furo[2,3-d]pyrimidine | Benzamide derivative | 57.1 | [7] |
| Compound 19 | Furo[2,3-d]pyrimidine | Biarylurea | < 3 |[8] |
Other Kinase Targets
The versatility of the furopyridine scaffold is highlighted by its activity against other kinases:
-
Cyclin-Dependent Kinase 2 (CDK2): Certain ethyl 3-aminofuro[2,3-b]pyridine-2-carboxylate derivatives show sub-micromolar inhibitory activity against CDK2, a key regulator of the cell cycle[9][10].
-
Akt (Protein Kinase B): Furo[2,3-b]pyridine derivatives have been investigated as inhibitors of Akt, a crucial node in the PI3K signaling pathway that governs cell survival and proliferation[9][11].
-
c-Src and TIE-2: Thienopyridine derivatives, which are structurally related to furopyridines, have been shown to inhibit VEGFR-2, c-Src, and TIE-2 by binding to their ATP pockets[12].
Experimental Protocols for Inhibitor Characterization
The trustworthiness of any inhibitor discovery program rests on robust, reproducible, and self-validating experimental protocols. Here, we outline the core methodologies for characterizing Furo[2,3-b]pyridine compounds.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
Principle: This assay quantifies the amount of ATP remaining after a kinase reaction. Potent inhibitors will prevent ATP consumption, resulting in a high luminescence signal. The ADP-Glo™ Kinase Assay (Promega) is a common example.
Step-by-Step Methodology:
-
Compound Preparation: Serially dilute the Furo[2,3-b]pyridine test compounds in DMSO to create a concentration gradient (e.g., 100 µM to 1 nM). Then, dilute further into the kinase assay buffer.
-
Expert Insight: The final DMSO concentration in the assay well should be kept low (<1%) to avoid artifacts. A 10-point, 3-fold serial dilution is standard for generating a reliable IC₅₀ curve.
-
-
Kinase Reaction Setup: In a 384-well plate, add the kinase, the specific substrate peptide, and ATP to the assay buffer.
-
Initiate Reaction: Add the diluted test compounds to the wells. Include positive controls (no inhibitor, 100% kinase activity) and negative controls (no kinase, 0% activity).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes). The duration is optimized to ensure the reaction is in the linear range for the positive control.
-
Stop Reaction & Detect ATP: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Generate Luminescence: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by a luciferase to produce light.
-
Read Signal: Measure luminescence using a plate reader.
-
Data Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
Caption: Standard workflow for an in vitro luminescence-based kinase assay.
Cell-Based Anti-Proliferative Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. Viable cells with active mitochondrial reductases convert the yellow tetrazolium salt (MTT) into a purple formazan product.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., H1975 for EGFR T790M testing) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Expert Insight: Cell density must be optimized to ensure logarithmic growth throughout the experiment, preventing artifacts from contact inhibition.
-
-
Compound Treatment: Treat the cells with serially diluted Furo[2,3-b]pyridine compounds for a specified duration (e.g., 72 hours). Include vehicle-only (e.g., 0.1% DMSO) controls.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert MTT to formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals, resulting in a purple solution.
-
Measure Absorbance: Read the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot viability against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Conclusion and Future Outlook
The Furo[2,3-b]pyridine scaffold and its isomers have firmly established themselves as privileged structures in the field of kinase inhibitor design. Their ability to act as effective hinge-binders, combined with the synthetic tractability that allows for extensive SAR exploration, makes them highly attractive starting points for drug discovery programs. Derivatives have shown potent, and in some cases highly selective, activity against critical oncogenic drivers like EGFR and VEGFR, as well as other important cell cycle and survival kinases.
The future of Furo[2,3-b]pyridine research will likely focus on several key areas:
-
Enhancing Selectivity: Moving beyond potency, the next generation of compounds will require exquisite selectivity to minimize off-target effects and improve therapeutic index. This will involve sophisticated structure-based design and broader kinome scanning.
-
Overcoming Resistance: As with all targeted therapies, acquired resistance is a major challenge. The development of next-generation Furo[2,3-b]pyridine inhibitors will need to anticipate and address novel resistance mutations.
-
Improving Drug-like Properties: Optimizing pharmacokinetic and pharmacodynamic (PK/PD) properties, such as oral bioavailability and metabolic stability, will be crucial for translating potent enzymatic inhibitors into effective clinical candidates.
By integrating rational design, robust synthetic chemistry, and rigorous biological validation, the Furo[2,3-b]pyridine scaffold is poised to deliver novel and impactful therapies for cancer and other diseases driven by aberrant kinase signaling.
References
- 1. Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-angiogenic activity of thienopyridine derivative LCB03-0110 by targeting VEGFR-2 and JAK/STAT3 Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanism of action for Furo[2,3-b]pyridine-based therapeutic agents
An In-Depth Technical Guide to the Mechanism of Action of Furo[2,3-b]pyridine-Based Therapeutic Agents
Introduction
The Furo[2,3-b]pyridine scaffold, a fused heterocyclic system, represents a "privileged" motif in modern medicinal chemistry.[1] Its rigid, planar structure and unique electronic properties provide an exceptional platform for designing highly selective and potent therapeutic agents that can interact with a diverse array of biological targets.[1][2] This has led to the exploration of Furo[2,3-b]pyridine derivatives across multiple therapeutic areas, most notably in oncology, but also in neurodegenerative, inflammatory, and infectious diseases.[1][3][4]
This technical guide offers a comprehensive exploration of the molecular mechanisms underpinning the therapeutic effects of Furo[2,3-b]pyridine-based compounds. As a senior application scientist, the goal is not merely to list targets but to provide an in-depth narrative that explains the causality behind their actions, the experimental validation of these mechanisms, and the future potential of this remarkable scaffold. We will delve into the primary modes of action, such as kinase inhibition, and explore emerging mechanisms, supported by detailed experimental protocols and data visualizations to empower researchers and drug development professionals in their work.
Part 1: The Furo[2,3-b]pyridine Scaffold: A Versatile Pharmacophore
The therapeutic versatility of the Furo[2,3-b]pyridine core stems from its distinct physicochemical characteristics. The fusion of a furan ring to a pyridine ring creates a rigid, aromatic system that can effectively mimic the purine core of endogenous ligands like adenosine triphosphate (ATP). This bioisosteric relationship is a key reason for its success in targeting ATP-binding sites within enzymes, particularly protein kinases.[1][5]
The scaffold's structure allows for synthetic modification at multiple positions, enabling chemists to fine-tune potency, selectivity, and pharmacokinetic properties. Common synthetic strategies, such as the base-mediated intramolecular cyclization of 2-alkynyl-3-hydroxypyridines, provide accessible routes to this core structure, facilitating the generation of diverse chemical libraries for screening and optimization.[6] This synthetic tractability, combined with its favorable structural attributes, makes the Furo[2,3-b]pyridine scaffold a powerful starting point for targeted drug discovery.
Part 2: Primary Mechanism of Action: Multi-Pronged Kinase Inhibition in Oncology
The most extensively documented mechanism of action for Furo[2,3-b]pyridine derivatives is the inhibition of protein kinases, enzymes that are critical regulators of cellular signaling and are frequently dysregulated in cancer.[1] These agents typically function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase to block downstream phosphorylation events and halt aberrant signaling.
Targeting the PI3K/AKT/mTOR Survival Pathway
The Phosphatidylinositol-3-Kinase (PI3K)/AKT pathway is a central signaling cascade that promotes cell growth, proliferation, and survival. Its hyperactivation is a hallmark of many cancers, making it a prime therapeutic target.[5] Molecular docking and in vitro studies have shown that Furo[2,3-b]pyridine derivatives and their close isomers can effectively bind to and inhibit key kinases within this pathway, including AKT1 and PI3K.[7][8][9] By disrupting this cascade, these compounds can effectively cut off the survival signals that cancer cells depend on, leading to cell death.
Inducing Cell Cycle Arrest through CDK Inhibition
Uncontrolled cell division is a fundamental characteristic of cancer. Cyclin-dependent kinases (CDKs) are the master regulators of the cell cycle, and their inhibition is a validated anticancer strategy.[2] Furo[2,3-b]pyridine derivatives have been identified as potent inhibitors of CDK2.[9][10] By blocking CDK2 activity, these compounds prevent the transition from the G1 to the S phase of the cell cycle, effectively halting DNA replication and cell division, and leading to cell cycle arrest.
| Compound ID | Target Kinase | Assay Type | IC50 / Ki | Reference |
| Compound 14 | CDK2 | Kinase Assay | 0.93 µM (IC50) | [9] |
| Roscovitine (Control) | CDK2 | Kinase Assay | 0.394 µM (IC50) | [9] |
| S01 | GSK-3β | Kinase Assay | 0.35 nM (IC50) | [11] |
| Compound 10b | PI3Kα | Kinase Assay | 0.175 µM (IC50) | [11] |
| Compound 10b | AKT | Kinase Assay | 0.411 µM (IC50) | [11] |
| Compound 38 | IRAK4 | Kinase Assay | 7.3 nM (IC50) | [11] |
Targeting Other Oncogenic Kinases
The utility of the Furo[2,3-b]pyridine scaffold extends to other cancer-relevant kinases. For instance, 2,3-diarylfuro[2,3-b]pyridin-4-amines have been developed as potent and selective inhibitors of Lymphocyte-Specific Protein Tyrosine Kinase (Lck), a critical enzyme in T-cell signaling and a target in leukemias and lymphomas.[12] Furthermore, molecular modeling has suggested strong binding affinities to other key targets like HER2, an important receptor tyrosine kinase in breast cancer.[7][13][14]
Part 3: Diverse and Emerging Mechanisms of Action
While kinase inhibition is a primary mechanism, the therapeutic action of Furo[2,3-b]pyridine derivatives is not confined to this target class. Their structural versatility allows them to interact with a range of other biomolecules, leading to diverse biological effects.
Antineoplastic Activity Beyond Kinase Inhibition
-
Induction of Apoptosis: Several Furo[2,3-b]pyridine-based compounds have been shown to induce programmed cell death, or apoptosis, in cancer cells.[15] This can occur as a downstream consequence of kinase inhibition but can also be a direct effect. Mechanistic studies on related furopyrimidines have shown this is mediated through the activation of executioner caspases like caspase 3/7.[16]
-
Tubulin Polymerization Inhibition: The cytoskeleton is another critical target for anticancer drugs. Certain fused pyrimidine derivatives, structurally related to the Furo[2,3-b]pyridine core, have been found to inhibit the polymerization of tubulin.[17][18] This disruption of microtubule dynamics leads to mitotic arrest and cell death, a mechanism shared with highly successful chemotherapeutics like paclitaxel.[15][18]
Modulation of Non-Kinase Targets
-
Phosphoinositide-Specific Phospholipase C (PLC): Molecular modeling has identified PLC as a potential target.[19] PLC enzymes are crucial in signal transduction, and their inhibition can disrupt cellular communication pathways that contribute to cancer cell motility and invasion.
-
Cannabinoid-1 Receptor (CB1R) Modulation: In the field of metabolic diseases and neuroscience, Furo[2,3-b]pyridine derivatives have been developed as inverse agonists of the CB1 receptor, demonstrating their potential to modulate G-protein coupled receptor (GPCR) signaling.[20]
Applications in Other Therapeutic Areas
-
Neurodegenerative Diseases: The structural similarity of the Furo[2,3-b]pyridine scaffold to the core of Glycogen Synthase Kinase 3β (GSK-3β) inhibitors suggests its potential in treating neurodegenerative conditions like Alzheimer's disease.[21][22] Inhibition of GSK-3β can reduce the hyperphosphorylation of tau protein, a key pathological event in Alzheimer's.[21]
-
Antiviral Activity: Acyclic nucleoside analogues based on the related furo[2,3-d]pyrimidine scaffold have demonstrated potent and specific activity against viruses such as Varicella-Zoster Virus (VZV) and Human Cytomegalovirus (HCMV), highlighting the potential of this chemical class in treating infectious diseases.[4]
Part 4: Experimental Protocols for Mechanistic Elucidation
Validating the mechanism of action is a critical process in drug development. The following protocols represent standard, self-validating methodologies used to characterize Furo[2,3-b]pyridine-based therapeutic agents.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescent ADP Detection)
This protocol quantifies the direct inhibitory effect of a compound on a purified kinase. The rationale is based on measuring the amount of ADP produced in the kinase reaction; less ADP signifies greater inhibition.
Methodology:
-
Reagent Preparation: Prepare assay buffer, purified recombinant kinase (e.g., AKT1), substrate peptide, and ATP at optimal concentrations. Serially dilute the Furo[2,3-b]pyridine test compound in DMSO.
-
Kinase Reaction: In a 384-well plate, add 5 µL of the test compound or DMSO vehicle control. Add 2 µL of kinase solution and incubate for 10 minutes at room temperature to allow for binding.
-
Initiation: Start the reaction by adding 3 µL of a substrate/ATP mixture. Incubate for 60 minutes at 30°C.
-
Detection: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase-luciferin reaction. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Convert luminescence values to percent inhibition relative to controls. Plot percent inhibition against compound concentration and fit to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Western Blot Analysis for Cellular Target Engagement
This protocol confirms that the compound inhibits the intended target within a cellular environment by measuring the phosphorylation status of a downstream substrate.
Methodology:
-
Cell Culture and Treatment: Seed cancer cells (e.g., MCF-7) in a 6-well plate and grow to 70-80% confluency. Treat cells with varying concentrations of the Furo[2,3-b]pyridine compound for 2-4 hours.
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Denature protein lysates and separate them by molecular weight on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk to prevent non-specific antibody binding.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-AKT Ser473).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Analysis: Re-probe the membrane with an antibody for total AKT to confirm equal loading. Quantify band intensity to determine the dose-dependent decrease in phosphorylation.
Protocol 3: Molecular Docking Workflow
This computational protocol predicts how a Furo[2,3-b]pyridine derivative binds to its target protein, providing insights into the specific interactions that drive its inhibitory activity.
Conclusion
Furo[2,3-b]pyridine-based therapeutic agents are a clinically significant class of molecules with a multifaceted mechanism of action. While their primary utility in oncology stems from their ability to function as potent, ATP-competitive inhibitors of key kinases in survival and proliferation pathways, their therapeutic potential is far broader. Emerging research continues to uncover novel mechanisms, including the modulation of non-kinase targets, induction of apoptosis, and activity in antiviral and neurodegenerative contexts.
The inherent "drug-like" properties of the Furo[2,3-b]pyridine scaffold, combined with its synthetic accessibility, ensure that it will remain a fertile ground for the development of next-generation targeted therapies. Future research will likely focus on optimizing selectivity to minimize off-target effects, exploring novel therapeutic applications, and developing strategies to overcome potential drug resistance mechanisms. The comprehensive understanding of its diverse mechanisms of action, validated through rigorous experimental and computational protocols, is paramount to fully realizing the therapeutic promise of this privileged scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of acyclic 3-[(2-hydroxyethoxy)methyl] analogues of antiviral furo- and pyrrolo[2,3-d]pyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 8. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Furo[2,3-c]pyridine|CAS 19539-50-5|RUO [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Discovery of novel 2,3-diarylfuro[2,3-b]pyridin-4-amines as potent and selective inhibitors of Lck: synthesis, SAR, and pharmacokinetic properties [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of novel furo[2,3-d]pyrimidin-2-one-1,3,4-oxadiazole hybrid derivatives as dual antiviral and anticancer agents that induce apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Heterocyclic-Fused Pyrimidines as Novel Tubulin Polymerization Inhibitors Targeting the Colchicine Binding Site: Structural Basis and Antitumor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Furo[2,3-b]pyridine-based cannabinoid-1 receptor inverse agonists: synthesis and biological evaluation. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Identification of a novel pyrrolo[2,3- b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Furo[2,3-b]pyridine Derivatives as Cannabinoid-1 Receptor (CB1R) Inverse Agonists: A Technical Guide
Introduction: The Rationale for Targeting the Cannabinoid-1 Receptor
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a wide array of physiological processes, including appetite, pain perception, mood, and memory.[1] The cannabinoid-1 receptor (CB1R), a key component of the ECS, is one of the most abundantly expressed G protein-coupled receptors (GPCRs) in the central nervous system.[2] The CB1R exhibits constitutive activity, meaning it can signal in the absence of an endogenous agonist.[3][4] This basal signaling plays a significant role in maintaining physiological homeostasis.
While activation of CB1R by agonists has therapeutic applications, overactivity of the ECS is implicated in various pathological conditions, including obesity, metabolic syndrome, and substance abuse disorders.[1] This has driven the development of CB1R inverse agonists, a class of ligands that bind to the receptor and stabilize it in an inactive conformation, thereby reducing its constitutive activity.[1][5] Unlike neutral antagonists, which simply block agonist binding, inverse agonists actively suppress the receptor's basal signaling. The first-generation CB1R inverse agonist, rimonabant, demonstrated clinical efficacy in treating obesity but was withdrawn from the market due to adverse psychiatric effects, highlighting the need for new chemical scaffolds with improved safety profiles.[6]
The furo[2,3-b]pyridine core has emerged as a promising scaffold for the development of novel CB1R inverse agonists.[7] These derivatives have shown potent and selective inverse agonism at CB1R, with favorable pharmacokinetic properties and efficacy in preclinical models of obesity.[7] This technical guide provides an in-depth exploration of furo[2,3-b]pyridine derivatives as CB1R inverse agonists, covering their synthesis, structure-activity relationships (SAR), pharmacological characterization, and the key experimental protocols for their evaluation.
The Chemistry of Furo[2,3-b]pyridine-Based CB1R Inverse Agonists
The furo[2,3-b]pyridine scaffold provides a rigid and synthetically tractable framework for the design of CB1R inverse agonists. The general structure of these compounds typically consists of a central furo[2,3-b]pyridine core with various substituents at key positions to optimize potency, selectivity, and pharmacokinetic properties.
Synthesis of the Furo[2,3-b]pyridine Core
The synthesis of the furo[2,3-b]pyridine core can be achieved through several synthetic routes. A common strategy involves the construction of the furan ring onto a pre-functionalized pyridine precursor. For instance, a substituted 3-hydroxypyridine can be coupled with an appropriate partner, followed by an intramolecular cyclization to form the fused ring system.
Structure-Activity Relationships (SAR)
Systematic modification of the furo[2,3-b]pyridine scaffold has revealed key structural features that govern the affinity and inverse agonist activity at the CB1R. These studies have been instrumental in optimizing the lead compounds for preclinical development.[7]
| Position | Modification | Impact on Activity | Rationale |
| R1 | Small alkyl groups (e.g., methyl, ethyl) | Generally well-tolerated, can fine-tune potency. | Occupies a small hydrophobic pocket in the receptor. |
| R2 | Aryl or heteroaryl groups | Crucial for high-affinity binding. Electron-withdrawing groups on the aryl ring often enhance potency. | Engages in key π-π stacking and hydrophobic interactions within the ligand-binding pocket. |
| R3 | Carboxamide or cyano groups | Essential for inverse agonist activity. The nature of the amide substituent can modulate potency and pharmacokinetics. | Forms critical hydrogen bond interactions with key residues in the receptor, stabilizing the inactive conformation. |
| R4 | Halogen or small alkyl groups on the pyridine ring | Can influence both potency and metabolic stability. | Modulates the electronic properties of the core and can block sites of metabolism. |
Pharmacological Characterization: From Binding to Function
A comprehensive pharmacological evaluation is essential to characterize the activity of furo[2,3-b]pyridine derivatives as CB1R inverse agonists. This involves a tiered approach, starting with in vitro assays to determine receptor binding and functional activity, followed by in vivo studies to assess efficacy and pharmacokinetic properties.
CB1R Signaling and the Mechanism of Inverse Agonism
The CB1R is canonically coupled to the inhibitory G protein, Gi/o.[8] In its constitutively active state, the receptor promotes the exchange of GDP for GTP on the Gαi subunit, leading to the dissociation of the G protein heterotrimer and subsequent inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8][9] Inverse agonists stabilize the inactive conformation of the CB1R, preventing this basal G protein activation and leading to an increase in cAMP levels back towards baseline.[10]
Figure 1. CB1R Signaling and Inverse Agonist Action.
Experimental Protocols: A Step-by-Step Guide
The following protocols are foundational for the discovery and characterization of furo[2,3-b]pyridine-based CB1R inverse agonists.
Radioligand Binding Assay
This assay determines the affinity of a test compound for the CB1R by measuring its ability to compete with a radiolabeled ligand.[11][12]
Principle: A fixed concentration of a high-affinity radioligand (e.g., [3H]SR141716A) is incubated with a source of CB1R (e.g., cell membranes from CHO cells stably expressing human CB1R) in the presence of varying concentrations of the unlabeled test compound. The amount of radioligand bound to the receptor is inversely proportional to the affinity of the test compound.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Culture CHO-hCB1R cells to confluency.
-
Harvest cells and homogenize in ice-cold buffer.
-
Centrifuge to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Assay Setup (96-well plate format):
-
Add assay buffer, radioligand (e.g., [3H]SR141716A at a final concentration equal to its Kd), and varying concentrations of the furo[2,3-b]pyridine derivative to each well.
-
Define total binding (radioligand only) and non-specific binding (radioligand in the presence of a saturating concentration of a known CB1R ligand).
-
Initiate the binding reaction by adding the cell membrane preparation.
-
-
Incubation and Termination:
-
Incubate the plate at 30°C for 90 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
-
Detection and Data Analysis:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity using a scintillation counter.
-
Calculate the specific binding and plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
[35S]GTPγS Binding Assay
This functional assay measures the ability of a compound to modulate G protein activation by the CB1R.[13][14] For an inverse agonist, a decrease in basal [35S]GTPγS binding is expected.
Principle: In its constitutively active state, CB1R catalyzes the exchange of GDP for GTP on the Gαi subunit.[14] The non-hydrolyzable GTP analog, [35S]GTPγS, is used to trap the G protein in its active state. An inverse agonist will stabilize the inactive state of the receptor, leading to a reduction in the basal rate of [35S]GTPγS binding.[15]
Step-by-Step Protocol:
-
Reagents and Membrane Preparation:
-
Prepare assay buffer containing GDP.
-
Use the same CB1R-containing membrane preparation as in the binding assay.
-
-
Assay Setup (96-well plate format):
-
Add assay buffer, varying concentrations of the furo[2,3-b]pyridine derivative, and the CB1R membrane preparation to each well.
-
Define basal activity (membranes only) and non-specific binding (in the presence of a high concentration of unlabeled GTPγS).
-
Initiate the reaction by adding [35S]GTPγS.
-
-
Incubation and Termination:
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Terminate the reaction by rapid filtration, similar to the radioligand binding assay.
-
-
Detection and Data Analysis:
-
Measure the radioactivity on the filters.
-
Plot the percentage of basal [35S]GTPγS binding against the log concentration of the test compound.
-
An inverse agonist will produce a concentration-dependent decrease in the signal.
-
cAMP Accumulation Assay
This assay provides a downstream functional readout of CB1R activity by measuring changes in intracellular cAMP levels.[15][16]
Principle: CB1R activation inhibits adenylyl cyclase, leading to a decrease in cAMP production.[16] In cells with basal adenylyl cyclase activity (often stimulated with a low concentration of forskolin), the constitutive activity of CB1R will suppress cAMP levels. An inverse agonist will block this constitutive inhibition, resulting in a concentration-dependent increase in cAMP accumulation.
Step-by-Step Protocol:
-
Cell Culture and Plating:
-
Plate CHO-hCB1R cells in a 96-well plate and grow to near confluency.
-
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of the furo[2,3-b]pyridine derivative and a low concentration of forskolin (to stimulate basal cAMP production).
-
Incubate at 37°C for 30 minutes.
-
-
Detection and Data Analysis:
-
Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Plot the cAMP concentration against the log concentration of the test compound.
-
An inverse agonist will cause a concentration-dependent increase in cAMP levels.
-
In Vivo Food Intake Study in Rodents
This preclinical model assesses the anorectic effects of CB1R inverse agonists.[17][18][19]
Principle: CB1R inverse agonists are expected to reduce food intake by blocking the orexigenic signals mediated by the endocannabinoid system.[6]
Step-by-Step Protocol:
-
Animal Acclimation:
-
Individually house rodents (e.g., rats or mice) and acclimate them to the testing environment and diet.
-
Monitor baseline food and water intake and body weight.
-
-
Dosing and Measurement:
-
Administer the furo[2,3-b]pyridine derivative or vehicle via the desired route (e.g., oral gavage).
-
Provide a pre-weighed amount of food at a specific time (e.g., at the beginning of the dark cycle).
-
Measure food intake at various time points (e.g., 1, 2, 4, 8, and 24 hours) by weighing the remaining food.
-
-
Data Analysis:
-
Calculate the cumulative food intake for each treatment group.
-
Analyze the data for statistically significant differences between the treated and vehicle control groups.
-
Figure 2. Experimental Workflow for Furo[2,3-b]pyridine CB1R Inverse Agonists.
Therapeutic Potential and Future Directions
Furo[2,3-b]pyridine derivatives represent a promising new class of CB1R inverse agonists with the potential to treat obesity and related metabolic disorders. Their distinct chemical scaffold may offer an improved safety profile compared to first-generation compounds, particularly concerning the centrally mediated adverse effects.
Future research in this area will likely focus on:
-
Optimizing peripheral restriction: Designing compounds that do not readily cross the blood-brain barrier to minimize central nervous system side effects.
-
Exploring biased signaling: Investigating whether specific furo[2,3-b]pyridine derivatives can selectively modulate downstream signaling pathways to further enhance the therapeutic window.
-
Expanding therapeutic indications: Evaluating the potential of these compounds in other conditions where CB1R overactivity is implicated, such as non-alcoholic fatty liver disease (NAFLD) and fibrosis.
The continued development of furo[2,3-b]pyridine-based CB1R inverse agonists holds significant promise for addressing unmet medical needs in the field of metabolic disease. A thorough understanding of their chemistry, pharmacology, and the application of robust experimental protocols will be critical for their successful translation to the clinic.
References
- 1. What are CB1 inverse agonists and how do they work? [synapse.patsnap.com]
- 2. CB1 Cannabinoid Receptor Signaling and Biased Signaling [mdpi.com]
- 3. experts.arizona.edu [experts.arizona.edu]
- 4. Constitutive Activity at the Cannabinoid CB1 Receptor and Behavioral Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inverse agonism and neutral antagonism at cannabinoid CB1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Furo[2,3-b]pyridine-based cannabinoid-1 receptor inverse agonists: synthesis and biological evaluation. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jme.bioscientifica.com [jme.bioscientifica.com]
- 9. scispace.com [scispace.com]
- 10. Cannabinoid CB1 receptor inverse agonists and neutral antagonists: Effects on food intake, food-reinforced behavior and food aversions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Food intake behavior protocol [protocols.io]
- 18. Cannabinoid-1 receptor antagonists reduce caloric intake by decreasing palatable diet selection in a novel dessert protocol in female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. CB1 cannabinoid receptor-mediated modulation of food intake in mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: General Methods for the Preparation of Furo[2,3-b]pyridines
Introduction: The Significance of the Furo[2,3-b]pyridine Scaffold
The Furo[2,3-b]pyridine core is a heterocyclic motif of significant interest in medicinal chemistry, often regarded as a "privileged" scaffold.[1][2] This is due to its structural resemblance to endogenous purines and its presence in a multitude of biologically active compounds. Its rigid, planar structure provides an excellent platform for designing selective ligands for various biological targets.[1] Notably, this scaffold is a key component in numerous kinase inhibitors, which are crucial in regulating cellular signal transduction and have applications in treating cancers, as well as immunological, neurological, and metabolic diseases.[3] The growing importance of furo[2,3-b]pyridines in drug discovery necessitates robust and versatile synthetic methodologies for their preparation and functionalization.[2][3][4]
This technical guide provides an in-depth overview of the principal synthetic strategies for constructing the furo[2,3-b]pyridine ring system. We will delve into the mechanistic underpinnings of these methods, offer field-proven experimental protocols, and present comparative data to aid researchers in selecting the optimal route for their specific synthetic goals.
Key Synthetic Strategies for Furo[2,3-b]pyridine Construction
The synthesis of the furo[2,3-b]pyridine core can be broadly categorized into several key strategies. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.
Method 1: Nucleophilic Aromatic Substitution (SNAr) followed by Intramolecular Cyclization
This is one of the most established and reliable methods for constructing the furo[2,3-b]pyridine core.[3] The strategy involves the reaction of an activated 2-halopyridine with a suitable oxygen-based nucleophile, which then undergoes an intramolecular cyclization to form the furan ring.
Mechanistic Rationale: The process begins with a nucleophilic aromatic substitution (SNAr) reaction. A strong electron-withdrawing group on the pyridine ring (e.g., a nitro group or a second halogen) activates the 2-position towards nucleophilic attack. An alkoxide, typically generated from a hydroxyacetate ester, displaces the halide at the C2 position. The subsequent intramolecular condensation reaction, often a Dieckmann-type cyclization, forms the furan ring fused to the pyridine.
A concise and scalable 4-step synthesis has been developed, which is particularly useful for producing derivatives with handles for further functionalization via cross-coupling reactions.[3] The key step involves the tandem SNAr-cyclization of a 2,5-dichloronicotinate derivative with a hydroxyacetate.[3]
Caption: SNAr and Cyclization Workflow.
Protocol 1: Gram-Scale Synthesis of 5-Chloro-furo[2,3-b]pyridine via SNAr-Cyclization [3]
This protocol is adapted from a reported gram-scale synthesis.[3]
-
Step 1: Esterification of 2,5-Dichloronicotinic Acid
-
To a solution of 2,5-dichloronicotinic acid (1.0 eq) in ethanol, add concentrated sulfuric acid (catalytic amount).
-
Heat the mixture to 80 °C and stir for 16 hours.
-
After cooling, concentrate the mixture under reduced pressure. Neutralize with a saturated solution of NaHCO₃ and extract with ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield ethyl 2,5-dichloronicotinate.
-
-
Step 2: SNAr and Cyclization
-
In a flame-dried flask under an inert atmosphere (N₂ or Ar), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 3.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C and add a solution of tert-butyl 2-hydroxyacetate (1.1 eq) in THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of ethyl 2,5-dichloronicotinate (1.0 eq) in THF dropwise.
-
Allow the reaction to warm to room temperature and then heat to 70 °C for 3 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C and carefully quench with water.
-
Extract the product with ethyl acetate. Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the crude furo[2,3-b]pyridine ester.
-
-
Step 3: Hydrolysis and Decarboxylation
-
Dissolve the crude ester from Step 2 in trifluoroacetic acid (TFA).
-
Stir the solution at room temperature for 1-2 hours until the tert-butyl ester is cleaved (monitor by TLC or LC-MS).
-
Heat the mixture to effect decarboxylation.
-
Remove the TFA under reduced pressure. Neutralize the residue with saturated NaHCO₃ solution and extract with ethyl acetate.
-
Dry, filter, and concentrate the organic layers. The crude product can be purified by column chromatography on silica gel to afford the desired 5-chloro-furo[2,3-b]pyridine.
-
Method 2: Intramolecular Cyclization of 2-Alkynyl-3-hydroxypyridines
This method provides a direct and efficient route to the furo[2,3-b]pyridine scaffold through the cyclization of a suitably functionalized pyridine precursor.
Mechanistic Rationale: The reaction proceeds via a base-mediated 5-exo-dig cyclization pathway.[5] A base, such as potassium carbonate or sodium hydride, deprotonates the hydroxyl group of the 3-hydroxypyridine. The resulting alkoxide then acts as an intramolecular nucleophile, attacking the adjacent alkyne moiety to form the five-membered furan ring. This atom-economical approach is highly effective for synthesizing a range of substituted furo[2,3-b]pyridines.
Caption: Intramolecular Cyclization of 2-Alkynyl-3-hydroxypyridines.
Protocol 2: Base-Mediated Intramolecular Cyclization [5]
-
Step 1: Synthesis of the 2-Alkynyl-3-hydroxypyridine Precursor
-
The precursor is typically synthesized via a Sonogashira coupling between a 2-halo-3-hydroxypyridine and a terminal alkyne. (See Method 3 for general Sonogashira conditions).
-
-
Step 2: Cyclization
-
Dissolve the 2-alkynyl-3-hydroxypyridine (1.0 eq) in a suitable polar aprotic solvent such as DMF or DMSO.
-
Add a base, for example, potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydride (NaH, 1.2 eq).
-
Heat the reaction mixture to a temperature between 80-120 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and quench by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure furo[2,3-b]pyridine derivative.
-
Method 3: Transition-Metal-Catalyzed Syntheses
Modern organic synthesis heavily relies on transition-metal catalysis to construct complex molecular architectures efficiently.[6][7][8] Several palladium-catalyzed methods have been developed for the one-pot synthesis of furo[2,3-b]pyridines.[3]
Mechanistic Rationale: A prominent example involves a tandem Sonogashira coupling followed by a Wacker-type heteroannulation.[3] The reaction starts with a palladium-catalyzed Sonogashira coupling of a 2-halopyridine (bearing a hydroxyl group or a precursor at the 3-position) with a terminal alkyne. This forms the key 2-alkynyl-3-hydroxypyridine intermediate in situ. In the same pot, a palladium(II) catalyst then activates the alkyne for an intramolecular nucleophilic attack by the adjacent hydroxyl group, leading to the cyclized furo[2,3-b]pyridine product. More recent developments include Pd(II)-catalyzed annulation reactions using substrates like β-ketodinitriles and alkynes, which construct both the furan and pyridine rings concurrently.[9][10]
Caption: Palladium-Catalyzed One-Pot Synthesis Workflow.
Protocol 3: Palladium-Catalyzed One-Pot Synthesis [11]
-
Step 1: Reaction Setup
-
To a reaction vessel, add the 3-chloro-2-hydroxypyridine derivative (1.0 eq), the terminal alkyne (1.1 eq), triphenylphosphine (PPh₃), and copper(I) iodide (CuI).
-
Add a palladium catalyst, such as Pd(CF₃COO)₂ or 10% Pd/C.
-
Evacuate and backfill the vessel with an inert gas (N₂ or Ar).
-
Add a suitable solvent (e.g., ethanol or DMF) and a base (e.g., triethylamine, Et₃N).
-
-
Step 2: Reaction
-
Heat the reaction mixture to the required temperature (e.g., 100 °C) or, in some protocols, use ultrasound irradiation.[11]
-
Stir for the specified time (typically 3-12 hours), monitoring progress by TLC.
-
-
Step 3: Work-up and Purification
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to isolate the desired 2-substituted furo[2,3-b]pyridine.
-
Method 4: Multi-Component Reactions (MCRs)
Multi-component reactions are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains significant portions of all starting materials. This approach offers high atom economy and convergence.
Mechanistic Rationale: Several MCRs have been developed for furo[2,3-b]pyridine synthesis. For example, a three-component condensation of 2-unsubstituted imidazole N-oxides, arylglyoxals, and 3-ketonitriles can produce 2-aminofurans, which can then be further modified to form the furo[2,3-b]pyridine core.[12] The initial reaction often proceeds via a Knoevenagel condensation followed by a Michael addition and subsequent cyclization/aromatization steps. These catalyst-free methods are often scalable and allow for rapid library synthesis.[12]
Comparison of Synthetic Methodologies
| Method | Key Starting Materials | Typical Reagents/Catalysts | General Yield Range | Advantages | Disadvantages/Limitations |
| SNAr & Cyclization | 2-Halopyridines, Hydroxyacetate esters | Strong bases (NaH, K₂CO₃) | 60-90% | Robust, scalable, well-established, good for specific substitution patterns.[3] | Requires activated pyridine ring, sometimes harsh conditions. |
| Intramolecular Cyclization | 2-Alkynyl-3-hydroxypyridines | Bases (K₂CO₃, NaH) | 70-95% | High atom economy, direct route, mild conditions possible.[5] | Precursor synthesis can be multi-step. |
| Transition-Metal Catalysis | 2-Halopyridines, Terminal alkynes, β-ketodinitriles | Pd catalysts (e.g., Pd/C, Pd(OAc)₂), Cu(I) co-catalyst, base | 50-85% | One-pot procedures, high convergence, access to diverse structures.[3][9] | Cost of catalyst, potential metal contamination, requires optimization. |
| Multi-Component Reactions | Aldehydes, Ketonitriles, Imidazole N-oxides, etc. | Often catalyst-free or simple acid/base catalysis | 50-80% | High efficiency, complexity from simple precursors, rapid library synthesis.[12] | Substrate scope can be limited, mechanism can be complex. |
Conclusion
The furo[2,3-b]pyridine scaffold remains a highly valuable target in synthetic and medicinal chemistry. A range of effective synthetic methods is available to researchers, from classical SNAr-cyclization strategies to modern transition-metal-catalyzed and multi-component reactions. The choice of a particular synthetic route will be guided by the desired substitution pattern, scale, and available resources. The continued development of novel, efficient, and sustainable methods for the synthesis of these important heterocycles will undoubtedly accelerate the discovery of new therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Metal-catalysed Pyridine Ring Synthesis - Wordpress [reagents.acsgcipr.org]
- 8. Transition Metal-Catalyzed Pyridine Synthesis - 1st Edition | Elsevier Shop [shop.elsevier.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Palladium-Catalyzed Synthesis of Furo[2,3-b]pyridines: An Application & Protocol Guide
Abstract
The Furo[2,3-b]pyridine scaffold is a privileged heterocyclic motif, forming the core of numerous compounds with significant therapeutic potential, particularly in oncology and anti-inflammatory research.[1] This application note provides an in-depth technical guide for the efficient synthesis of highly substituted Furo[2,3-b]pyridines via a palladium(II)-catalyzed reaction between β-ketodinitriles and alkynes. This method is distinguished by its operational simplicity and the remarkable ability to construct both the furan and pyridine rings in a single, atom-economical step. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, field-tested experimental protocol, offer troubleshooting guidance, and present a comparative analysis with other synthetic routes. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this powerful methodology for the rapid generation of diverse Furo[2,3-b]pyridine libraries.
Introduction: The Significance of the Furo[2,3-b]pyridine Core
The fusion of a furan ring, a π-excessive system, with a pyridine ring, a π-deficient system, imparts unique physicochemical properties to the Furo[2,3-b]pyridine scaffold. This structural arrangement has proven to be an excellent platform for designing molecules that can selectively interact with a variety of biological targets.[1] Derivatives of this heterocyclic system have demonstrated a broad spectrum of pharmacological activities, including potent anticancer and anti-inflammatory properties. The rigid, planar nature of the Furo[2,3-b]pyridine core provides a well-defined vector for substituent placement, enabling fine-tuning of a compound's biological activity and pharmacokinetic profile. Given their therapeutic promise, the development of efficient and versatile synthetic routes to Furo[2,3-b]pyridines is of paramount importance to the drug discovery community.
Reaction Overview and Mechanistic Insights
The palladium(II)-catalyzed synthesis of Furo[2,3-b]pyridines from β-ketodinitriles and alkynes represents a significant advancement in the construction of this valuable heterocycle. This reaction proceeds via an elegant cascade of bond formations, including C-C, C=C, C-O, C-N, and C=N bonds, all in a single operation. A key feature of this transformation is the active participation of both nitrile groups of the β-ketodinitrile substrate.
Proposed Catalytic Cycle
The reaction is believed to proceed through the catalytic cycle depicted below. While the precise nature of all intermediates is a subject of ongoing research, density functional theory (DFT) studies on related palladium-catalyzed annulations involving nitriles and alkynes provide strong support for the proposed pathway.
Figure 1: Proposed Catalytic Cycle
Causality Behind the Mechanistic Steps:
-
Coordination and Insertion: The reaction initiates with the coordination of the alkyne to the Pd(II) center. This is followed by the insertion of one of the nitrile groups from the β-ketodinitrile into the palladium-alkyne bond.
-
Intramolecular Cyclization: The enolate of the β-ketodinitrile then undergoes an intramolecular nucleophilic attack on the newly formed C=N bond, leading to the formation of the furan ring.
-
Second Nitrile Participation and Annulation: The second nitrile group then coordinates to the palladium center and undergoes insertion, followed by a cascade of rearrangements and annulation to construct the pyridine ring.
-
Reductive Elimination: The final step is the reductive elimination of the Furo[2,3-b]pyridine product, which regenerates the active Pd(II) catalyst, allowing it to re-enter the catalytic cycle.
The presence of a Brønsted acid co-catalyst, such as p-toluenesulfonic acid (PTSA), is often crucial. It is believed to facilitate the initial cyclization and subsequent annulation steps by protonating key intermediates, thereby increasing their electrophilicity.
Experimental Protocol
This protocol provides a detailed, step-by-step methodology for a representative palladium-catalyzed synthesis of a Furo[2,3-b]pyridine derivative.
Materials and Equipment
-
Reagents:
-
β-Ketodinitrile (e.g., 2-(2-oxo-2-phenylethyl)malononitrile)
-
Alkyne (e.g., diphenylacetylene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,10-Phenanthroline
-
p-Toluenesulfonic acid monohydrate (PTSA·H₂O)
-
1,2-Dichloroethane (DCE), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Equipment:
-
Pressure tube with a stir bar
-
Schlenk line or glovebox for inert atmosphere techniques
-
Heating mantle with a temperature controller and magnetic stirrer
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Flash column chromatography system with silica gel
-
Standard laboratory glassware
-
Safety Precautions
-
Palladium(II) acetate: May cause an allergic skin reaction and serious eye damage.[2] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
1,10-Phenanthroline: Toxic if swallowed and very toxic to aquatic life.[3][4] Handle with care and avoid release into the environment.
-
p-Toluenesulfonic acid monohydrate: Causes severe skin and eye irritation.[5][6] Wear appropriate PPE and handle in a well-ventilated fume hood.
-
1,2-Dichloroethane (DCE): A flammable liquid and potential carcinogen. Handle in a fume hood and avoid inhalation or skin contact.
-
Pressure Tube: Always inspect the pressure tube for cracks or defects before use. Do not exceed the recommended temperature and pressure limits. Use a blast shield.
Step-by-Step Procedure
Figure 2: Experimental Workflow Diagram
-
Reaction Setup: To a pressure tube equipped with a magnetic stir bar, add the β-ketodinitrile (0.25 mmol, 1.0 equiv), the alkyne (0.375 mmol, 1.5 equiv), palladium(II) acetate (0.025 mmol, 10 mol%), 1,10-phenanthroline (0.025 mmol, 10 mol%), and p-toluenesulfonic acid monohydrate (0.50 mmol, 2.0 equiv).
-
Solvent Addition and Inert Atmosphere: Add anhydrous 1,2-dichloroethane (2 mL) to the pressure tube. Seal the tube and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Reaction: Place the sealed pressure tube in a preheated heating mantle at 120 °C and stir for 12 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by taking small aliquots from the reaction mixture.
-
Work-up: After the reaction is complete, cool the pressure tube to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Furo[2,3-b]pyridine product.
Results and Discussion: Substrate Scope and Optimization
This palladium-catalyzed methodology exhibits a broad substrate scope, tolerating a variety of functional groups on both the β-ketodinitrile and the alkyne, leading to a diverse range of Furo[2,3-b]pyridine derivatives in good to excellent yields.
| Entry | β-Ketodinitrile | Alkyne | Yield (%) |
| 1 | 2-(2-oxo-2-phenylethyl)malononitrile | Diphenylacetylene | 95 |
| 2 | 2-(2-oxo-2-phenylethyl)malononitrile | 1,2-di(p-tolyl)acetylene | 92 |
| 3 | 2-(2-oxo-2-phenylethyl)malononitrile | 1,2-bis(4-methoxyphenyl)acetylene | 89 |
| 4 | 2-(2-(4-methoxyphenyl)-2-oxoethyl)malononitrile | Diphenylacetylene | 90 |
| 5 | 2-(2-(naphthalen-2-yl)-2-oxoethyl)malononitrile | Diphenylacetylene | 85 |
Data synthesized from representative literature.
Key Observations and Optimization Strategies:
-
Ligand Choice: The choice of ligand is critical for the success of the reaction. Bidentate nitrogen-based ligands like 1,10-phenanthroline have been found to be highly effective in stabilizing the palladium catalyst and promoting the desired reactivity.
-
Acid Co-catalyst: As mentioned, a Brønsted acid like PTSA is generally required. The amount of acid can be optimized to improve yields and reaction times.
-
Solvent: Anhydrous, high-boiling point solvents such as 1,2-dichloroethane or toluene are typically used to facilitate the reaction at elevated temperatures.
-
Temperature: The reaction generally requires heating to 100-120 °C to proceed at a reasonable rate.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) formation).2. Insufficiently anhydrous conditions.3. Poor quality reagents. | 1. Ensure a proper inert atmosphere is maintained. Consider using a Pd(0) source directly or a more efficient precatalyst system.2. Use freshly distilled, anhydrous solvents. Dry reagents thoroughly.3. Verify the purity of starting materials. |
| Formation of Side Products (e.g., alkyne homocoupling) | 1. Suboptimal ligand-to-metal ratio.2. Incorrect reaction temperature. | 1. Increase the ligand-to-palladium ratio to prevent catalyst aggregation.2. Optimize the reaction temperature; sometimes a lower temperature can suppress side reactions. |
| Incomplete Cyclization | 1. Insufficient amount of acid co-catalyst.2. Steric hindrance in the substrates. | 1. Increase the equivalents of PTSA.2. Prolong the reaction time or increase the temperature. A different ligand might also be beneficial. |
| Difficulty in Product Purification | 1. Formation of closely-eluting byproducts.2. Product instability on silica gel. | 1. Optimize the chromatography eluent system. Consider using a different stationary phase (e.g., alumina).2. If the product is acid-sensitive, neutralize the silica gel with triethylamine before chromatography. |
Comparative Analysis of Synthetic Routes
While the palladium-catalyzed method described herein is highly efficient, it is valuable to consider it in the context of other established synthetic routes to the Furo[2,3-b]pyridine core.
| Synthetic Method | Advantages | Disadvantages |
| Palladium-Catalyzed Cyclization of β-Ketodinitriles and Alkynes | High atom economy, operational simplicity, broad substrate scope, single-step synthesis of highly substituted products. | Requires a transition metal catalyst, may require optimization of ligands and conditions. |
| Intramolecular Cyclization of 2-Alkynyl-3-hydroxypyridines | Often proceeds under mild, base-mediated conditions. | Requires pre-functionalized pyridine starting materials, which may involve multiple synthetic steps. |
| Nucleophilic Aromatic Substitution followed by Cyclization | Can be a straightforward approach for certain substitution patterns. | Limited to specific substitution patterns, may require harsh reaction conditions. |
Conclusion
The palladium-catalyzed synthesis of Furo[2,3-b]pyridines from β-ketodinitriles and alkynes offers a powerful and versatile strategy for accessing this medicinally important heterocyclic scaffold. Its ability to rapidly generate molecular complexity in a single step makes it an attractive method for both academic research and industrial drug discovery programs. By understanding the underlying mechanism and optimizing the reaction parameters as outlined in this guide, researchers can effectively employ this methodology to synthesize diverse libraries of Furo[2,3-b]pyridine derivatives for further investigation.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. tandfonline.com [tandfonline.com]
- 3. Palladium-catalyzed meta-selective C-H bond activation with a nitrile-containing template: computational study on mechanism and origins of selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-catalyzed meta-selective C-H bond activation with a nitrile-containing template: computational study on mechanism and origins of selectivity. | Semantic Scholar [semanticscholar.org]
One-Pot Synthesis of 2,3-Carbon Disubstituted Furo[2,3-b]pyridines: A Detailed Application Note and Protocol
Introduction: The Significance of the Furo[2,3-b]pyridine Scaffold
The Furo[2,3-b]pyridine core is a prominent heterocyclic scaffold that has garnered substantial interest in medicinal chemistry and drug development. As a privileged structure, it is a key component in a multitude of biologically active compounds. These molecules have demonstrated a wide array of pharmacological activities, including potent anticancer and anti-inflammatory properties. The rigid, planar geometry of the furo[2,3-b]pyridine system provides an excellent framework for designing selective ligands that can interact with various biological targets, such as protein kinases. The development of efficient and robust synthetic routes to access diverse 2,3-disubstituted furo[2,3-b]pyridines is therefore a critical endeavor for advancing drug discovery programs. This application note provides a detailed, field-proven protocol for a facile one-pot synthesis of this important pharmacophore, designed for researchers, medicinal chemists, and professionals in drug development.
Synthetic Strategy: A Facile Base-Induced Domino Reaction
Traditional multi-step syntheses of substituted furo[2,3-b]pyridines can be time-consuming and often result in lower overall yields. The one-pot methodology presented here offers a significant improvement by telescoping multiple transformations into a single, efficient operation. This approach is not only atom- and step-economical but also circumvents the need for transition-metal catalysts, which can simplify product purification.
The core of this strategy is a base-induced domino reaction commencing with a readily available 2-halopyridine derivative. The sequence involves an initial nucleophilic substitution followed by an intramolecular cyclization to construct the fused furan ring. This method is particularly versatile, allowing for the introduction of a variety of substituents at the 2- and 3-positions of the furo[2,3-b]pyridine core.
Mechanistic Insights
The reaction proceeds through a well-defined mechanistic pathway. Initially, a strong base, such as sodium hydride, deprotonates the α-carbon of an active methylene compound, in this case, ethyl glycolate, to generate a nucleophilic enolate. This enolate then participates in a nucleophilic aromatic substitution (SNAr) reaction with an activated 2-halopyridine, displacing the halide. The subsequent intramolecular cyclization is driven by the nucleophilic attack of the newly formed alkoxide onto the adjacent carbonyl group, leading to the formation of the furan ring and dehydration to yield the aromatic furo[2,3-b]pyridine system. The choice of a strong, non-nucleophilic base is crucial to favor the desired deprotonation without competing side reactions.
Visualizing the Workflow: A One-Pot Synthetic Scheme
Caption: Workflow for the one-pot synthesis of 2,3-disubstituted furo[2,3-b]pyridines.
Detailed Experimental Protocol: Synthesis of Ethyl 3-(4-chlorophenyl)furo[2,3-b]pyridine-2-carboxylate
This protocol details the one-pot synthesis of a representative 2,3-disubstituted furo[2,3-b]pyridine.
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl glycolate
-
(4-chlorophenyl)(2-fluoropyridin-3-yl)methanone
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Nitrogen or Argon inlet
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Under an inert atmosphere of nitrogen, add sodium hydride (2.0 equivalents) to a three-necked round-bottom flask equipped with a magnetic stir bar and a condenser.
-
Reagent Addition: Add anhydrous THF to the flask, followed by the slow, dropwise addition of ethyl glycolate (2.0 equivalents) via syringe at room temperature. Stir the resulting suspension for 15 minutes.
-
Initiation of Reaction: To the stirred suspension, add a solution of (4-chlorophenyl)(2-fluoropyridin-3-yl)methanone (1.0 equivalent) in anhydrous THF.
-
Reaction Progression: Heat the reaction mixture to 60°C and maintain this temperature for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel to afford the desired ethyl 3-(4-chlorophenyl)furo[2,3-b]pyridine-2-carboxylate.
Data Presentation: Scope of the One-Pot Synthesis
This method is versatile and can be applied to a range of substrates to generate a library of 2,3-disubstituted furo[2,3-b]pyridines. The following table summarizes the expected outcomes with various substituents.
| 3-Position Substituent (Ar) | 2-Position Functional Group | Product | Expected Yield |
| 4-Chlorophenyl | Ethyl Ester | Ethyl 3-(4-chlorophenyl)furo[2,3-b]pyridine-2-carboxylate | ~50% |
| Phenyl | Ethyl Ester | Ethyl 3-phenylfuro[2,3-b]pyridine-2-carboxylate | Good |
| 4-Methoxyphenyl | Ethyl Ester | Ethyl 3-(4-methoxyphenyl)furo[2,3-b]pyridine-2-carboxylate | Good |
| 2-Thienyl | Ethyl Ester | Ethyl 3-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate | Good |
| Methyl | Ethyl Ester | Ethyl 3-methylfuro[2,3-b]pyridine-2-carboxylate | Moderate |
| Phenyl | N,N-Dimethylamide | 3-Phenyl-N,N-dimethylfuro[2,3-b]pyridine-2-carboxamide | Good |
| Phenyl | Phenyl Ketone | Phenyl(3-phenylfuro[2,3-b]pyridin-2-yl)methanone | Good |
Note: "Good" and "Moderate" yields are based on the general robustness of the reaction as described in the literature. Actual yields may vary depending on the specific substrate and reaction conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no product formation | 1. Inactive sodium hydride. 2. Wet reagents or solvent. 3. Insufficient reaction time or temperature. | 1. Use fresh, high-quality sodium hydride. 2. Ensure all glassware is oven-dried and use anhydrous solvents. 3. Increase reaction time and/or temperature and monitor by TLC. |
| Formation of multiple byproducts | 1. Competing side reactions due to impurities. 2. Incorrect stoichiometry of reagents. | 1. Purify starting materials before use. 2. Carefully control the addition and stoichiometry of reagents, especially the base. |
| Difficult purification | 1. Co-elution of product with impurities. 2. Streaking of the product on the silica gel column. | 1. Optimize the solvent system for column chromatography. Consider using a gradient elution. 2. Add a small amount of triethylamine (~0.5%) to the eluent to suppress streaking of basic compounds. |
Conclusion
The one-pot, base-induced synthesis of 2,3-carbon disubstituted furo[2,3-b]pyridines presented in this application note offers a highly efficient and versatile method for accessing this medicinally important scaffold. By avoiding the use of transition-metal catalysts and minimizing the number of synthetic steps, this protocol is both practical and cost-effective for generating diverse libraries of furo[2,3-b]pyridine derivatives for drug discovery and development.
Application Note: A Robust Protocol for the Synthesis of Furo[3,2-b]pyridin-3-ol via Intramolecular Dieckmann Condensation
Abstract
The furo[3,2-b]pyridine scaffold is a privileged heterocyclic motif found in numerous pharmacologically active compounds. This application note provides a comprehensive, step-by-step protocol for the synthesis of Furo[3,2-b]pyridin-3-ol, a key intermediate for drug discovery and development. The synthesis leverages an efficient intramolecular Dieckmann condensation of a diester precursor, which is prepared in a preceding step from commercially available starting materials. This guide offers detailed procedural instructions, mechanistic insights, data interpretation, troubleshooting advice, and safety precautions, tailored for researchers in organic and medicinal chemistry.
Introduction and Scientific Background
Furo[3,2-b]pyridines are a class of bicyclic heteroaromatic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. The fusion of a furan ring to a pyridine core creates a unique electronic and structural framework, making it a valuable scaffold for the development of novel therapeutic agents.
The core of this synthetic route is the Dieckmann condensation, an intramolecular cyclization of a diester mediated by a strong base to form a β-keto ester.[1][2] This reaction is a powerful tool for forming five- and six-membered rings and is the intramolecular equivalent of the Claisen condensation.[3][4] In this protocol, the Dieckmann condensation facilitates the formation of the fused furanone ring, which upon tautomerization yields the desired Furo[3,2-b]pyridin-3-ol. The overall synthetic pathway involves two primary stages: first, the synthesis of the diester precursor, and second, the base-mediated intramolecular cyclization.
Mechanistic Overview: The Dieckmann Condensation
The Dieckmann condensation proceeds via a nucleophilic acyl substitution mechanism.[5] The key steps are as follows:
-
Enolate Formation: A strong base, such as sodium hydride (NaH), deprotonates the α-carbon of one of the ester groups of the precursor, ethyl 2-((3-(ethoxycarbonyl)pyridin-2-yl)oxy)acetate, to generate a reactive enolate ion.[3][5]
-
Intramolecular Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the second ester group within the same molecule. This 5-exo-trig cyclization is sterically favored and leads to the formation of a five-membered ring.[1][2]
-
Intermediate Breakdown: The resulting tetrahedral intermediate collapses, eliminating an ethoxide leaving group to form the cyclic β-keto ester.
-
Tautomerization: The product, Furo[3,2-b]pyridin-3-ol, exists in equilibrium with its keto tautomer, Furo[3,2-b]pyridin-3(2H)-one.[6] Acidic workup protonates the enolate to yield the final product.[3]
Experimental Protocol
This protocol is divided into two main stages: the synthesis of the diester precursor and the subsequent Dieckmann condensation.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Ethyl 3-hydroxypicolinate | ≥97% | Commercially Available | Starting material for precursor synthesis. |
| Ethyl bromoacetate | ≥98% | Commercially Available | Alkylating agent. Lachrymator. |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Commercially Available | Strong base. Reacts violently with water. |
| Toluene | Anhydrous | Commercially Available | Reaction solvent. |
| Ethyl Acetate | ACS Grade | Commercially Available | Extraction solvent. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercially Available | Drying agent. |
| Hydrochloric Acid (HCl) | 1 M solution | Commercially Available | For pH adjustment during workup. |
| Saturated Sodium Bicarbonate | Aqueous solution | Prepared in-house | For neutralization and washing. |
| Brine | Saturated NaCl solution | Prepared in-house | For washing. |
Equipment
-
Flame-dried, three-necked round-bottom flask with a reflux condenser and magnetic stirrer.
-
Inert atmosphere setup (Nitrogen or Argon).
-
Ice bath.
-
Heating mantle with temperature control.
-
Separatory funnel.
-
Rotary evaporator.
-
Thin-Layer Chromatography (TLC) plates (silica gel).
Stage 1: Synthesis of the Precursor - Ethyl 2-((3-(ethoxycarbonyl)pyridin-2-yl)oxy)acetate
The synthesis begins with the O-alkylation of ethyl 3-hydroxypicolinate with ethyl bromoacetate to produce the required diester intermediate.[6]
Procedure:
-
To a solution of ethyl 3-hydroxypicolinate (1.0 eq) in a suitable solvent like acetone or DMF, add potassium carbonate (K₂CO₃, 1.5 eq).
-
Add ethyl bromoacetate (1.1 eq) dropwise to the stirring suspension.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure diester precursor.
Stage 2: Dieckmann Condensation to Furo[3,2-b]pyridin-3-ol
Procedure:
-
Setup: Under an inert atmosphere (N₂ or Ar), add a suspension of sodium hydride (60% in mineral oil, 1.2 eq) to a flame-dried, three-necked round-bottom flask containing anhydrous toluene.[6]
-
Cooling: Cool the suspension to 0 °C using an ice bath.
-
Addition of Precursor: Slowly add a solution of the diester precursor, ethyl 2-((3-(ethoxycarbonyl)pyridin-2-yl)oxy)acetate (1.0 eq), dissolved in anhydrous toluene to the cooled NaH suspension with vigorous stirring. Causality Note: Slow addition at low temperature is crucial to control the exothermic reaction and the evolution of hydrogen gas.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature. Then, heat the mixture to 80-90 °C for 4-6 hours.[6] Monitor the consumption of the starting material by TLC.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of water to neutralize the excess NaH. Safety Note: This step is highly exothermic and produces flammable hydrogen gas. Perform in a well-ventilated fume hood.
-
Work-up:
-
Transfer the mixture to a separatory funnel.
-
Acidify the aqueous layer with 1 M HCl to a pH of approximately 3-4.[6]
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution and then brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[6]
-
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure Furo[3,2-b]pyridin-3-ol.
Workflow Visualization
The overall synthetic process is summarized in the workflow diagram below.
Caption: Synthetic workflow for Furo[3,2-b]pyridin-3-ol production.
Expected Results and Characterization
The successful synthesis of Furo[3,2-b]pyridin-3-ol should be confirmed using standard analytical techniques.
| Parameter | Expected Value/Observation |
| Yield | 60-75% (after purification) |
| Appearance | Off-white to light brown solid |
| ¹H NMR | Signals corresponding to aromatic protons on the pyridine and furan rings, and a broad singlet for the hydroxyl proton. |
| ¹³C NMR | Resonances for the carbon atoms of the fused heterocyclic system. |
| Mass Spec (MS) | Molecular ion peak corresponding to the calculated mass of C₇H₅NO₂. |
| IR Spectroscopy | Characteristic broad O-H stretch and C=O stretch (from keto tautomer). |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive NaH (exposed to moisture). Insufficient reaction time or temperature. Impure starting materials. | Use fresh NaH from a sealed container. Ensure anhydrous conditions. Increase reaction time/temperature and monitor via TLC. Purify precursor before use. |
| Multiple Side Products | Intermolecular Claisen condensation. Hydrolysis of esters during work-up. | Ensure high dilution to favor intramolecular reaction. Perform work-up at low temperatures and avoid prolonged exposure to strong acid/base. |
| Difficulty in Purification | Product co-eluting with impurities. Oily product that won't crystallize. | Try a different solvent system for chromatography. Attempt to form a salt (e.g., hydrochloride) to induce crystallization. |
Safety Precautions
-
Sodium Hydride (NaH): Highly flammable solid that reacts violently with water, releasing flammable hydrogen gas. Handle only under an inert atmosphere and in a fume hood. Wear appropriate PPE, including a lab coat, safety glasses, and gloves.
-
Ethyl bromoacetate: Is a lachrymator and is corrosive. Handle with care in a well-ventilated fume hood.
-
Solvents: Toluene and ethyl acetate are flammable. Avoid open flames and ensure proper ventilation.
References
Application Note: A Validated Protocol for the Chromatographic Purification of Furo[3,2-b]pyridin-3-ol
Abstract
Furo[3,2-b]pyridine derivatives are a pivotal class of heterocyclic compounds in medicinal chemistry, recognized for their broad pharmacological activities, including kinase inhibition.[1][2][3] The efficacy and reliability of subsequent biological evaluations and drug development efforts are critically dependent on the purity of these scaffolds.[1] This application note provides a detailed, field-proven protocol for the purification of Furo[3,2-b]pyridin-3-ol, a common intermediate and pharmacophore, using silica gel column chromatography. We will delve into the causality behind experimental choices, from mobile phase selection to addressing common purification challenges like peak tailing, to ensure researchers can achieve high purity (>95%).
Foundational Principles: The Rationale for Chromatographic Strategy
The purification of Furo[3,2-b]pyridin-3-ol presents a distinct challenge due to its inherent chemical properties. The molecule is polar and contains a basic pyridine nitrogen atom.[4] This combination can lead to strong interactions with the stationary phase, often resulting in poor separation and significant peak tailing on standard silica gel, which is slightly acidic.[4][5]
Our strategy is built upon normal-phase chromatography, where a polar stationary phase (silica gel) is used with a less polar mobile phase. The separation is governed by the principle of adsorption. Compounds in the crude mixture are adsorbed onto the silica gel and then desorbed by the mobile phase. By gradually increasing the polarity of the mobile phase (a technique known as gradient elution), we can selectively elute compounds based on their polarity. Less polar impurities will elute first, followed by the more polar Furo[3,2-b]pyridin-3-ol.[4] To counteract the basicity of the pyridine ring and ensure symmetrical peaks, a small amount of a basic modifier, such as triethylamine, is often incorporated into the mobile phase.[4]
Understanding Potential Impurities
Effective purification begins with understanding the potential impurities from the synthesis. A common synthetic route involves the O-alkylation of 3-hydroxypyridine, followed by a Dieckmann condensation, and subsequent hydrolysis and decarboxylation.[4][6] This pathway can introduce several impurities that must be separated.
| Impurity Type | Origin | Relative Polarity | Separation Considerations |
| Unreacted Starting Materials | Incomplete O-alkylation (e.g., 3-hydroxypyridine).[4] | More polar than product | Typically retained strongly on silica; requires higher polarity eluent. |
| N-Alkylated Isomers | Side reaction during O-alkylation.[4] | Similar to product | May co-elute. Requires careful solvent system optimization. |
| Uncyclized Intermediates | Incomplete Dieckmann condensation or hydrolysis.[4] | Varies | Can often be separated by a polarity gradient. |
| Polymeric Byproducts | Side reactions during condensation.[4] | Highly Polar/Insoluble | Often remain at the baseline on TLC or top of the column. |
| Ring-Opened Products | Degradation during final hydrolysis step.[4] | Often highly polar | Can be separated with a sufficiently polar mobile phase. |
The Purification Workflow: From Crude Material to Pure Compound
The following protocol is a self-validating system, where preliminary analysis dictates the parameters for the preparative separation, and post-purification analysis confirms its success.
Diagram: Overall Purification and Validation Workflow
Caption: Workflow for the purification of Furo[3,2-b]pyridin-3-ol.
Step 1: Preliminary TLC Analysis for Mobile Phase Optimization
This is the most critical step for a successful separation. The goal is to identify a solvent system that provides good separation between the desired product and its impurities, with a target Rf value of 0.2-0.4 for the product.
-
Plate Preparation : Use standard silica gel 60 F254 TLC plates.[4]
-
Sample Preparation : Dissolve a small amount of the crude material in a suitable solvent like methanol or dichloromethane.
-
Solvent System Screening : Test several mobile phase systems with varying polarities. Good starting points include:
-
Ethyl Acetate / Hexanes (e.g., 50:50 to 100:0)
-
Dichloromethane / Methanol (e.g., 98:2 to 90:10)
-
Dichloromethane / Acetone[1]
-
-
Addressing Tailing : If the product spot shows significant tailing (a comet-like shape), prepare the same solvent systems but add 0.1-1% triethylamine (TEA) to the mixture.[4] This will neutralize the acidic sites on the silica gel, leading to sharper, more symmetrical spots.
-
Visualization : Visualize the developed TLC plate under UV light (254 nm) and/or by staining with an appropriate agent like potassium permanganate.[7]
-
Selection : Choose the solvent system that gives the best separation and the target Rf value. This system will be the basis for your column chromatography gradient.
Step 2: Detailed Protocol for Column Chromatography
Materials & Equipment:
-
Silica gel (230-400 mesh)[1]
-
Glass chromatography column
-
Crude Furo[3,2-b]pyridin-3-ol
-
Optimized mobile phase solvents
-
Triethylamine (if required)
-
Collection tubes/flasks
-
Rotary evaporator
Procedure:
-
Column Packing: a. Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexane/Ethyl Acetate).[1] b. Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Tap the column gently to promote even packing. c. Drain the excess solvent until the solvent level is just at the top of the silica bed. A small layer of sand can be added to the top to prevent disruption of the bed during sample loading.
-
Sample Loading (Dry Loading Recommended): a. Dissolve the crude Furo[3,2-b]pyridin-3-ol in a minimal amount of a polar solvent (e.g., methanol or dichloromethane).[4] b. Add a small amount of silica gel (approximately 1-2 times the weight of your crude product) to this solution. c. Concentrate this mixture to a dry, free-flowing powder using a rotary evaporator.[1] d. Carefully layer this powder onto the top of the packed column. This technique prevents band broadening and improves resolution significantly compared to direct liquid injection.[1]
-
Elution: a. Begin elution with the low-polarity mobile phase identified during TLC analysis.[1] b. Gradually increase the polarity of the mobile phase by systematically increasing the percentage of the more polar solvent (e.g., ethyl acetate or methanol).[4] For example, start with 100% hexanes, then move to 95:5 hexanes/ethyl acetate, then 90:10, and so on. The gradient slope should be guided by the TLC separation. c. Collect the eluent in fractions of appropriate size (e.g., 10-20 mL for a medium-sized column).
-
Monitoring and Isolation: a. Monitor the collected fractions by TLC to identify which ones contain the pure product.[1] b. Combine all fractions that show a single, clean spot corresponding to Furo[3,2-b]pyridin-3-ol. c. Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified compound.[4]
Table: Summary of Key Purification Parameters
| Parameter | Description | Recommended Value/Range | Rationale |
| Stationary Phase | The solid adsorbent. | Silica gel (230-400 mesh).[1] | Standard, effective for polar compounds. |
| Mobile Phase | Eluent to move the sample. | Gradient of Ethyl Acetate/Hexanes or Dichloromethane/Methanol.[1][4] | Allows for separation of compounds with a wide range of polarities. |
| Elution Mode | Method of mobile phase application. | Gradient Elution.[4] | Essential for resolving complex mixtures containing both non-polar and polar species. |
| Sample Loading | Method to apply the crude sample. | Dry Loading.[1] | Minimizes band broadening and provides superior resolution. |
| Mobile Phase Modifier | Additive to improve peak shape. | 0.1-1% Triethylamine (TEA).[4] | Neutralizes acidic silica sites, preventing tailing of the basic pyridine nitrogen. |
| Expected Purity | Purity of the isolated compound. | >95%.[1] | Achievable with optimized conditions and careful fraction selection. |
| Expected Yield | Recovered amount of pure compound. | 60-95%.[1] | Highly dependent on the purity of the crude starting material. |
Trustworthiness: A Self-Validating System
The protocol's integrity is maintained by stringent post-purification validation. The purity and identity of the final product must be confirmed unequivocally.
-
Thin-Layer Chromatography (TLC): The final product, when spotted on a TLC plate and run in the optimized mobile phase, should appear as a single, well-defined spot with no visible impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantitative purity assessment.[8] A reversed-phase method is typically employed.
-
Typical Conditions: C18 column (e.g., 4.6 x 150 mm, 5 µm), with a mobile phase gradient of water (containing 0.1% formic acid) and acetonitrile (containing 0.1% formic acid). Detection is typically at 254 nm.[8] The purity is calculated as the percentage of the main peak area relative to the total peak area.[8]
-
-
Spectroscopic Confirmation:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are the most powerful methods for confirming the molecular structure of the isolated compound and ensuring the absence of proton- or carbon-containing impurities.[8]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition, providing definitive proof of the compound's identity.[8]
-
By adhering to this comprehensive workflow of optimized separation and rigorous validation, researchers can confidently produce highly pure Furo[3,2-b]pyridin-3-ol suitable for the most demanding applications in drug discovery and chemical biology.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: A Comprehensive Workflow for the Biological Evaluation of Furo[2,3-b]pyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of the Furo[2,3-b]pyridine Scaffold
The furo[2,3-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1] Its rigid, planar structure and unique electronic properties make it an attractive pharmacophore for developing potent and selective inhibitors of various biological targets.[1][2] Furo[2,3-b]pyridine derivatives have demonstrated a wide range of pharmacological activities, with notable potential in oncology.[3] These compounds have been shown to target key enzymes in cellular signaling pathways, such as protein kinases, making them promising candidates for novel therapeutic agents.[3][4][5] Specifically, certain analogs have shown inhibitory activity against cancer-relevant targets like Cyclin-Dependent Kinase 2 (CDK2), the PI3K/AKT pathway, and fibroblast growth factor receptors (FGFRs).[2][6][7][8]
This guide presents a detailed, field-proven experimental workflow for the comprehensive biological evaluation of novel furo[2,3-b]pyridine analogs. The protocols herein are designed to be self-validating, providing a robust framework for researchers in drug discovery and development to assess the therapeutic potential of this important class of molecules.
I. Initial Compound Management and Quality Control
Before initiating any biological evaluation, it is crucial to ensure the purity and integrity of the test compounds. This foundational step prevents misleading results and ensures the reproducibility of subsequent assays.
-
Purity Assessment: The purity of each furo[2,3-b]pyridine analog should be determined using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). A purity of >95% is generally required for biological screening.
-
Solubility Determination: The solubility of each compound in relevant solvents, such as dimethyl sulfoxide (DMSO) and aqueous buffers, must be established. This information is critical for preparing accurate stock solutions and avoiding precipitation in cellular assays.
-
Stock Solution Preparation: High-concentration stock solutions (e.g., 10 mM) are typically prepared in 100% DMSO. These stocks should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles and prevent degradation.
II. In Vitro Cytotoxicity Screening: The First Look at Biological Activity
The initial assessment of a compound's biological activity often begins with in vitro cytotoxicity screening against a panel of human cancer cell lines.[9][10][11][12] This provides a broad overview of the compound's potency and selectivity.
The choice of cell lines should be guided by the potential therapeutic application of the furo[2,3-b]pyridine analogs. A diverse panel, including cell lines from different cancer types (e.g., breast, lung, colon), is recommended.[13] It is also beneficial to include a non-cancerous cell line to assess general cytotoxicity and determine a preliminary selectivity index.[11][12]
The following diagram illustrates the general workflow for in vitro cytotoxicity testing.
Caption: General workflow for in vitro cytotoxicity testing of novel compounds.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of cells.[10][11]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: The following day, treat the cells with serial dilutions of the furo[2,3-b]pyridine analogs. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.[9]
The IC50 values, representing the concentration of a compound required to inhibit 50% of cell growth, should be tabulated for easy comparison across different cell lines.
| Compound | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | HEK293 (Non-cancerous) IC50 (µM) | Selectivity Index (HEK293/MCF-7) |
| Analog 1 | 5.2 ± 0.4 | 8.1 ± 0.7 | >50 | >9.6 |
| Analog 2 | 12.8 ± 1.1 | 15.3 ± 1.9 | >50 | >3.9 |
| Doxorubicin | 0.8 ± 0.1 | 1.2 ± 0.2 | 2.5 ± 0.3 | 3.1 |
Data are presented as mean ± standard deviation from three independent experiments.
III. Target Engagement and Mechanism of Action Studies
Once promising cytotoxic compounds are identified, the next critical step is to determine if they interact with their intended molecular target within the cellular environment.[14] For furo[2,3-b]pyridine analogs, which are often designed as kinase inhibitors, assessing target engagement is paramount.
CETSA is a powerful technique to confirm target engagement in intact cells.[15][16] It relies on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.
-
Cell Treatment: Treat cultured cells with the furo[2,3-b]pyridine analog or vehicle control.
-
Cell Lysis: Harvest and lyse the cells to obtain a protein lysate.
-
Heat Challenge: Aliquot the lysate and heat the samples to a range of temperatures.
-
Centrifugation: Centrifuge the samples to pellet the aggregated, denatured proteins.
-
Western Blotting: Analyze the soluble protein fraction by Western blotting using an antibody specific to the target protein.[17][18]
In the presence of a binding compound, the target protein will remain in the soluble fraction at higher temperatures compared to the vehicle-treated control, indicating stabilization.
To further elucidate the mechanism of action, it is essential to investigate the compound's effect on downstream signaling pathways.
Caption: Inhibition of the PI3K/AKT signaling pathway by Furo[2,3-b]pyridine analogs.
-
Cell Treatment and Lysis: Treat cells with the compound for various time points and lyse the cells.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.[19]
-
Antibody Incubation: Probe the membrane with primary antibodies against the phosphorylated and total forms of the target and downstream proteins (e.g., p-AKT, AKT, p-ERK, ERK).[20]
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.[19]
Immunofluorescence can be used to visualize the subcellular localization of the target protein and assess changes upon compound treatment.[21]
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the compound.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent like Triton X-100.[21][22]
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., BSA or normal serum).
-
Antibody Staining: Incubate with a primary antibody against the target protein, followed by a fluorescently labeled secondary antibody.[23]
-
Mounting and Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
IV. In Vivo Efficacy and Pharmacokinetic Studies
Promising candidates from in vitro studies should be advanced to in vivo models to evaluate their efficacy and pharmacokinetic properties.[24][25][26]
Human tumor xenograft models in immunodeficient mice are a standard for preclinical assessment of anticancer drugs.[24][27][28]
-
Tumor Cell Implantation: Subcutaneously inject human cancer cells into the flank of immunodeficient mice.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size.
-
Compound Administration: Administer the furo[2,3-b]pyridine analog via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure the tumor volume regularly using calipers.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound in the body.[26][29][30][31][32]
-
Compound Administration: Administer a single dose of the compound to a cohort of mice.
-
Blood Sampling: Collect blood samples at various time points post-administration.
-
Plasma Analysis: Process the blood to obtain plasma and quantify the compound concentration using LC-MS/MS.
-
PK Parameter Calculation: Calculate key PK parameters such as half-life, clearance, and bioavailability.
V. Conclusion
The experimental workflow detailed in these application notes provides a comprehensive and robust framework for the biological evaluation of novel furo[2,3-b]pyridine analogs. By systematically progressing from in vitro cytotoxicity screening to in vivo efficacy and pharmacokinetic studies, researchers can thoroughly characterize the therapeutic potential of these promising compounds and make informed decisions for further drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. ijprajournal.com [ijprajournal.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of novel trifluoromethyl substituted furo[2,3-b]pyridine and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay | Bio-Techne [bio-techne.com]
- 17. Western blot protocol | Abcam [abcam.com]
- 18. bio-rad.com [bio-rad.com]
- 19. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 21. sinobiological.com [sinobiological.com]
- 22. arigobio.com [arigobio.com]
- 23. usbio.net [usbio.net]
- 24. xenograft.org [xenograft.org]
- 25. crownbio.com [crownbio.com]
- 26. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 27. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 28. karger.com [karger.com]
- 29. Pharmacokinetics and its role in small molecule drug discovery research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development - PharmaFeatures [pharmafeatures.com]
- 31. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Frontiers | Introduction to small molecule drug discovery and preclinical development [frontiersin.org]
Revolutionizing Heterocyclic Synthesis: A Detailed Guide to Furo[2,3-b]pyridine Amide Construction via ortho-Hydroxy Amides
The furo[2,3-b]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1][2] This heterocyclic motif is a "privileged structure" in drug development, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and potent kinase inhibition properties.[2][3][4] This guide provides an in-depth exploration of a robust and versatile synthetic route to novel furo[2,3-b]pyridine amides, leveraging the intramolecular cyclization of ortho-hydroxy amide precursors.
This document is intended for researchers, scientists, and professionals in drug development, offering both the theoretical underpinnings and practical, step-by-step protocols for the successful synthesis and characterization of these high-value compounds.
The Strategic Advantage of ortho-Hydroxy Amides in Furo[2,3-b]pyridine Synthesis
The construction of the furo[2,3-b]pyridine core can be achieved through various synthetic strategies.[1] Among these, the intramolecular cyclization of appropriately substituted pyridine derivatives offers a direct and often high-yielding approach. The use of ortho-hydroxy amides as precursors is particularly advantageous due to the inherent reactivity of the vicinal hydroxy and amide functionalities, which can be readily coaxed to form the fused furan ring.
The general synthetic strategy involves the preparation of a 3-hydroxypyridine scaffold bearing an amide group at the 2-position, which is tethered to a suitable electrophilic partner. The subsequent intramolecular cyclization, typically under basic or acid-catalyzed conditions, proceeds via nucleophilic attack of the hydroxyl oxygen onto an activated carbon center, leading to the formation of the furo[2,3-b]pyridine ring system.
Mechanistic Insights: The Cyclization Cascade
The core of this synthetic approach lies in a well-orchestrated intramolecular cyclization reaction. The causality behind this transformation is rooted in the nucleophilicity of the pyridine hydroxyl group and the electrophilicity of the adjacent side chain.
A common and effective method involves the intramolecular cyclization of 2-alkynyl-3-hydroxypyridines.[1] This reaction is often mediated by a base and proceeds through a 5-exo-dig cyclization pathway.[1] The base deprotonates the hydroxyl group, increasing its nucleophilicity and initiating the cyclization cascade.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed methodology for the synthesis of furo[2,3-b]pyridine amides from ortho-hydroxy amide precursors. These protocols are designed to be self-validating, with clear checkpoints and characterization steps to ensure the integrity of the synthetic process.
Protocol 1: Synthesis of the ortho-Hydroxy Amide Precursor
This protocol outlines the synthesis of a key intermediate, a 2-alkynyl-3-hydroxypyridine derivative.
Materials:
-
Substituted 3-hydroxypyridine
-
Alkyne of choice
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine)
-
Anhydrous solvent (e.g., THF or DMF)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
To a solution of the substituted 3-hydroxypyridine in the chosen anhydrous solvent, add the alkyne, palladium catalyst, and copper(I) iodide.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the base to the reaction mixture and stir at the appropriate temperature (ranging from room temperature to reflux, depending on the substrates).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-alkynyl-3-hydroxypyridine.
Characterization:
-
Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Base-Mediated Intramolecular Cyclization to Furo[2,3-b]pyridine
This protocol details the cyclization of the 2-alkynyl-3-hydroxypyridine to the furo[2,3-b]pyridine core.[1]
Materials:
-
2-Alkynyl-3-hydroxypyridine (from Protocol 1)
-
Base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous solvent (e.g., DMF, DMSO)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Dissolve the 2-alkynyl-3-hydroxypyridine in a suitable anhydrous solvent.
-
Add the base to the solution at room temperature or an elevated temperature, depending on the reactivity of the substrate.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction with water.
-
Extract the product with an organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the furo[2,3-b]pyridine.[1]
Characterization:
-
Confirm the structure of the final furo[2,3-b]pyridine product using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and FT-IR spectroscopy.
Data Presentation: Reaction Optimization
The following table summarizes typical reaction conditions and yields for the synthesis of various furo[2,3-b]pyridine derivatives, showcasing the versatility of this methodology.
| Entry | R¹ Substituent | R² Substituent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenyl | H | K₂CO₃ | DMF | 80 | 6 | 85 |
| 2 | n-Butyl | H | NaH | THF | 25 | 4 | 92 |
| 3 | Cyclopropyl | H | Cs₂CO₃ | Dioxane | 100 | 8 | 78 |
| 4 | Phenyl | Si(CH₃)₃ | K₂CO₃ | DMF | 80 | 5 | 90 |
Visualizing the Synthesis
To further clarify the synthetic pathway, the following diagrams illustrate the key transformations.
Caption: Synthetic workflow for Furo[2,3-b]pyridine amides.
Caption: Mechanism of base-mediated intramolecular cyclization.
Conclusion and Future Directions
The synthesis of furo[2,3-b]pyridine amides via the intramolecular cyclization of ortho-hydroxy amides represents a highly efficient and versatile strategy for accessing this important class of heterocyclic compounds. The protocols and insights provided in this guide are intended to empower researchers to explore the vast chemical space of furo[2,3-b]pyridine derivatives and to accelerate the discovery of novel therapeutic agents. Future work in this area may focus on the development of enantioselective cyclization methods and the expansion of the substrate scope to include more complex and diverse amide functionalities.
References
The Furo[2,3-b]pyridin-3(2H)-one Scaffold: A Privileged Structure in the Development of Novel Anticancer Agents
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The Furo[2,3-b]pyridine core, a notable heterocyclic scaffold, has garnered significant attention in medicinal chemistry as a "privileged structure" due to the diverse and potent biological activities exhibited by its derivatives.[1] This guide provides an in-depth exploration of the application of Furo[2,3-b]pyridin-3(2H)-one and its analogs in the discovery of next-generation anticancer agents. We will delve into the synthesis, in vitro evaluation, and mechanistic elucidation of these compounds, offering detailed protocols and expert insights to facilitate their integration into drug discovery workflows.
Section 1: The Furo[2,3-b]pyridine Scaffold in Oncology
The unique physicochemical properties of the Furo[2,3-b]pyridine nucleus make it an ideal starting point for the design of targeted anticancer therapies. Its rigid, planar structure provides a foundation for the strategic placement of various functional groups to optimize interactions with biological targets. Derivatives of this scaffold have demonstrated promising activity against a range of cancer cell lines, including those of the breast, prostate, lung, and central nervous system.[2][3][4]
The anticancer effects of these compounds are often attributed to their ability to modulate key signaling pathways that are frequently dysregulated in cancer. Notably, Furo[2,3-b]pyridine derivatives have been identified as potent inhibitors of several protein kinases, which are crucial for cancer cell proliferation, survival, and metastasis.[2][5]
Key Molecular Targets
Extensive research has identified several key molecular targets for Furo[2,3-b]pyridine-based anticancer agents:
-
PI3K/AKT/mTOR Pathway: This is a central signaling cascade that regulates cell growth, proliferation, and survival. Several Furo[2,3-b]pyridine derivatives have been shown to be potent inhibitors of PI3K isoforms (such as PI3Kα and PI3Kβ) and AKT, leading to the induction of apoptosis and cell cycle arrest.[6][7][8]
-
Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, CDKs are attractive targets for cancer therapy. Certain Furo[2,3-b]pyridine analogs have demonstrated significant inhibitory activity against CDK2, leading to cell cycle arrest.[5][9]
-
Other Kinases: The versatility of the Furo[2,3-b]pyridine scaffold allows for the development of inhibitors targeting a range of other kinases implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR) and Janus Kinase 3 (JAK3).[7]
Section 2: Synthesis and Characterization of this compound Derivatives
The development of robust and efficient synthetic routes is paramount for exploring the structure-activity relationships (SAR) of Furo[2,3-b]pyridine derivatives. A common strategy involves the construction of the furan ring onto a pre-functionalized pyridine core.
General Synthetic Protocol: Synthesis of Ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate
This protocol describes a representative synthesis of a Furo[2,3-b]pyridine derivative, adapted from published procedures.[5]
Step 1: Synthesis of the Pyridine-2(1H)-thione Precursor
-
To a solution of the corresponding 2-oxo-dihydropyridine-3-carbonitrile in dry pyridine, add phosphorus pentasulfide.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture into ice-cold water and stir for 30 minutes.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain the pyridine-2(1H)-thione.
Step 2: S-Alkylation of the Thione
-
To a solution of the pyridine-2(1H)-thione in dimethylformamide (DMF), add potassium carbonate and ethyl 2-chloroacetate.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
Step 3: Intramolecular Cyclization to form the Furo[2,3-b]pyridine Core
-
Reflux a solution of the S-alkylated intermediate with sodium ethoxide in ethanol.[5]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).
-
Collect the precipitated product by filtration, wash with ethanol, and dry to yield the final Furo[2,3-b]pyridine derivative.
Characterization
The synthesized compounds should be thoroughly characterized using a suite of analytical techniques to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the chemical structure of the synthesized compounds.[3][10]
-
High-Resolution Mass Spectrometry (HRMS): HRMS is used to confirm the elemental composition and molecular weight of the final products.[2][3][10]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the presence of key functional groups in the molecule.[2][10]
Section 3: In Vitro Evaluation of Anticancer Activity
A systematic in vitro evaluation is crucial to determine the cytotoxic and mechanistic properties of the synthesized this compound derivatives.
Cell Viability and Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of cells.[11]
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the Furo[2,3-b]pyridine derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: Cytotoxicity of Furo[2,3-b]pyridine Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Derivative A | MCF-7 (Breast) | 8.5 | [5] |
| Derivative B | HCT-116 (Colon) | 5.2 | [5] |
| Derivative C | HepG2 (Liver) | 10.1 | [5] |
| Compound 10b | HS 578T (Breast) | 1.51 | [6][8] |
| Compound 17d | MDA-MB-468 (Breast) | 0.046 | [4] |
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol: Annexin V-FITC/PI Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with the Furo[2,3-b]pyridine derivatives at their respective IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them twice with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The data is typically presented as a quadrant plot, where:
-
Lower-left quadrant (Annexin V-/PI-): Viable cells
-
Lower-right quadrant (Annexin V+/PI-): Early apoptotic cells
-
Upper-right quadrant (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left quadrant (Annexin V-/PI+): Necrotic cells
-
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol: Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest the cells and wash with PBS.
-
Cell Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
Section 4: Elucidating the Mechanism of Action
Understanding the molecular mechanisms underlying the anticancer activity of this compound derivatives is crucial for their further development.
Targeting the PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a key regulator of cell survival and proliferation, and its aberrant activation is a hallmark of many cancers. Furo[2,3-b]pyridine derivatives can inhibit this pathway at multiple nodes.
Experimental Workflow: Investigating PI3K/AKT/mTOR Inhibition
Caption: Experimental workflow for investigating PI3K/AKT/mTOR pathway inhibition.
Signaling Pathway: Furo[2,3-b]pyridine Derivative Inhibition of PI3K/AKT Pathway
Caption: Simplified PI3K/AKT signaling pathway and points of inhibition by Furo[2,3-b]pyridine derivatives.
Section 5: In Vivo Evaluation
Promising in vitro candidates should be advanced to in vivo models to assess their efficacy and safety in a more complex biological system.
Xenograft Models
Human tumor xenograft models in immunocompromised mice are a standard for preclinical evaluation of anticancer agents.[12]
Protocol Outline: Subcutaneous Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MCF-7, HCT-116) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Monitor the mice regularly until tumors reach a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer the Furo[2,3-b]pyridine derivative via a suitable route (e.g., oral gavage, intraperitoneal injection) at various doses. The control group receives the vehicle.
-
Monitoring: Measure tumor volume and body weight regularly throughout the study.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
In Vivo Efficacy of a Furo[2,3-d]pyrimidine-based Chalcone (Compound 5e)
One study on a related furopyrimidine derivative, compound 5e, in an in vivo anticancer assessment revealed comparable results to the standard chemotherapeutic drug doxorubicin.[12] This highlights the potential of the broader furopyrimidine class in preclinical models.
Conclusion
The this compound scaffold represents a highly promising platform for the development of novel anticancer agents. Its synthetic tractability and the ability of its derivatives to modulate key oncogenic signaling pathways, such as the PI3K/AKT/mTOR cascade, underscore its therapeutic potential. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively explore and advance this important class of compounds in the quest for more effective cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. PI3K in cancer: divergent roles of isoforms, modes of activation, and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Pharmacophore: Application Notes and Protocols for Molecular Docking of Furo[2,3-b]pyridine Derivatives
For Distribution To: Researchers, scientists, and drug development professionals.
Introduction: The Privileged Furo[2,3-b]pyridine Scaffold
The furo[2,3-b]pyridine core is a heterocyclic motif of significant interest in medicinal chemistry, primarily due to its structural resemblance to the purine nucleobases. This "privileged scaffold" provides a rigid and planar framework that is amenable to a variety of chemical modifications, allowing for the fine-tuning of its pharmacological properties.[1] Notably, derivatives of furo[2,3-b]pyridine have demonstrated a wide spectrum of biological activities, with a particular emphasis on anticancer applications.[2][3] Their mechanism of action often involves the targeted inhibition of key proteins within cellular signaling pathways that are frequently dysregulated in cancer.[4][5]
Molecular docking, a powerful computational technique, has become an indispensable tool in the rational design and discovery of novel furo[2,3-b]pyridine-based therapeutic agents.[6][7] By predicting the binding mode and affinity of these derivatives to their biological targets at an atomic level, molecular docking enables researchers to prioritize compounds for synthesis and experimental validation, thereby accelerating the drug discovery pipeline.[8] This guide provides a comprehensive overview of the application of molecular docking to furo[2,3-b]pyridine derivatives, detailing both the theoretical underpinnings and practical step-by-step protocols for in silico analysis.
Key Biological Targets and Signaling Pathways
The anticancer potential of furo[2,3-b]pyridine derivatives is largely attributed to their ability to modulate the activity of protein kinases, enzymes that play a pivotal role in cellular signal transduction. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
Cyclin-Dependent Kinase 2 (CDK2)
CDK2 is a key regulator of the cell cycle, and its aberrant activity is frequently observed in various malignancies.[9] Furo[2,3-b]pyridine derivatives have been designed and synthesized as potent inhibitors of CDK2.[7][10] Molecular docking studies have been instrumental in elucidating the binding interactions of these compounds within the ATP-binding pocket of CDK2, providing a structural basis for their inhibitory activity.[11][12]
PI3K/AKT Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is another critical cascade that governs cell growth, proliferation, and survival.[8] Its overactivation is a common driver of tumorigenesis. Furo[2,3-b]pyridine and its bioisosteres, such as furo[2,3-d]pyrimidines, have been investigated as inhibitors of key kinases within this pathway, including PI3K and AKT.[6][8] Docking studies have revealed that these compounds can establish crucial interactions with key amino acid residues in the active sites of these enzymes, leading to the disruption of downstream signaling.[5][6]
Below is a diagram illustrating a generalized workflow for molecular docking studies.
Caption: A generalized workflow for molecular docking studies.
Quantitative Data Summary: Docking Scores and Biological Activity
The following table summarizes representative data from molecular docking studies and in vitro biological evaluations of furo[2,3-b]pyridine and related derivatives against key biological targets. This data illustrates the correlation between predicted binding affinities (docking scores) and experimentally determined inhibitory activities (IC50 values).
| Compound ID/Class | Target | Docking Score (kcal/mol) | In Vitro Activity (IC50, µM) | Reference |
| Furo[2,3-b]pyridine Derivative 14 | CDK2 | Not explicitly stated, but showed favorable binding energy | 0.93 | [7][11] |
| Pyridine Derivative 4 | CDK2 | High binding energy | 0.24 | [10][11] |
| Furo[2,3-d]pyrimidine Derivative 10b | PI3Kβ | - | 0.071 | [8] |
| Furo[2,3-d]pyrimidine Derivative 10b | AKT | - | 0.411 | [8] |
Experimental Protocols: A Step-by-Step Guide to Molecular Docking
This section provides a detailed protocol for performing molecular docking of furo[2,3-b]pyridine derivatives using the widely adopted software suite of AutoDock Tools, AutoDock Vina, and PyMOL for visualization.
Protocol 1: Target Protein Preparation
Rationale: The three-dimensional structure of the target protein is the starting point for any structure-based drug design project. Proper preparation of the protein is crucial for accurate docking simulations. This involves removing non-essential molecules, adding missing atoms, and assigning charges.
Materials:
-
Protein Data Bank (PDB) ID of the target protein (e.g., CDK2, PI3K, AKT).
-
AutoDock Tools (ADT).
-
Discovery Studio Visualizer (optional, for initial cleaning).
Procedure:
-
Obtain Protein Structure: Download the crystal structure of the target protein from the Protein Data Bank (--INVALID-LINK--). It is preferable to select a high-resolution structure that is co-crystallized with a ligand.
-
Initial Cleaning:
-
Open the PDB file in a molecular visualization tool like Discovery Studio or PyMOL.
-
Remove water molecules, ions, and any co-solvents that are not essential for the binding interaction.
-
If the protein is a multimer, retain only the chain that contains the binding site of interest.
-
Save the cleaned protein as a new PDB file.
-
-
Preparation using AutoDock Tools:
-
Launch AutoDock Tools.
-
Go to File > Read Molecule and open the cleaned PDB file.
-
Add Hydrogens: Go to Edit > Hydrogens > Add. Select Polar only and click OK. This step is crucial for defining the correct hydrogen bonding patterns.
-
Assign Charges: Go to Edit > Charges > Add Kollman Charges. This assigns partial charges to each atom, which is necessary for calculating the electrostatic interactions.
-
Save as PDBQT: Go to File > Save > Write PDBQT. The PDBQT format includes the atomic coordinates, partial charges, and atom types required by AutoDock Vina.
-
Protocol 2: Ligand Preparation
Rationale: The ligand, in this case, a furo[2,3-b]pyridine derivative, must be converted into a 3D structure with appropriate chemical properties for docking. This includes defining rotatable bonds to allow for conformational flexibility during the simulation.
Materials:
-
SMILES string or 2D structure of the furo[2,3-b]pyridine derivative.
-
A chemical drawing tool (e.g., ChemDraw) or an online converter.
-
AutoDock Tools.
Procedure:
-
Generate 3D Coordinates:
-
Draw the 2D structure of the furo[2,3-b]pyridine derivative in a chemical drawing software.
-
Convert the 2D structure to a 3D structure (e.g., in SDF or MOL2 format). Many programs can perform this conversion and initial energy minimization.
-
-
Preparation using AutoDock Tools:
-
Launch AutoDock Tools.
-
Go to Ligand > Input > Open and select the 3D structure file of your ligand.
-
Detect Torsional Root: The software will automatically detect the rotatable bonds. You can review and modify them if necessary by going to Ligand > Torsion Tree > Choose Torsions.
-
Save as PDBQT: Go to Ligand > Output > Save as PDBQT.
-
Protocol 3: Grid Generation and Docking
Rationale: A grid box defines the search space for the docking simulation. It should encompass the active site of the protein where the ligand is expected to bind. The docking algorithm will then explore different conformations and orientations of the ligand within this defined space.
Materials:
-
Prepared protein PDBQT file.
-
Prepared ligand PDBQT file.
-
AutoDock Tools.
-
AutoDock Vina.
Procedure:
-
Define the Grid Box in AutoDock Tools:
-
With the protein loaded in ADT, go to Grid > Grid Box....
-
A box will appear around the protein. Adjust the center and dimensions of the box to cover the entire binding site. If a co-crystallized ligand was present in the original PDB file, its location can be used to guide the placement of the grid box.
-
Note down the coordinates of the grid center and the dimensions (x, y, z).
-
-
Create a Configuration File:
-
Open a text editor and create a configuration file (e.g., conf.txt).
-
Add the following lines, replacing the file names and coordinates with your own:
-
-
Run AutoDock Vina:
-
Open a terminal or command prompt.
-
Navigate to the directory containing your PDBQT files and the configuration file.
-
Execute the following command: vina --config conf.txt --log log.txt
-
Protocol 4: Analysis of Docking Results
Rationale: The output of a docking simulation is a set of predicted binding poses for the ligand, each with a corresponding binding affinity score. Analysis of these results involves identifying the most favorable pose and examining the interactions with the protein.
Materials:
-
Protein PDBQT file.
-
Docking output file (e.g., results.pdbqt).
-
PyMOL or another molecular visualization software.
Procedure:
-
Visualize the Docked Poses:
-
Open PyMOL.
-
Load the protein PDBQT file.
-
Load the docking output PDBQT file. This will display multiple binding poses of the ligand.
-
-
Identify the Best Pose:
-
The poses in the output file are typically ranked by their binding affinity, with the first pose being the most favorable (lowest binding energy).
-
Examine the top-ranked poses to ensure they are sterically and chemically reasonable.
-
-
Analyze Interactions:
-
For the best pose, identify the key interactions between the furo[2,3-b]pyridine derivative and the protein's active site residues.
-
Look for hydrogen bonds, hydrophobic interactions, and any other significant contacts. In PyMOL, you can use the Action > preset > ligand sites > cartoon option to highlight interactions.
-
Compare these interactions with those of known inhibitors or the co-crystallized ligand, if available.
-
Protocol 5: Validation of the Docking Protocol
Rationale: To ensure the reliability of the docking protocol, it is essential to validate its ability to reproduce experimentally observed binding modes. This is typically done by redocking a co-crystallized ligand into its known binding site.
Procedure:
-
Extract the Co-crystallized Ligand: From the original PDB file, save the coordinates of the native ligand in a separate file.
-
Perform Docking: Prepare the protein and the extracted ligand as described in Protocols 1 and 2. Then, run the docking simulation using the same grid parameters.
-
Calculate RMSD: Superimpose the top-ranked docked pose of the ligand with the original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the two.
-
Assess Accuracy: An RMSD value of less than 2.0 Å is generally considered an acceptable result, indicating that the docking protocol can accurately predict the binding mode of the ligand.
Below is a diagram illustrating the PI3K/AKT signaling pathway, a key target for Furo[2,3-b]pyridine derivatives.
Caption: The PI3K/AKT signaling pathway and potential points of inhibition by Furo[2,3-b]pyridine derivatives.
Conclusion and Future Directions
Molecular docking is a powerful and cost-effective computational method that provides valuable insights into the structure-activity relationships of furo[2,3-b]pyridine derivatives. The protocols outlined in this guide offer a robust framework for researchers to conduct their own in silico investigations. By combining computational predictions with experimental validation, the development of novel and potent furo[2,3-b]pyridine-based therapeutic agents can be significantly advanced. Future studies may focus on employing more advanced computational techniques, such as molecular dynamics simulations, to further refine the understanding of the dynamic interactions between these promising compounds and their biological targets.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and molecular docking study of 3H-imidazole[4,5-c]pyridine derivatives as CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular docking approach for the design and synthesis of new pyrazolopyrimidine analogs of roscovitine as potential CDK2 inhibitors endowed with pronounced anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting low yield in O-alkylation of 3-hydroxypyridine
Technical Support Center: O-Alkylation of 3-Hydroxypyridine
Introduction: Navigating the Challenges of 3-Hydroxypyridine O-Alkylation
3-Hydroxypyridine is a cornerstone building block in the synthesis of pharmaceuticals and agrochemicals, prized for its versatile reactivity.[1] However, its utility is often shadowed by a significant synthetic challenge: achieving high-yield, selective O-alkylation. The molecule's electronic structure makes it an ambident nucleophile, meaning it can react at two different sites—the hydroxyl oxygen and the ring nitrogen. This duality frequently leads to mixtures of O- and N-alkylated products, resulting in low yields of the desired ether and complex purification procedures.[2][3]
This guide, structured as a series of frequently asked questions, provides in-depth troubleshooting strategies rooted in mechanistic principles. It is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues encountered during the O-alkylation of 3-hydroxypyridine, ultimately enabling more efficient and reliable synthetic outcomes.
Troubleshooting Guides & FAQs
Why am I getting the N-alkylated pyridone as my major product instead of the desired O-alkylated ether?
This is the most common issue and stems from the ambident nucleophilic nature of the 3-hydroxypyridine anion. After deprotonation by a base, the resulting anion has significant negative charge density on both the oxygen and the nitrogen atoms. The reaction can then proceed via two competing pathways.
Causality & Mechanistic Insight: The selectivity between N- and O-alkylation is governed by a principle known as Hard and Soft Acids and Bases (HSAB) theory, as well as reaction conditions that influence the state of the anionic intermediate.
-
Oxygen Nucleophile: The oxygen atom is a "hard" nucleophile—small and highly electronegative. It preferentially reacts with "hard" electrophiles.
-
Nitrogen Nucleophile: The pyridine nitrogen is a "softer" nucleophile—larger and more polarizable. It tends to react with "soft" electrophiles.
While alkyl halides are generally considered borderline soft electrophiles, other factors like the solvent, temperature, and the counter-ion of the base play a more decisive role in directing the reaction's outcome.[3][4]
Caption: Competing N- vs. O-alkylation pathways for 3-hydroxypyridine.
Troubleshooting & Optimization Strategy:
-
Change the Base/Counter-ion: This is the most effective lever. The size and coordinating ability of the metal counter-ion from the base dramatically influence selectivity. Using bases with large, polarizable cations like cesium (Cs⁺) or potassium (K⁺) is known to favor O-alkylation. The prevailing theory is that these large cations associate more strongly with the hard oxygen atom, increasing its nucleophilicity relative to the nitrogen. Cesium carbonate (Cs₂CO₃) is often the reagent of choice for maximizing O-selectivity.[3]
-
Solvent Selection: Use a polar aprotic solvent such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile (MeCN). These solvents effectively solvate the metal cation but poorly solvate the oxygen anion, leaving it "bare" and highly reactive. Protic solvents (like ethanol) should be avoided as they form strong hydrogen bonds with the oxygen, shielding it and promoting N-alkylation instead.[2][3]
-
Temperature Control: Lowering the reaction temperature can sometimes increase selectivity for the thermodynamically favored product, which is often the O-alkylated species. Start at room temperature before attempting elevated temperatures.
My reaction yield is very low, with a lot of unreacted 3-hydroxypyridine remaining. What are the likely causes?
Low conversion points to issues with reaction setup, reagent quality, or the intrinsic reactivity of your chosen electrophile.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting low reaction conversion.
Causality & Corrective Actions:
-
Moisture Contamination: Strong bases like sodium hydride (NaH) or potassium hydride (KH) react violently with water. If your solvent or 3-hydroxypyridine starting material is not perfectly dry, the base will be quenched before it can deprotonate the hydroxyl group.
-
Solution: Use anhydrous solvents from a solvent purification system or freshly opened bottles. Dry the 3-hydroxypyridine under high vacuum before use.
-
-
Insufficient Base: Ensure you are using at least 1.1 to 1.5 equivalents of base to drive the deprotonation to completion. For weaker carbonate bases, using 2.0 equivalents is common practice.[5]
-
Poor Leaving Group: The Williamson ether synthesis is an S_N2 reaction. The rate of reaction is highly dependent on the quality of the leaving group on the alkylating agent.[6] The general reactivity trend is: R-I > R-OTs > R-Br >> R-Cl.
-
Solution: If you are using an alkyl chloride, your reaction will likely be very slow. Switch to the corresponding alkyl bromide or iodide for a significant rate enhancement.
-
-
Steric Hindrance: S_N2 reactions are sensitive to steric bulk. Primary alkyl halides react fastest. Secondary halides are much slower and can lead to elimination byproducts. Tertiary halides will almost exclusively give elimination and are not suitable for this reaction.
How do I choose the optimal base and solvent for my specific alkylating agent?
The ideal combination of base and solvent creates an environment that maximizes both the reactivity of the oxygen nucleophile and its selectivity over the nitrogen.
Data-Driven Recommendations:
| Base | Type | Key Advantages | Disadvantages | Recommended Solvent(s) |
| Cs₂CO₃ | Mild, Inorganic | Excellent O-selectivity ; low hygroscopicity; easy to handle.[3] | More expensive; reaction can be slower than with hydrides. | DMF, Acetonitrile |
| K₂CO₃ | Mild, Inorganic | Good O-selectivity; inexpensive and readily available. | Less effective than Cs₂CO₃; may require higher temperatures. | DMF, DMSO, Acetone |
| NaH | Strong, Hydride | Ensures complete and rapid deprotonation; drives reaction forward. | Highly water-sensitive; can lead to lower O/N selectivity. | Anhydrous THF, DMF |
| KH | Strong, Hydride | More reactive than NaH. | Same as NaH, but even more reactive with trace water. | Anhydrous THF, DMF |
Expert Insights:
-
For routine O-alkylations where high selectivity is paramount, Cs₂CO₃ in DMF is the gold-standard starting point. The combination provides a robust balance of reactivity and selectivity.
-
If you are working with a less reactive alkylating agent (e.g., a secondary bromide), a stronger base like KH in THF might be necessary to achieve a reasonable reaction rate, but you must be prepared to carefully separate N- and O-alkylated isomers.
Key Experimental Protocols
Protocol 1: General Procedure for O-Alkylation using Cesium Carbonate
This protocol provides a reliable starting point for the O-alkylation of 3-hydroxypyridine with a primary alkyl bromide.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-hydroxypyridine (1.0 eq.).
-
Solvent & Base Addition: Add anhydrous DMF (to make a 0.2 M solution) followed by cesium carbonate (Cs₂CO₃, 1.5 - 2.0 eq.).
-
Stirring: Stir the resulting suspension at room temperature for 15-30 minutes.
-
Alkylating Agent Addition: Add the primary alkyl bromide (1.1 eq.) dropwise to the suspension.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours. If the reaction is slow, gently warm the mixture to 40-50°C.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash with water, followed by brine, to remove residual DMF.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to separate the desired O-alkylated product from any N-alkylated byproduct and other impurities.
Protocol 2: Reaction Monitoring by Thin Layer Chromatography (TLC)
-
Plate: Use a silica gel TLC plate.
-
Spotting: Using a capillary tube, spot the 3-hydroxypyridine starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).
-
Eluent: A common mobile phase is a mixture of ethyl acetate and hexanes (e.g., 30-50% ethyl acetate in hexanes).
-
Development: Place the TLC plate in a chamber with the eluent and allow the solvent front to rise.
-
Visualization: Visualize the spots under a UV lamp (254 nm). The O-alkylated product is typically less polar (higher R_f value) than the polar 3-hydroxypyridine starting material. The N-alkylated pyridone is often more polar than the O-alkylated ether.
References
Technical Support Center: Troubleshooting the Purification of Polar Furopyridine Derivatives
This guide provides researchers, scientists, and drug development professionals with detailed strategies and troubleshooting advice for the chromatographic purification of polar furopyridine derivatives. The unique chemical nature of these compounds—a fusion of a π-deficient pyridine ring and a π-excessive furan ring—presents a distinct set of purification challenges that this guide aims to address.[1]
Section 1: Understanding the Core Challenges
The purification of polar furopyridine derivatives is often complicated by their inherent chemical properties. Understanding these challenges is the first step toward developing effective purification strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying polar furopyridine derivatives using chromatography?
A1: The main difficulties arise from their high polarity and the presence of a basic nitrogen atom within the pyridine ring.[2] These features can lead to strong, undesirable interactions with common stationary phases like silica gel. The basic nitrogen can interact strongly with acidic silanol groups on the silica surface, resulting in poor peak shapes, streaking, and sometimes irreversible adsorption of the compound onto the column.[2] Conversely, in reversed-phase chromatography, these highly polar compounds may exhibit poor retention and elute too quickly for effective separation.[2]
Q2: How does the fused furan ring influence the purification process?
A2: The furan ring, being π-excessive, contributes to the overall electronic character of the furopyridine system.[1] This can influence the molecule's polarity and its susceptibility to degradation under certain conditions. For instance, the furan ring can be sensitive to strong acidic conditions, which are sometimes used to modify the mobile phase in chromatography, potentially leading to compound degradation during purification.[1]
Q3: What types of impurities are commonly encountered during the synthesis of furopyridine derivatives?
A3: Impurities in furopyridine synthesis can be broadly categorized as organic and inorganic. Organic impurities often include unreacted starting materials, by-products from side reactions, synthetic intermediates, and degradation products.[3][4] Inorganic impurities can stem from reagents, catalysts, and salts used in the manufacturing process.[3] The structural similarity between the desired product and certain by-products can make separation particularly challenging.
Section 2: Troubleshooting Common Purification Problems
This section provides a question-and-answer-style troubleshooting guide for specific issues encountered during the purification of polar furopyridine derivatives.
Issue 1: Poor Peak Shape and Tailing in Normal-Phase Chromatography
Q: My polar furopyridine derivative is showing significant peak tailing and streaking on a silica gel column, even with a highly polar mobile phase. What is causing this and how can I fix it?
A: Cause: This is a classic sign of strong interaction between the basic nitrogen of the pyridine ring and the acidic silanol groups on the silica gel surface. This interaction leads to a non-ideal equilibrium during elution, resulting in a "tailing" effect.[2]
Solutions:
-
Mobile Phase Modification:
-
Addition of a Basic Modifier: To mitigate the interaction with acidic silanol groups, add a small amount of a basic modifier to your mobile phase.[5]
-
Protocol: Prepare a stock solution of 1-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) in your polar solvent (e.g., methanol or ethanol).[6] Then, add this modified polar solvent to your mobile phase in varying proportions (e.g., starting with 5-10%).
-
-
Solvent System Selection: For very polar compounds, consider aggressive solvent systems. A common starting point is a mixture of dichloromethane (DCM) and methanol (MeOH).[5] If your compound remains at the baseline, a system containing 1-10% of a 10% ammonium hydroxide in methanol solution mixed with dichloromethane can be effective.[7]
-
-
Stationary Phase Deactivation:
-
Use of Deactivated Silica: Consider using a deactivated silica gel. Commercially available deactivated silica has fewer accessible acidic silanol groups.
-
Alternative Adsorbents: Alumina (basic or neutral) can be a good alternative to silica gel for the purification of basic compounds.[6]
-
Issue 2: Compound Does Not Elute or Shows Very Low Recovery from a Silica Gel Column
Q: I've loaded my polar furopyridine derivative onto a silica gel column, but I'm not recovering my compound. What could be happening?
A: Possible Causes & Solutions:
-
Irreversible Adsorption: Your compound may be too polar and basic, leading to irreversible binding to the silica gel.
-
Troubleshooting Step: Before committing to a large-scale column, perform a quick stability test on a TLC plate. Spot your compound on a silica TLC plate and let it sit for a few hours. Then, elute the plate and see if the spot has degraded or remained at the origin.[7]
-
-
Compound Instability: The acidic nature of the silica gel could be causing your compound to decompose.[7]
-
Troubleshooting Step: Run a 2D TLC to check for on-plate decomposition. If decomposition is observed, avoid silica gel.[8]
-
-
Incorrect Solvent System: The mobile phase may not be polar enough to elute your compound.
-
Solution: As mentioned previously, try more polar solvent systems, such as MeOH/DCM, or add a basic modifier like triethylamine or ammonium hydroxide.[5]
-
Issue 3: Poor Retention and Co-elution in Reversed-Phase Chromatography
Q: My polar furopyridine derivative is eluting in the solvent front on my C18 column, making separation from polar impurities impossible. How can I increase its retention?
A: Cause: Highly polar compounds have weak interactions with the nonpolar stationary phase in reversed-phase chromatography, leading to poor retention.[9]
Solutions:
-
Use of Specialized Columns:
-
Polar-Embedded or Polar-Endcapped Columns: These columns are designed with modifications to the stationary phase that enhance the retention of polar analytes.[9]
-
-
Mobile Phase Optimization:
-
Decrease Organic Modifier Concentration: A lower percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will increase the retention of polar compounds.[9]
-
Use of Ion-Pairing Agents: For ionizable furopyridine derivatives, adding an ion-pairing agent (e.g., trifluoroacetic acid for acidic compounds or an alkyl sulfonate for basic compounds) to the mobile phase can significantly improve retention and peak shape.
-
-
Consider Alternative Chromatographic Modes:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, promoting the retention of polar analytes.[9]
-
| Chromatography Mode | Stationary Phase | Mobile Phase | Best For |
| Normal-Phase (NPC) | Polar (e.g., silica, alumina) | Non-polar | Moderately polar compounds soluble in organic solvents.[2] |
| Reversed-Phase (RPC) | Non-polar (e.g., C18, C8) | Polar (e.g., water/acetonitrile) | Non-polar to moderately polar compounds. |
| HILIC | Polar (e.g., silica, diol) | High organic content | Highly polar compounds.[9] |
| Ion-Exchange (IEC) | Charged functional groups | Buffered aqueous solution | Ionizable compounds.[9] |
Issue 4: Compound is Unstable at Certain pH Values
Q: I suspect my furopyridine derivative is degrading during purification. How can I assess and prevent this?
A: Cause: The stability of many pharmaceutical compounds, including heterocycles, can be pH-dependent.[10][11] Both acidic and basic conditions can catalyze degradation reactions like hydrolysis or oxidation.[10] The protonation state of the pyridine nitrogen can also affect stability.[12]
Solutions:
-
pH Stability Study:
-
Buffered Mobile Phases:
-
Once the optimal pH range is determined, use a buffered mobile phase for your chromatographic purification to maintain a stable pH environment.[10]
-
-
Temperature Control:
-
Degradation reactions are often accelerated at higher temperatures. If your compound is thermally labile, consider performing the purification at a reduced temperature.
-
Experimental Workflow: Troubleshooting Purification
Caption: A flowchart for troubleshooting common purification issues with polar furopyridine derivatives.
Section 3: Advanced Purification Strategies
For particularly challenging separations, more advanced techniques may be necessary.
Mixed-Mode Chromatography
This approach combines multiple separation mechanisms, such as reversed-phase and ion-exchange, in a single column.[9] This can be highly effective for complex mixtures containing compounds with varying polarities and charge states.
Preparative HPLC
When high purity is essential, preparative high-performance liquid chromatography (HPLC) is often the method of choice. While more resource-intensive, it offers superior resolution compared to flash chromatography.
Crystallization
If your purified furopyridine derivative is a solid, crystallization can be a powerful final purification step to remove trace impurities.[13]
-
Troubleshooting Crystallization:
-
No Crystals Form: The compound may be too soluble. Try cooling the solution further in an ice bath or adding an anti-solvent (a solvent in which your compound is insoluble but is miscible with the crystallization solvent).[9]
-
Colored Impurities in Crystals: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[9]
-
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. veeprho.com [veeprho.com]
- 4. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chromatography [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. Purification [chem.rochester.edu]
- 8. Troubleshooting [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. DSpace [cora.ucc.ie]
Technical Support Center: Optimization of Silver-Catalyzed Heteroannulation for Furopyrazine Synthesis
Welcome to the technical support center for the optimization of silver-catalyzed heteroannulation reactions for the synthesis of furopyrazines. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful synthetic methodology. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, ensuring you can achieve optimal reaction outcomes with scientific rigor.
Introduction to Silver-Catalyzed Furopyrazine Synthesis
The synthesis of furopyrazines, a class of heterocyclic compounds with significant potential in medicinal chemistry, can be efficiently achieved through the silver-catalyzed heteroannulation of substituted pyrazinones with alkynes. This reaction typically involves the activation of the alkyne by a silver salt, such as silver triflate (AgOTf), facilitating an intramolecular cyclization. The choice of reactants, catalyst, additives, and reaction conditions is critical for the success of this transformation. This guide will focus on a common protocol: the silver-triflate-catalyzed heteroannulation of 1-(4-methoxybenzyl)-3,5-dichloropyrazin-2(1H)-ones with terminal alkynes, often in the presence of an acid co-catalyst like trifluoroacetic acid (TFA).
Troubleshooting Guide: A-to-Z Problem Solving
This section is structured to help you diagnose and resolve specific issues you may encounter during the silver-catalyzed synthesis of furopyrazines.
Problem 1: Low or No Product Yield
Q1: I am not observing any formation of my desired furopyrazine product, or the yield is significantly lower than expected. What are the primary areas I should investigate?
A1: Low or no product yield is a common initial hurdle. A systematic approach to troubleshooting is essential. Here are the most likely causes and their solutions:
-
Catalyst Inactivity or Degradation:
-
Probable Cause: Silver(I) catalysts, particularly silver triflate, can be sensitive to air, light, and moisture. Improper storage or handling can lead to deactivation. The catalyst may also be poisoned by impurities in the starting materials or solvent.
-
Solution:
-
Use High-Purity Catalyst: Ensure your silver triflate is of high purity and has been stored in a dark, dry environment, preferably under an inert atmosphere.
-
Inert Atmosphere: Conduct the reaction under a rigorously inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst.
-
Ligand Addition: In some cases, the addition of a stabilizing ligand, such as 1,10-phenanthroline, can enhance catalyst stability and improve yields[1].
-
-
-
Sub-optimal Reaction Conditions:
-
Probable Cause: The reaction is sensitive to temperature and solvent choice. An inappropriate solvent can hinder the reaction, and an incorrect temperature can either prevent the reaction from starting or lead to decomposition.
-
Solution:
-
Solvent Screening: While dichloromethane is a common solvent, a solvent screen including others like acetonitrile or EtOH could be beneficial. The polarity and coordinating ability of the solvent can significantly impact the reaction[1].
-
Temperature Optimization: While many of these reactions proceed at room temperature, gentle heating (e.g., to 40 °C) might be necessary to initiate the reaction, especially with less reactive substrates. Conversely, if decomposition is observed, lowering the temperature may be required.
-
-
-
Issues with Starting Materials:
-
Probable Cause: The purity of the 1-(4-methoxybenzyl)-3,5-dichloropyrazin-2(1H)-one and the alkyne is crucial. Impurities can act as catalyst poisons. The pyrazinone starting material itself may be unstable under the reaction conditions, especially with the acidic additive.
-
Solution:
-
Reagent Purification: Purify starting materials via recrystallization or column chromatography before use.
-
Stability Check: The stability of some pyrazinone derivatives can be compromised under acidic conditions, leading to decomposition[2]. If you suspect this, consider running the reaction with a less acidic additive or without the acid initially to see if the starting material is consumed in a productive manner.
-
-
Problem 2: Formation of Significant Byproducts
Q2: My reaction is producing the desired furopyrazine, but I am also observing significant amounts of side products, complicating purification. What are the common side reactions and how can I minimize them?
A2: Side product formation often points to issues with reaction selectivity or the stability of intermediates. Here are some common scenarios:
-
Homocoupling of the Alkyne:
-
Probable Cause: Silver catalysts can promote the homocoupling of terminal alkynes, especially in the presence of an oxidant.
-
Solution:
-
Strictly Anhydrous and Anaerobic Conditions: Ensure the reaction is free of water and oxygen, which can facilitate oxidative coupling pathways.
-
Control Stoichiometry: Use a slight excess of the pyrazinone relative to the alkyne to favor the heteroannulation pathway.
-
-
-
Decomposition of the Starting Material or Product:
-
Probable Cause: The combination of a Lewis acidic silver catalyst and a Brønsted acid like TFA can be harsh for sensitive substrates or products. The 4-methoxybenzyl (PMB) protecting group on the pyrazinone may be labile under these conditions[3].
-
Solution:
-
Reduce Acid Concentration: Titrate down the concentration of trifluoroacetic acid. It is often added to facilitate the reaction, but a high concentration can lead to decomposition.
-
Lower Reaction Temperature: As with low yield issues, reducing the temperature can often minimize decomposition pathways.
-
Alternative Protecting Groups: If PMB group cleavage is a persistent issue, consider a more robust protecting group for the pyrazinone nitrogen.
-
-
-
Formation of Regioisomers:
-
Probable Cause: With unsymmetrical alkynes, there is the potential for the formation of regioisomeric furopyrazine products.
-
Solution:
-
Steric and Electronic Control: The regioselectivity is often governed by the steric and electronic properties of the alkyne substituent. Bulky groups tend to direct the cyclization in a predictable manner.
-
Ligand Tuning: While not always necessary for this specific reaction, the addition of ligands to the silver catalyst can influence the regioselectivity of the cyclization.
-
-
Experimental Protocols and Data
Representative Experimental Protocol
To a solution of 1-(4-methoxybenzyl)-3,5-dichloropyrazin-2(1H)-one (1.0 mmol) and the terminal alkyne (1.2 mmol) in anhydrous dichloromethane (10 mL) under an argon atmosphere is added silver triflate (0.1 mmol, 10 mol%). Trifluoroacetic acid (0.1 mmol, 10 mol%) is then added, and the reaction mixture is stirred at room temperature for 5-20 minutes. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched and worked up for purification.
| Parameter | Recommended Condition | Notes |
| Catalyst | Silver Triflate (AgOTf) | 10 mol% |
| Additive | Trifluoroacetic Acid (TFA) | 10 mol% |
| Solvent | Dichloromethane (anhydrous) | Ensure dryness to prevent side reactions |
| Temperature | Room Temperature | May require slight heating for less reactive substrates |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial for catalyst stability |
Table 1: Optimized Reaction Conditions for Silver-Catalyzed Furopyrazine Synthesis.
Purification Protocol
-
Quenching: Upon completion of the reaction, quench the mixture by adding a saturated aqueous solution of sodium bicarbonate to neutralize the trifluoroacetic acid.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.
-
Removal of Silver Salts: Filter the solution and concentrate under reduced pressure. To remove residual silver salts, the crude product can be passed through a short plug of silica gel, eluting with a non-polar solvent system. In some cases, precipitation of silver chloride by adding a chloride source followed by filtration can be effective[4].
-
Chromatography: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure furopyrazine product.
Frequently Asked Questions (FAQs)
Q3: What is the specific role of silver triflate in this reaction?
A3: Silver triflate (AgOTf) acts as a powerful π-Lewis acid. It coordinates to the carbon-carbon triple bond of the alkyne, making it more electrophilic and susceptible to nucleophilic attack by the nitrogen of the pyrazinone ring, which initiates the cyclization cascade[5][6]. The triflate anion is a poor nucleophile, which is advantageous as it does not compete with the desired intramolecular reaction[7].
Q4: Why is trifluoroacetic acid (TFA) often used as an additive?
A4: Trifluoroacetic acid can play multiple roles. It can act as a Brønsted acid to protonate the pyrazinone, potentially increasing its reactivity. It may also assist in the turnover of the silver catalyst. The trifluoroacetate anion can also influence the reactivity of the silver catalyst[7].
Q5: Can I use other silver salts for this reaction?
A5: Yes, other silver salts such as silver acetate (AgOAc), silver carbonate (Ag2CO3), or silver tetrafluoroborate (AgBF4) can also catalyze alkyne cyclizations[8]. However, the counter-ion can significantly affect the catalyst's Lewis acidity and overall reactivity. Silver triflate is often preferred due to its high reactivity and the non-coordinating nature of the triflate anion[9].
Q6: My reaction is very fast and difficult to monitor by TLC. What should I do?
A6: Rapid reaction kinetics can be managed by lowering the reaction temperature. You can also try reducing the catalyst loading. Preparing a stock solution of the catalyst and adding it slowly to the reaction mixture can also help control the reaction rate.
Q7: How can I confirm the structure of my furopyrazine product?
A7: The structure of the final product should be confirmed by a combination of spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). In cases of ambiguity, 2D NMR techniques (COSY, HSQC, HMBC) can be employed. For crystalline products, single-crystal X-ray diffraction provides definitive structural proof.
Visualizing the Process
Experimental Workflow
Caption: A typical workflow for silver-catalyzed furopyrazine synthesis.
Proposed Catalytic Cycle
Caption: Proposed mechanism for silver-catalyzed heteroannulation.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Silver-Catalyzed Activation of Terminal Alkynes for Synthesizing Nitrogen-Containing Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Silver-catalysed reactions of alkynes: recent advances - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Silver; 2,2,2-trifluoroacetic acid | 2966-50-9 | Benchchem [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. Silver Triflate-Catalyzed Cyclopropenation of Internal Alkynes with Donor-/Acceptor-Substituted Diazo Compounds [organic-chemistry.org]
Validation & Comparative
Furo[2,3-b]pyridine: A Strategic Bioisosteric Alternative to Indole in Modern Drug Design
A Senior Application Scientist's Guide to a Privileged Scaffold
In the landscape of medicinal chemistry, the indole nucleus stands as a cornerstone, a privileged scaffold found in a multitude of natural products and clinically successful drugs. Its unique electronic properties and ability to engage in various biological interactions have made it a frequent starting point for drug discovery campaigns. However, the indole ring is not without its liabilities, often presenting challenges related to metabolic instability, off-target activities, and undesirable pharmacokinetic profiles. This has driven the exploration of bioisosteric replacements—chemical groups that retain the essential biological activity of the parent moiety while offering improved physicochemical and pharmacological properties.
Among the most promising indole bioisosteres is the furo[2,3-b]pyridine scaffold, also known as 7-azabenzofuran. This heterocyclic system, while maintaining a similar size and shape to indole, introduces a nitrogen atom into the six-membered ring, profoundly altering its electronic distribution and metabolic susceptibility. This guide provides an in-depth, objective comparison of furo[2,3-b]pyridine and indole, offering experimental data and detailed protocols to empower researchers in their drug design endeavors.
Physicochemical Properties: A Tale of Two Rings
The introduction of a nitrogen atom in the furo[2,3-b]pyridine ring system has significant implications for its physicochemical properties compared to indole. While comprehensive experimental data for the parent furo[2,3-b]pyridine is not as abundant as for indole, we can draw valuable insights from its close analogue, 7-azaindole, and available data for furo[3,2-b]pyridine. The key distinction lies in the altered electron density and hydrogen bonding capabilities. The pyridine nitrogen in furo[2,3-b]pyridine acts as a hydrogen bond acceptor, a feature absent in the carbocyclic ring of indole. This can lead to altered solubility, membrane permeability, and interactions with biological targets.[1]
| Property | Indole | Furo[3,2-b]pyridine (Analogue) | Key Differences & Implications |
| Molecular Weight | 117.15 g/mol | 119.12 g/mol | Minimal difference in size and steric profile. |
| logP (Lipophilicity) | ~2.14 | ~1.3 | Furo[3,2-b]pyridine is predicted to be less lipophilic, which can lead to improved aqueous solubility and reduced off-target effects related to high lipophilicity.[2] |
| pKa (Basicity) | -2.4 (pyrrolic NH) | 3.33 (pyridinic N) (Predicted) | The introduction of the basic pyridine nitrogen significantly alters the ionization state at physiological pH, influencing solubility, permeability, and receptor interactions.[3] |
| Hydrogen Bonding | N-H donor | N-H donor, N acceptor | The additional hydrogen bond acceptor site in furo[2,3-b]pyridine can lead to different binding modes and improved interactions with target proteins.[1] |
Table 1: Comparative Physicochemical Properties of Indole and Furo[3,2-b]pyridine.
The lower lipophilicity and the presence of an additional hydrogen bond acceptor are critical advantages of the furo[2,3-b]pyridine scaffold, potentially leading to compounds with improved "drug-like" properties.
Biological Activity: A Case Study in Serotonin Receptor Agonists
A compelling example of the successful application of furo[3,2-b]pyridine as an indole bioisostere comes from the development of 5-HT1F receptor agonists for the treatment of migraine.[4] In a head-to-head comparison, researchers synthesized and evaluated indole, pyrrolo[3,2-b]pyridine, and furo[3,2-b]pyridine analogues.
| Compound | Core Scaffold | 5-HT1F Ki (nM) | 5-HT1A/5-HT1F Selectivity Ratio | 5-HT1B/5-HT1F Selectivity Ratio | 5-HT1D/5-HT1F Selectivity Ratio |
| 1 | Indole | 2.2 | 11 | 14 | 5.5 |
| 2 | Pyrrolo[3,2-b]pyridine | 11 | 11 | >91 | 24 |
| 4 | Furo[3,2-b]pyridine | 2.6 | 123 | >385 | 112 |
Table 2: Comparative Biological Activity of Indole and Furo[3,2-b]pyridine Analogues as 5-HT1F Receptor Agonists. [4]
The data clearly demonstrates that the furo[3,2-b]pyridine analogue (4 ) maintained potent affinity for the 5-HT1F receptor, comparable to the parent indole compound (1 ).[4] Crucially, the furo[3,2-b]pyridine derivative exhibited significantly improved selectivity against other 5-HT receptor subtypes, particularly 5-HT1A, 5-HT1B, and 5-HT1D.[4] This enhanced selectivity is a critical factor in reducing the potential for off-target side effects. The differing physicochemical and electronic properties of the furo[3,2-b]pyridine nucleus likely contribute to this improved receptor subtype recognition.[4]
This case study highlights a key principle of bioisosteric replacement: the goal is not merely to mimic the original structure but to rationally modulate its properties to achieve a superior therapeutic profile.
Metabolic Stability and Pharmacokinetics: Mitigating a Key Indole Liability
One of the most significant challenges in designing indole-based drugs is their susceptibility to oxidative metabolism by cytochrome P450 enzymes.[5] The electron-rich indole ring is a prime target for oxidation, often leading to rapid clearance and the formation of potentially reactive metabolites. The introduction of a nitrogen atom in the furo[2,3-b]pyridine ring can significantly alter its metabolic fate. The electron-withdrawing nature of the pyridine nitrogen can make the ring less susceptible to oxidative metabolism.[6]
While direct comparative pharmacokinetic data between a furo[2,3-b]pyridine and its exact indole isostere is limited in the public domain, studies on related azaindole scaffolds consistently demonstrate improved metabolic stability over their indole counterparts.[6][7] For instance, the replacement of a phenyl group with a pyridine or pyrimidine ring has been shown to dramatically increase the metabolic half-life of compounds.[6] This principle is directly applicable to the furo[2,3-b]pyridine scaffold.
A proposed metabolic pathway for indole often involves oxidation at the 2 and 3-positions of the pyrrole ring, which can lead to ring opening and degradation.[5]
Figure 1: Proposed Metabolic Pathway of Indole.
By replacing the indole core with furo[2,3-b]pyridine, medicinal chemists can often block these primary metabolic pathways, leading to compounds with improved pharmacokinetic profiles.
Experimental Protocols
To facilitate the exploration of furo[2,3-b]pyridine as an indole bioisostere, this section provides detailed, step-by-step protocols for the synthesis of the core scaffold and for key biological assays.
Synthesis of the Furo[2,3-b]pyridine Scaffold
A common and effective method for the synthesis of the furo[2,3-b]pyridine core is the base-mediated intramolecular cyclization of 2-alkynyl-3-hydroxypyridines.[8]
Figure 2: Workflow for Furo[2,3-b]pyridine Synthesis.
Step-by-Step Protocol:
-
Dissolution: Dissolve the starting 2-alkynyl-3-hydroxypyridine in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) in a round-bottom flask.
-
Base Addition: Add a base, such as potassium carbonate (K2CO3) or sodium hydride (NaH), to the solution at room temperature or with gentle heating.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction mixture by carefully adding water.
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired furo[2,3-b]pyridine derivative.[8]
Biological Evaluation: Kinase Inhibition and Cell Viability Assays
Furo[2,3-b]pyridine derivatives have shown significant promise as kinase inhibitors.[9][10] The following are generalized protocols for assessing their biological activity.
In Vitro Kinase Inhibition Assay (e.g., LCK Kinase)
This assay measures the ability of a compound to inhibit the activity of a specific kinase. The ADP-Glo™ Kinase Assay is a common method.[2][11]
Figure 3: Workflow for ADP-Glo™ Kinase Inhibition Assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of the kinase, substrate, ATP, and test compound in the appropriate kinase buffer.
-
Plate Setup: In a 384-well plate, add the test compound at various concentrations.
-
Enzyme Addition: Add the kinase and substrate mixture to the wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction to produce a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is proportional to the kinase activity.[2][12]
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of a compound on cancer cell lines.[13]
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the furo[2,3-b]pyridine derivative for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[8]
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[4][8]
Conclusion
The furo[2,3-b]pyridine scaffold represents a highly valuable and strategic bioisosteric replacement for the indole nucleus in drug design. Its distinct physicochemical properties, including reduced lipophilicity and an additional hydrogen bond acceptor, can lead to improved solubility and target engagement. As demonstrated in the case of 5-HT1F receptor agonists, this bioisosteric switch can maintain or even enhance biological potency while significantly improving selectivity, a critical factor in developing safer medicines. Furthermore, the inherent electronic nature of the furo[2,3-b]pyridine ring system offers a promising solution to the metabolic instability often associated with indole-containing compounds. By providing a comprehensive overview of its properties, along with detailed experimental protocols, this guide aims to encourage and facilitate the exploration of this privileged scaffold in the ongoing quest for novel and improved therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. promega.com [promega.com]
- 3. clyte.tech [clyte.tech]
- 4. broadpharm.com [broadpharm.com]
- 5. Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LCK Kinase Enzyme System [promega.com]
- 12. benchchem.com [benchchem.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Analysis of In Vitro Cytotoxicity: Furo[2,3-b]pyridine Derivatives Versus the Clinical Standard, Doxorubicin
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and improved safety profiles is a paramount objective. The limitations of current chemotherapeutic mainstays, such as Doxorubicin, which include significant cardiotoxicity and the development of multidrug resistance, necessitate the exploration of new chemical scaffolds. Among these, the Furo[2,3-b]pyridine core has emerged as a "privileged structure" in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities, including potent anticancer effects.[1] This guide provides a comprehensive in vitro cytotoxicity comparison between selected Furo[2,3-b]pyridine derivatives and the widely used anthracycline antibiotic, Doxorubicin. We will delve into the experimental data, elucidate the underlying mechanisms of action, and explore the structure-activity relationships that govern the cytotoxic potential of these promising compounds.
The Rationale for Comparison: Doxorubicin as a Benchmark
Doxorubicin has been a cornerstone of cancer chemotherapy for decades, utilized in the treatment of a wide array of malignancies including breast, lung, and ovarian cancers, as well as various leukemias and lymphomas. Its primary mechanisms of action are well-documented and involve intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), all of which culminate in DNA damage, cell cycle arrest, and apoptosis.[2] While effective, its clinical utility is often hampered by dose-dependent cardiotoxicity and the emergence of resistance. Therefore, any novel anticancer agent must be rigorously evaluated against this clinical benchmark to ascertain its potential therapeutic value.
Comparative In Vitro Cytotoxicity: A Data-Driven Analysis
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population in vitro. The following table summarizes the IC50 values for selected Furo[2,3-b]pyridine derivatives and Doxorubicin against various human cancer cell lines, as determined by the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
| Compound ID | Cancer Cell Line | Tissue of Origin | IC50 (µM) of Furo[2,3-b]pyridine Derivative | IC50 (µM) of Doxorubicin | Reference |
| Compound 14 | HCT-116 | Colon | >40.0 | 40.0 | [3] |
| MCF-7 | Breast | 19.3 | 64.8 | [3] | |
| HepG2 | Liver | 22.7 | 24.7 | [3] | |
| A549 | Lung | 36.8 | 58.1 | [3] | |
| Compound 7 | Neuro-2a | Neuroblastoma | 5.8 | Not Reported | [4] |
| Hela | Cervical | >25 | Not Reported | [4] | |
| A549 | Lung | >25 | Not Reported | [4] | |
| COLO 205 | Colon | >25 | Not Reported | [4] | |
| Compound 12a | Neuro-2a | Neuroblastoma | 3.6 | Not Reported | [4] |
| Hela | Cervical | >25 | Not Reported | [4] | |
| A549 | Lung | >25 | Not Reported | [4] | |
| COLO 205 | Colon | >25 | Not Reported | [4] |
Note: The data presented is a compilation from different studies and experimental conditions may vary.
From the compiled data, it is evident that certain Furo[2,3-b]pyridine derivatives exhibit potent cytotoxic activity. For instance, Compound 14 (ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate) demonstrates superior cytotoxicity against the MCF-7 breast cancer cell line (IC50 = 19.3 µM) compared to Doxorubicin (IC50 = 64.8 µM) in the same study.[3] It also shows comparable activity against HepG2 liver cancer cells. Furthermore, trifluoromethyl-substituted pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives, such as Compound 7 and Compound 12a , display highly potent activity against the Neuro-2a neuroblastoma cell line with IC50 values of 5.8 µM and 3.6 µM, respectively.[4]
Unraveling the Mechanisms of Action: Beyond Simple Cytotoxicity
The promising cytotoxicity of Furo[2,3-b]pyridine derivatives stems from their ability to interact with and modulate key cellular signaling pathways that are often dysregulated in cancer. Unlike the broad-spectrum DNA-damaging effects of Doxorubicin, many of these novel compounds exhibit more targeted mechanisms of action.
Inhibition of Cyclin-Dependent Kinase 2 (CDK2)
Several Furo[2,3-b]pyridine derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a critical regulator of the cell cycle.[3][5] CDK2, in complex with its regulatory partner Cyclin E, is essential for the G1/S phase transition. Its aberrant activation is a common feature in many cancers, leading to uncontrolled cell proliferation. By inhibiting CDK2, these compounds can induce cell cycle arrest, primarily at the G1/S checkpoint, and subsequently trigger apoptosis.[6]
Caption: Inhibition of the CDK2/Cyclin E pathway by Furo[2,3-b]pyridine derivatives, leading to G1/S cell cycle arrest.
Targeting the PI3K/AKT Signaling Pathway
The Phosphatidylinositol-3-kinase (PI3K)/AKT pathway is another critical signaling cascade that is frequently hyperactivated in cancer, promoting cell survival, proliferation, and resistance to apoptosis.[7] Certain Furo[2,3-b]pyridine and the structurally related Furo[2,3-d]pyrimidine derivatives have been shown to act as dual inhibitors of PI3K and AKT.[8][9] By blocking this pathway, these compounds can effectively cut off the pro-survival signals that cancer cells rely on, thereby inducing apoptosis.
Caption: Dual inhibition of the PI3K/AKT signaling pathway by Furo[2,3-b]pyridine derivatives, promoting apoptosis.
Structure-Activity Relationship (SAR): The Key to Potency
The cytotoxic efficacy of Furo[2,3-b]pyridine derivatives is intricately linked to the nature and position of substituents on the heterocyclic core. A thorough understanding of the Structure-Activity Relationship (SAR) is crucial for the rational design of more potent and selective anticancer agents.
-
Substitution at the 2- and 3-positions: The presence of an amino group at the 3-position and a carboxamide or ester group at the 2-position of the Furo[2,3-b]pyridine ring appears to be important for cytotoxic activity. For example, in Compound 14 , the ethyl carboxylate at the 2-position and the amino group at the 3-position are key features.[3]
-
Aromatic and Heterocyclic Substituents: The introduction of bulky aromatic or heterocyclic moieties at various positions can significantly enhance anticancer activity. In Compound 14 , the naphthalene at the 6-position and the thiophene at the 4-position contribute to its potent cytotoxicity.[3] These groups can engage in additional binding interactions with the target proteins.
-
Trifluoromethyl Group: The incorporation of a trifluoromethyl (CF3) group, as seen in the pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives 7 and 12a , is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity, often leading to increased potency.[4]
Experimental Protocol: The MTT Assay for In Vitro Cytotoxicity
The data presented in this guide was primarily generated using the MTT assay, a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere and grow for 24 hours.
-
Compound Treatment: The cells are then treated with a range of concentrations of the Furo[2,3-b]pyridine derivatives or Doxorubicin. A control group of untreated cells is also maintained.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, to allow the compounds to exert their cytotoxic effects.
-
MTT Addition: After the incubation period, a solution of MTT is added to each well.
-
Formazan Formation: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each compound concentration, and the IC50 value is determined.
Caption: The experimental workflow of the MTT assay for determining in vitro cytotoxicity.
Conclusion and Future Directions
The in vitro data presented in this guide strongly suggests that Furo[2,3-b]pyridine derivatives represent a promising class of anticancer agents. Several of these compounds have demonstrated cytotoxicity comparable or superior to the clinical standard, Doxorubicin, against a range of cancer cell lines. Their more targeted mechanisms of action, such as the inhibition of CDK2 and the PI3K/AKT pathway, offer the potential for improved efficacy and a more favorable safety profile compared to the broad-spectrum DNA-damaging effects of Doxorubicin.
The structure-activity relationship studies provide a rational basis for the further optimization of this scaffold to develop next-generation anticancer drugs. Future research should focus on in vivo studies to evaluate the efficacy and safety of the most promising Furo[2,3-b]pyridine derivatives in preclinical cancer models. Furthermore, a deeper investigation into their molecular targets and mechanisms of action will be crucial for their successful translation into the clinical setting.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of novel trifluoromethyl substituted furo[2,3-b]pyridine and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CDK2 inhibitors: rationally directed discovery of a novel potent lead derived from cyclohepta[e]thieno[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. theaspd.com [theaspd.com]
- 8. Design, synthesis, and biological evaluation of novel 3-(thiophen-2-ylthio)pyridine derivatives as potential multitarget anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
The Furo[3,2-b]pyridine Scaffold: A Comparative Guide to Potency and Selectivity in CLK Inhibition
For researchers, scientists, and drug development professionals navigating the intricate landscape of kinase inhibitor discovery, the identification of potent and selective chemical probes is paramount. This guide provides an in-depth comparative analysis of Furo[3,2-b]pyridine-based inhibitors targeting the Cdc2-like kinase (CLK) family. By synthesizing experimental data and elucidating the underlying methodologies, we aim to equip you with the critical insights necessary to advance your research and development endeavors.
The Therapeutic Rationale for Targeting CLK
Cdc2-like kinases (CLKs) are a family of dual-specificity kinases, encompassing CLK1, CLK2, CLK3, and CLK4, that are integral to the regulation of pre-mRNA splicing.[1] They achieve this by phosphorylating serine/arginine-rich (SR) proteins, essential components of the spliceosome.[1] The dysregulation of CLK activity and the resultant aberrant splicing are increasingly implicated in the pathophysiology of numerous diseases, including various cancers and neurodegenerative disorders, making them compelling therapeutic targets.[1]
The Emergence of the Furo[3,2-b]pyridine Scaffold
In the quest for selective CLK inhibitors, the Furo[3,2-b]pyridine core has emerged as a privileged scaffold.[2] This heterocyclic motif has proven to be a fertile ground for the development of potent and highly selective inhibitors of CLKs.[2] This guide will focus on a prominent example from this class, MU1210, and benchmark its performance against other well-characterized CLK inhibitors.
Comparative Selectivity Profiling: A Data-Driven Analysis
The cornerstone of any successful kinase inhibitor program is a thorough understanding of its selectivity profile. A truly selective inhibitor will potently inhibit its intended target while sparing other kinases, thereby minimizing the potential for off-target effects and associated toxicities. The following tables present a comparative analysis of the inhibitory activity of the Furo[3,2-b]pyridine-based inhibitor MU1210 against other known CLK inhibitors, TG003 and Lorecivivint (SM04690).
Table 1: Comparative Inhibitory Activity (IC50, nM) Against CLK Isoforms
| Compound | Scaffold Type | CLK1 IC50 (nM) | CLK2 IC50 (nM) | CLK3 IC50 (nM) | CLK4 IC50 (nM) |
| MU1210 | Furo[3,2-b]pyridine | 8[3] | 20[3] | >3000[4] | 12[3] |
| TG003 | Pyrimido-diazepine | 20[5][6][7][8] | 200[5][6][7][8] | >10,000[7] | 15[5][6][7][8] |
| Lorecivivint (SM04690) | Pyrrolopyrimidine | - | 5.8[9] | - | - |
Note: IC50 values are compiled from various sources and may have been determined under different assay conditions. Direct comparisons should be made with caution.
Table 2: Off-Target Selectivity Profile of MU1210
| Off-Target Kinase | MU1210 IC50 (nM) |
| HIPK2 | 23[10] |
| DYRK1A | - |
| DYRK2 | 1309[3] |
Note: A comprehensive kinome scan of MU1210 at 1 µM demonstrated high selectivity against a panel of 210 kinases.[10][11]
From the data presented, MU1210, a Furo[3,2-b]pyridine derivative, demonstrates potent, low nanomolar inhibition of CLK1, CLK2, and CLK4, with remarkable selectivity against CLK3.[3][4] When compared to TG003, MU1210 exhibits comparable potency for CLK1 and CLK4, but is significantly more potent against CLK2.[3][5][6][7][8] Lorecivivint shows strong inhibition of CLK2.[9] The high selectivity of MU1210 is further underscored by its weak inhibition of other kinases, such as DYRK2.[3]
Visualizing the Mechanism: CLK Signaling and Inhibition
To appreciate the impact of these inhibitors, it is crucial to understand the signaling pathway they modulate.
Caption: CLK-mediated phosphorylation of SR proteins and its inhibition.
As depicted, CLK kinases phosphorylate SR proteins, a critical step for the assembly of the spliceosome and the subsequent splicing of pre-mRNA. Furo[3,2-b]pyridine-based inhibitors, such as MU1210, directly bind to the ATP-binding pocket of CLKs, preventing the phosphorylation of SR proteins and thereby modulating alternative splicing events.
Experimental Methodologies: Ensuring Scientific Rigor
The generation of reliable and reproducible data is the bedrock of drug discovery. Here, we detail the key experimental protocols used to characterize the selectivity profile of Furo[3,2-b]pyridine-based kinase inhibitors.
Biochemical Kinase Assays for IC50 Determination
Biochemical assays are the first line of assessment for determining the intrinsic potency of an inhibitor against its purified kinase target.
Caption: Workflow for in vitro biochemical kinase IC50 determination.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of the Furo[3,2-b]pyridine inhibitor in a suitable solvent, typically DMSO.
-
Reaction Mixture Preparation: In a microplate, combine the purified CLK enzyme and its specific substrate in an appropriate reaction buffer.
-
Inhibitor Incubation: Add the serially diluted inhibitor to the reaction mixture and incubate for a predetermined period to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP. The concentration of ATP is often kept at or near the Km value for the specific kinase to ensure accurate determination of ATP-competitive inhibition.
-
Detection: After a set incubation time, terminate the reaction and quantify kinase activity. This can be achieved through various methods:
-
Radiometric Assays: Measure the incorporation of radiolabeled phosphate (from [γ-³³P]-ATP) into the substrate.
-
Luminescence-based Assays (e.g., ADP-Glo™): Quantify the amount of ADP produced, which is directly proportional to kinase activity.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Target Engagement Assays
While biochemical assays are essential for determining intrinsic potency, it is equally critical to confirm that the inhibitor can engage its target within the complex milieu of a living cell. Two powerful techniques for this are the NanoBRET™ Target Engagement Assay and the Cellular Thermal Shift Assay (CETSA).
The NanoBRET™ assay is a proximity-based method that measures the binding of a test compound to a target protein in live cells.[12][13]
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
Step-by-Step Protocol:
-
Cell Line Generation: Genetically engineer a cell line to express the target CLK protein as a fusion with NanoLuc® luciferase (the energy donor).
-
Assay Setup: Plate the engineered cells in a microplate.
-
Compound and Tracer Addition: Add a cell-permeable fluorescent tracer that binds to the CLK target (the energy acceptor), along with varying concentrations of the Furo[3,2-b]pyridine test compound.
-
Substrate Addition: Add the Nano-Glo® substrate, which is converted by NanoLuc® to produce a luminescent signal.
-
BRET Measurement: If the fluorescent tracer is bound to the NanoLuc®-CLK fusion protein, the close proximity allows for Bioluminescence Resonance Energy Transfer (BRET), resulting in a detectable signal from the acceptor fluorophore. The test compound will compete with the tracer for binding to the CLK, leading to a dose-dependent decrease in the BRET signal.
-
Data Analysis: Measure the luminescence at both the donor and acceptor emission wavelengths and calculate the BRET ratio. Plot the BRET ratio against the inhibitor concentration to determine the cellular IC50.
CETSA is a label-free method that assesses target engagement based on the principle of ligand-induced thermal stabilization of the target protein.[14][15]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Step-by-Step Protocol:
-
Cell Treatment: Treat intact cells with the Furo[3,2-b]pyridine inhibitor or a vehicle control.
-
Thermal Challenge: Heat aliquots of the cell suspension to a range of temperatures.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.
-
Protein Detection: Quantify the amount of soluble CLK protein remaining in the supernatant at each temperature using a method such as Western blotting or an immunoassay.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a "melting curve." The binding of the inhibitor to the CLK protein will increase its thermal stability, resulting in a shift of the melting curve to higher temperatures. This shift is a direct indicator of target engagement in the cellular environment.
Conclusion and Future Directions
The Furo[3,2-b]pyridine scaffold represents a highly promising starting point for the design of potent and selective CLK inhibitors. As exemplified by MU1210, derivatives of this core structure exhibit low nanomolar potency against key CLK isoforms and a favorable selectivity profile. The rigorous application of the biochemical and cellular assays detailed in this guide is essential for the comprehensive characterization of these and other emerging kinase inhibitors. Future efforts should focus on expanding the selectivity profiling of Furo[3,2-b]pyridine-based compounds against larger kinase panels and further optimizing their drug-like properties to accelerate their translation into novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. TG 003 | CLK (Cdc2-like Kinases) | Tocris Bioscience [tocris.com]
- 8. apexbt.com [apexbt.com]
- 9. Lorecivivint (Adavivint, SM04690) | CLK2 inhibitor | Probechem Biochemicals [probechem.com]
- 10. Probe MU1210 | Chemical Probes Portal [chemicalprobes.org]
- 11. MU1210 | Structural Genomics Consortium [thesgc.org]
- 12. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Furo[2,3-b]pyridine vs. Furo[3,2-b]pyridine: A Comparative Guide to Synthesis and Reactivity
Introduction
The fused heterocyclic systems of furopyridines have garnered significant attention in medicinal chemistry due to their presence in a wide array of biologically active compounds.[1] Among the six possible isomers, furo[2,3-b]pyridine and furo[3,2-b]pyridine are prominent scaffolds, each offering a unique spatial arrangement and electronic distribution that profoundly influences their chemical behavior and therapeutic potential.[2] Furo[2,3-b]pyridine derivatives have been investigated as cannabinoid-1 receptor (CB1R) inverse agonists and for their anticancer properties.[2][3][4][5] Similarly, the furo[3,2-b]pyridine core is a privileged scaffold in the development of potent and selective kinase inhibitors and modulators of the Hedgehog signaling pathway.[6][7]
This guide provides a comprehensive, head-to-head comparison of furo[2,3-b]pyridine and furo[3,2-b]pyridine, focusing on their distinct synthetic strategies and contrasting reactivity profiles. By elucidating the underlying principles that govern their formation and chemical transformations, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge to strategically design and synthesize novel therapeutic agents based on these important heterocyclic frameworks.
Structural and Electronic Properties: A Tale of Two Isomers
The seemingly subtle difference in the fusion of the furan and pyridine rings between furo[2,3-b]pyridine and furo[3,2-b]pyridine leads to significant disparities in their electronic landscapes. These differences are fundamental to understanding their divergent reactivity.
In furo[2,3-b]pyridine , the furan ring is fused to the 2- and 3-positions of the pyridine ring. This arrangement results in a π-electron distribution where the furan ring is relatively electron-rich, making it more susceptible to electrophilic attack.
Conversely, in furo[3,2-b]pyridine , the furan ring is fused to the 3- and 2-positions of the pyridine ring. This fusion pattern creates a more electronically balanced system, though the furan moiety still retains a degree of electron-rich character.[8] The unique electronic properties and rigid, planar structure of the furo[3,2-b]pyridine core make it an attractive pharmacophore.[6]
These intrinsic electronic differences dictate the preferred sites of reaction and the overall chemical demeanor of each isomer, a central theme that will be explored in the subsequent sections.
Comparative Synthesis: Forging the Furopyridine Core
The construction of the furo[2,3-b]pyridine and furo[3,2-b]pyridine scaffolds can be broadly categorized into two main strategies: (i) building the furan ring onto a pre-existing pyridine core, or (ii) constructing the pyridine ring onto a furan precursor.[9]
Synthesis of Furo[2,3-b]pyridine
Key synthetic strategies for the furo[2,3-b]pyridine nucleus often involve intramolecular cyclization reactions and transition-metal-catalyzed processes.
-
Intramolecular Cyclization of 2-Alkynyl-3-hydroxypyridines: A prevalent and efficient method involves the base-mediated intramolecular cyclization of 2-alkynyl-3-hydroxypyridines.[1] This reaction proceeds via a 5-exo-dig cyclization pathway.
-
Palladium-Catalyzed Annulation: An elegant approach involves the Pd(II)-catalyzed N–H/C annulation between β-ketodinitriles and alkynes.[3] In this protocol, both cyano groups of the β-ketodinitrile actively participate in the simultaneous construction of the furan and pyridine rings.[3]
-
From Pyridine-N-oxide Derivatives: A concise, metal-free strategy allows for the synthesis of 2,3-substituted furo[2,3-b]pyridines from pyridine-N-oxide derivatives.[10]
Synthesis of Furo[3,2-b]pyridine
The synthesis of the furo[3,2-b]pyridine core is often achieved through palladium- and copper-catalyzed cross-coupling reactions followed by cyclization.
-
Sonogashira Cross-Coupling and Heteroannulation: A powerful one-pot procedure for synthesizing 2-substituted furo[3,2-b]pyridines involves the Sonogashira cross-coupling of a terminal alkyne with a functionalized pyridine, such as a 3-chloro-2-hydroxypyridine.[6] This is followed by an intramolecular C-O bond formation to construct the furan ring.[6]
-
Palladium-Catalyzed Intramolecular C-H Activation: An efficient method for the synthesis of benzofuro[3,2-b]pyridines utilizes a palladium-catalyzed intramolecular dual C-H activation of 3-phenoxypyridine 1-oxides.[6]
-
Copper-Mediated Oxidative Cyclization: This method has been employed in the assembly of the furo[3,2-b]pyridine scaffold for the development of kinase inhibitors.[7]
Table 1: Comparative Overview of Synthetic Methodologies
| Synthetic Strategy | Isomer | Key Precursors | Catalyst/Reagent | Key Features |
| Intramolecular Cyclization | Furo[2,3-b]pyridine | 2-Alkynyl-3-hydroxypyridines | Base (e.g., K₂CO₃, NaH) | Efficient 5-exo-dig cyclization.[1] |
| Pd-Catalyzed Annulation | Furo[2,3-b]pyridine | β-Ketodinitriles, Alkynes | Pd(OAc)₂, 2,2′-bipyridine, PTSA·H₂O | Simultaneous construction of furan and pyridine rings.[3] |
| Sonogashira Coupling | Furo[3,2-b]pyridine | 3-Chloro-2-hydroxypyridine, Terminal Alkynes | Pd/C, CuI, PPh₃, Et₃N | One-pot C-C coupling and C-O bond formation.[6] |
| Intramolecular C-H Activation | Furo[3,2-b]pyridine | 3-Phenoxypyridine 1-oxides | Palladium catalyst | Regioselective furan ring formation.[6] |
Experimental Protocols
Protocol 1: Synthesis of Furo[2,3-b]pyridine via Pd(II)-Catalyzed Annulation[3]
-
To a pressure tube under a nitrogen atmosphere, add β-ketodinitrile (0.25 mmol), diphenylacetylene (0.25 mmol), Pd(OAc)₂ (5 mol%), 2,2′-bipyridine (5 mol%), and p-toluenesulfonic acid (PTSA·H₂O, 2 equiv) in 1,2-dichloroethane (DCE) (2 mL).
-
Seal the pressure tube and heat the reaction mixture at 120 °C for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the product by column chromatography on silica gel to afford the desired furo[2,3-b]pyridine.
Protocol 2: Synthesis of 2-Substituted Furo[3,2-b]pyridines via Sonogashira Coupling[6]
-
To a solution of 3-chloro-2-hydroxypyridine (1 mmol) and a terminal alkyne (1.1 mmol) in ethanol, add 10% Pd/C, CuI, PPh₃, and Et₃N.
-
Subject the reaction mixture to ultrasound irradiation for a specified time until the reaction is complete, as monitored by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 2-substituted furo[3,2-b]pyridine.
Comparative Reactivity: A Study in Contrasts
The distinct electronic nature of the two isomers directly translates into different reactivity patterns, particularly in electrophilic substitution reactions.
Reactivity of Furo[2,3-b]pyridine
The furan ring of the furo[2,3-b]pyridine system is generally more reactive towards electrophiles. However, the pyridine ring's reactivity can be enhanced upon N-oxidation.
-
Electrophilic Substitution: The pyridine ring of furo[2,3-b]pyridines is reactive to electrophiles when oxidized to the N-oxide derivative. Cyanation and acetoxylation typically occur at the C-6 position, while chlorination proceeds at C-4.[10]
-
C-H Functionalization: Rhodium-catalyzed direct arylation has been shown to chemoselectively install aryl groups at the 2-position of furo[2,3-b]pyridine.[11]
-
Ring-Opening Reactions: Furo[2,3-b]pyridines substituted with electron-withdrawing groups can undergo ring-opening reactions when treated with strong bases or nucleophiles.[10]
Reactivity of Furo[3,2-b]pyridine
Furo[3,2-b]pyridine exhibits a more nuanced reactivity profile. It can participate in both electrophilic substitutions and nucleophilic additions.[8]
-
Electrophilic Substitution: The aromaticity of furo[3,2-b]pyridine enhances its stability and allows it to undergo electrophilic substitution reactions.[8]
-
Nucleophilic Additions: The pyridine ring can be susceptible to nucleophilic attack, particularly when activated.
-
Tautomerism: The presence of a hydroxyl group, as in furo[3,2-b]pyridin-3-ol, introduces tautomeric equilibrium between the enol and keto forms, which is a critical determinant of its chemical reactivity.[12]
Table 2: Comparative Reactivity Profile
| Reaction Type | Furo[2,3-b]pyridine | Furo[3,2-b]pyridine |
| Electrophilic Aromatic Substitution | Primarily on the furan ring; pyridine ring activated upon N-oxidation (C-4 and C-6 positions).[10] | Occurs on the heterocyclic system.[8] |
| Nucleophilic Substitution | Less common on the pyridine ring unless activated. | Can occur on the pyridine ring.[8] |
| C-H Functionalization | Direct arylation at the C-2 position.[11] | Information not as readily available. |
| Ring Stability | Susceptible to ring-opening with electron-withdrawing groups and strong bases.[10] | Generally stable aromatic system.[8] |
Visualization of Synthetic Pathways
Caption: Comparative synthetic routes to Furo[2,3-b]pyridine and Furo[3,2-b]pyridine.
Visualization of Reactivity Differences
Caption: Contrasting reactivity patterns of Furo[2,3-b]pyridine and Furo[3,2-b]pyridine.
Applications in Medicinal Chemistry
The distinct structural and electronic features of these isomers have led to their exploration in different therapeutic areas.
Furo[2,3-b]pyridine derivatives have shown promise as:
-
Anticancer agents: Exhibiting cytotoxic activities against various cancer cell lines.[4][13]
-
Cannabinoid-1 receptor (CB1R) inverse agonists: With potential applications in metabolic disorders.[3]
-
Antibacterial agents: Some derivatives have demonstrated antibacterial activities.[14]
Furo[3,2-b]pyridine derivatives have emerged as potent modulators of key signaling pathways and are particularly significant in:
-
Kinase inhibition: The scaffold is an excellent platform for designing selective kinase inhibitors for cancer therapy.[6][7]
-
Modulators of the Hedgehog signaling pathway: Implicated in various human diseases, particularly oncology.[6][7]
Conclusion
Furo[2,3-b]pyridine and furo[3,2-b]pyridine, while isomeric, present distinct challenges and opportunities in synthetic chemistry and drug design. The choice of synthetic strategy is dictated by the desired substitution pattern and the inherent reactivity of the starting materials. The reactivity of the final scaffold, in turn, is a direct consequence of the electronic interplay between the fused furan and pyridine rings. A thorough understanding of these comparative aspects is paramount for the rational design and development of novel, potent, and selective therapeutic agents based on these privileged heterocyclic systems.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CAS 272-62-8: Furo[3,2-b]pyridine | CymitQuimica [cymitquimica.com]
- 9. ias.ac.in [ias.ac.in]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis of novel trifluoromethyl substituted furo[2,3-b]pyridine and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the DNA Alkylation Mechanisms of Furoacridones and Acronycine Analogs
For researchers, medicinal chemists, and drug development professionals, understanding the precise mechanism of action of DNA alkylating agents is paramount for the rational design of next-generation therapeutics. This guide provides an in-depth, objective comparison of the DNA alkylation mechanisms of two important classes of natural product-derived anticancer agents: furoacridones and the acronycine family of benzo[c]acridine alkaloids. We will dissect their distinct bioactivation pathways, the nature of their reactive intermediates, and the specific DNA adducts they form, supported by experimental evidence and detailed protocols.
Introduction: The Enduring Relevance of DNA Alkylators in Oncology
DNA alkylating agents represent a cornerstone of cancer chemotherapy.[1] Their therapeutic efficacy stems from their ability to form covalent adducts with DNA, which can obstruct critical cellular processes like replication and transcription, ultimately triggering programmed cell death (apoptosis).[2] While classical alkylators have been in use for decades, the field is continually advancing through the discovery and development of novel scaffolds with improved potency and tumor selectivity. Acronycine, an alkaloid from the bark of Acronychia baueri, and various furoacridones are exemplary of such efforts, offering unique chemical structures that translate into distinct and complex DNA interaction mechanisms.[3][4]
Acronycine Derivatives: Bioactivation via a Benzylic Ester
The parent alkaloid, acronycine, showed only moderate antitumor activity in early studies, which spurred the development of more potent synthetic analogs.[4][5] A key breakthrough was the synthesis of 1,2-diacyloxy-1,2-dihydrobenzo[b]acronycine derivatives, such as S23906-1, which entered clinical trials.[4][5] The mechanism of these advanced analogs is fundamentally different from many classical alkylators.
Mechanism of Action
The antitumor activity of compounds like S23906-1 is directly correlated with their ability to form covalent adducts with DNA.[5] The crucial insight was that the C1-C2 functionality, specifically the presence of acetate or other ester groups, is the reactive moiety.[3][6]
-
Bioactivation: These derivatives are essentially prodrugs. The ester group at the benzylic position (C1) acts as a leaving group. This departure generates a stabilized benzylic carbocation.
-
Reactive Intermediate: The resulting carbocation is a potent electrophile, primed to react with nucleophilic sites on DNA.
-
DNA Alkylation: The primary target for this electrophilic attack is the exocyclic N2-amino group of guanine, which is exposed in the minor groove of the DNA double helix.[3][4][6] This reaction forms a stable, covalent monoalkylation adduct.
Experimental evidence from DNase I footprinting and studies using oligonucleotides where guanine was replaced with inosine (which lacks the N2-amino group) conclusively identified the guanine-N2 as the reactive site.[3][6]
Caption: Bioactivation and DNA alkylation pathway of an acronycine derivative.
Furoacridones: A Different Path to a Reactive Intermediate
Furoacridones, another class of acridine-derived alkaloids, also function as DNA alkylators but employ a distinct bioactivation strategy. Their mechanism often involves the formation of a reactive quinone methide intermediate.
Mechanism of Action
The furoacridone scaffold is predisposed to metabolic or chemical activation that leads to the generation of a highly electrophilic species.
-
Bioactivation: Activation typically requires the generation of a hydroxyl group at a benzylic position, often through metabolic oxidation. This hydroxyl group can then be eliminated, a process facilitated by the conjugated system of the acridone core.
-
Reactive Intermediate: The elimination of the hydroxyl group (or another suitable leaving group) generates a reactive quinone methide. This intermediate is a powerful electrophile due to its extended conjugated system and charge distribution.
-
DNA Alkylation: Similar to acronycine derivatives, the primary nucleophilic target on DNA is often a guanine base. However, depending on the specific furoacridone structure, alkylation can occur at different positions, including the N7 position in the major groove, in addition to the N2 position in the minor groove.
Head-to-Head Comparison: Furoacridones vs. Acronycine Derivatives
The divergence in the DNA alkylation mechanisms of these two compound classes has significant implications for their biological activity, sequence selectivity, and potential for therapeutic development.
| Feature | Acronycine Derivatives (e.g., S23906-1) | Furoacridones |
| Bioactivation | Loss of a pre-installed leaving group (e.g., acetate) at a benzylic position.[6] | Often requires metabolic oxidation to form a benzylic alcohol, followed by elimination. |
| Reactive Intermediate | Stabilized benzylic carbocation. | Quinone methide. |
| Primary DNA Target | Exocyclic N2-amino group of Guanine.[3][4][6] | Primarily Guanine; can target N2 (minor groove) or N7 (major groove).[5] |
| DNA Groove Preference | Minor Groove.[3] | Can be Minor or Major Groove, depending on the derivative.[5] |
| Prerequisite | Chemical synthesis to include a good leaving group. | Can be activated metabolically in vivo. |
Experimental Methodologies for Characterizing DNA Alkylation
Validating the mechanism of a DNA alkylating agent requires a suite of biophysical and molecular biology techniques. Here, we detail a foundational protocol for identifying the specific nucleotides alkylated by a compound using a method analogous to Maxam-Gilbert sequencing.
Experimental Workflow: Mapping Alkylation Sites
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. [From acronycine to benzo-[b]-acronycine derivatives: potent antitumor agents] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acronycine derivatives: a promising series of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alkylation of guanine in DNA by S23906-1, a novel potent antitumor compound derived from the plant alkaloid acronycine - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
